Pyronine B
Description
Merck as dimer with 2(FeCl3); RN given refers to chloride
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2O.ClH/c1-5-22(6-2)18-11-9-16-13-17-10-12-19(23(7-3)8-4)15-21(17)24-20(16)14-18;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZRDVVUVDYSCQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62669-69-6 (perchlorate) | |
| Record name | Pyronine B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1062209 | |
| Record name | Pyronine B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green needles; [Amresco MSDS] | |
| Record name | Pyronine B | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21614 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2150-48-3 | |
| Record name | Pyronine B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyronine B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRONINE B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xanthylium, 3,6-bis(diethylamino)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyronine B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-bis(diethylamino)xanthylium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRONINE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3P889IX5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pyronine B in RNA Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms underpinning the use of Pyronine B as a fluorescent probe for ribonucleic acid (RNA). It details the dye's binding mode, the principles of achieving RNA specificity, quantitative binding data, and standardized experimental protocols for its application in cellular analysis.
Core Mechanism of Action: Intercalation and Fluorescence
This compound is a cationic xanthene dye that forms fluorescent complexes with double-stranded nucleic acids, showing a preferential affinity for RNA over DNA.[1][2][3] Its utility in selectively staining RNA in a cellular context relies on a combination of its intrinsic binding properties and, critically, its use in conjunction with DNA-specific dyes.
Binding Mode: Intercalation into Double-Stranded Regions
The primary mechanism by which this compound binds to RNA is intercalation .[2][3][4] The planar, polycyclic aromatic structure of the this compound molecule inserts itself between the stacked base pairs of a double-stranded RNA (dsRNA) helix.[3][5] This mode of binding is distinct from groove binding and is favored in regions of the RNA molecule that possess a stable, double-helical conformation.
Upon intercalation, the this compound molecule experiences a new microenvironment, which alters its photophysical properties. This binding event leads to a bathochromic (red) shift in its absorption and excitation spectra and a significant enhancement of its fluorescence quantum yield.[3] However, the fluorescence of the resulting complex is highly dependent on the local base composition. Guanine residues, in particular, have a strong quenching effect on this compound fluorescence, reducing it by up to 90%.[3] In contrast, adenine, cytosine, and uracil (B121893) bases have a minimal impact on the dye's fluorescence.[3]
Complexes formed with single-stranded RNA, on the other hand, tend to be non-fluorescent and may involve dye condensation.[6] Therefore, the fluorescent signal from this compound in cells predominantly originates from its intercalation into double-stranded RNA regions.[6]
Achieving RNA Specificity: The Role of DNA Counterstains
While this compound can intercalate into both dsRNA and dsDNA, its affinity for dsRNA is higher.[3] To achieve specific staining of RNA for applications like flow cytometry, this compound is typically used with a DNA-specific dye that acts as a competitive inhibitor for DNA binding sites.[4][7]
Commonly used DNA counterstains include:
-
Methyl Green: This doubly charged cationic dye binds with high affinity to the phosphate (B84403) backbone of DNA.[8][9] When used in the classic Methyl Green-Pyronin stain, it preferentially occupies DNA sites, leaving the less polymerized RNA available for the more rapidly staining, singly charged this compound (or the closely related Pyronin Y).[8][10]
-
Hoechst 33342: This dye is a minor groove binder specific to DNA. Its presence effectively blocks this compound from binding to DNA, rendering the this compound signal specific to cellular RNA.[4][11][12]
-
7-Aminoactinomycin D (7-AAD): Another DNA intercalator used for DNA content analysis, 7-AAD can be paired with this compound to differentiate DNA and RNA content within a cell population.[13]
By pre-incubating cells with one of these DNA-specific dyes, researchers can ensure that the subsequent fluorescence signal from this compound is a reliable measure of the cellular RNA content.[4][7]
Quantitative Data Presentation
The interaction between this compound (or the commonly substituted Pyronin Y) and nucleic acids has been quantitatively characterized. The following tables summarize key photophysical and binding parameters.
Table 1: Binding Affinity of Pyronin Y to Double-Stranded Nucleic Acids
| Parameter | dsRNA | dsDNA | Conditions | Source |
|---|---|---|---|---|
| Intrinsic Association Constant (Ki) | 6.96 x 104 M-1 | 1.74 x 104 M-1 | 150 mM NaCl, pH 7.0 | [3] |
| Binding Site Size | 2-3 base pairs | 2-3 base pairs | 150 mM NaCl, pH 7.0 |[3] |
Table 2: Spectral Properties of this compound
| Condition | Absorption λmax | Emission λmax | Source |
|---|---|---|---|
| In Ethanol (B145695) | 563 nm | 586 nm | [14] |
| In Chloroform | ~550 nm | 569 nm | [15][16] |
| Bound to RNA in cells | Not specified | ~575 nm |[17] |
Experimental Protocols & Methodologies
Accurate quantification of RNA content using this compound requires careful sample preparation and staining. The following protocol outlines a general methodology for staining cells for flow cytometric analysis of DNA and RNA content.
Reagents and Preparation
-
Cell Suspension: 1 x 106 cells per sample in a suitable buffer (e.g., PBS).
-
Fixative: Ice-cold 70% ethanol.
-
Staining Buffer: Hanks' Balanced Salt Solution (HBSS) with Mg2+ and Ca2+.
-
DNA Stain Stock: Hoechst 33342 at 1 mg/mL in distilled water.
-
RNA Stain Stock: Pyronin Y (or B) at 1 mg/mL in distilled water.[4][13]
-
Final Staining Solution: Prepare fresh. For 1 liter of HBSS, add 2 mg of Hoechst 33342 and 4 mg of Pyronin Y.[4][12]
Staining Protocol for Flow Cytometry
-
Cell Preparation: Harvest approximately 1 x 106 cells and wash with ice-cold PBS. Centrifuge at 300 x g for 5 minutes at 4°C.
-
Fixation: Resuspend the cell pellet and, while vortexing gently, add the cell suspension drop-wise into 5-10 mL of ice-cold 70% ethanol. This step is critical to prevent cell clumping.[12][17] Incubate for a minimum of 2 hours at -20°C. Cells can be stored in ethanol for extended periods.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol supernatant and rinse the cell pellet once with ice-cold HBSS.
-
Staining: Resuspend the cell pellet in 0.5 mL of the ice-cold PY-Hoechst 33342 staining solution.[4]
-
Incubation: Incubate the cells for 20-45 minutes at room temperature, protected from light.[4][11][17] Do not wash the cells after this step.
-
Analysis: Analyze the samples on a flow cytometer equipped with UV and blue (488 nm) or green (532/561 nm) lasers.[17]
Conclusion
This compound is a valuable tool for the quantitative analysis of cellular RNA. Its mechanism of action is centered on the intercalation into double-stranded regions of RNA, leading to enhanced fluorescence. The key to its utility is the concurrent use of a high-affinity DNA dye, such as Hoechst 33342 or Methyl Green, which competitively blocks DNA binding sites and confers specificity to the this compound signal for RNA. Adherence to optimized protocols for cell fixation and staining is essential for obtaining reproducible and accurate measurements of RNA content in both research and clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Interactions of pyronin Y(G) with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 5. researchgate.net [researchgate.net]
- 6. Application of pyronin Y(G) in cytochemistry of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometric analysis of RNA content in different cell populations using pyronin Y and methyl green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Methyl green-pyronin stain - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Flow cytometric estimation of DNA and RNA content in intact cells stained with Hoechst 33342 and pyronin Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bcm.edu [bcm.edu]
- 13. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 14. Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stainsfile.com [stainsfile.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn.bcm.edu [cdn.bcm.edu]
The Photophysical Properties of Pyronine B: An In-depth Technical Guide for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyronine B is a cationic xanthene dye recognized for its utility in fluorescence microscopy and histological staining. Its capacity to bind to nucleic acids and respond to the mitochondrial membrane potential makes it a valuable tool in cellular and molecular biology research. This technical guide provides a comprehensive overview of the photophysical properties of this compound, detailed experimental protocols for its characterization and application, and visual workflows to aid in experimental design.
Core Photophysical Properties of this compound
The fluorescence characteristics of this compound are influenced by its molecular structure and the surrounding microenvironment. Key photophysical parameters include its absorption and emission spectra, molar extinction coefficient, fluorescence quantum yield, and fluorescence lifetime. These properties can vary significantly with the solvent used.
Data Presentation: Photophysical Parameters of this compound
The following tables summarize the key quantitative photophysical data for this compound compiled from various sources.
Table 1: Spectral Properties of this compound in Different Solvents
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| 50% Ethanol (B145695) | 554 - 556[1] | - | 130,000 at 555 nm[1] |
| Ethanol | 553[2] | 571 | - |
| Water | 552[2] | - | - |
| Aqueous Solution | 552 - 554[2] | - | - |
| Chloroform (B151607) | - | 569 (excitation at 310 nm) | - |
Table 2: Fluorescence Quantum Yield (Φ_f) and Lifetime (τ_f) of this compound
| Solvent | Quantum Yield (Φ_f) | Lifetime (τ_f) (ns) |
| Ethanol | Higher than in water[3][4] | Longer than in water[3][4] |
| Aqueous Solution | Lower than in ethanol[3][4] | Shorter than in ethanol[3][4] |
| Chloroform | - | - |
| In Langmuir–Blodgett films | Quenched in H-aggregates | Decreased in H-aggregates |
Note: Quantitative values for quantum yield and lifetime in different solvents are not consistently reported across the literature, but general trends are indicated.
Experimental Protocols
Accurate characterization and application of this compound in fluorescence microscopy require standardized experimental procedures. The following sections provide detailed methodologies for key experiments.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method, comparing the fluorescence of this compound to a well-characterized standard, is commonly used to determine the fluorescence quantum yield.
1. Selection of a Standard:
-
Choose a reference dye with a known quantum yield and spectral properties that overlap with this compound. Rhodamine B in ethanol (Φ_f ≈ 0.7) is a suitable standard[5].
2. Preparation of Solutions:
-
Prepare a series of dilutions for both this compound and the standard dye in the same spectroscopic-grade solvent.
-
The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
3. Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.
-
Record the absorbance at the chosen excitation wavelength for each solution.
4. Fluorescence Measurement:
-
Use a spectrofluorometer to record the fluorescence emission spectra of all solutions.
-
The excitation wavelength should be the same for both the sample and the standard.
-
Ensure identical experimental settings (e.g., slit widths) for all measurements.
5. Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both this compound and the standard.
-
The slope of the resulting linear fit is the gradient (Grad).
-
Calculate the quantum yield of this compound (Φ_x) using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²) where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients for the sample and standard, respectively.
-
n_x and n_st are the refractive indices of the sample and standard solutions (this term is 1 if the same solvent is used).
-
Caption: Workflow for Relative Quantum Yield Measurement.
Measurement of Fluorescence Lifetime using Time-Correlated Single-Photon Counting (TCSPC)
TCSPC is a sensitive technique for determining the fluorescence lifetime of a fluorophore.
1. Instrument Setup:
-
Use a pulsed light source (e.g., picosecond laser or LED) with a high repetition rate for excitation.
-
The detection system consists of a sensitive single-photon detector (e.g., photomultiplier tube or avalanche photodiode).
-
A time-to-amplitude converter (TAC) and a multichannel analyzer (MCA) are used to build a histogram of photon arrival times.
2. Sample Preparation:
-
Prepare a dilute solution of this compound in the solvent of interest. The concentration should be low enough to avoid aggregation and inner filter effects.
3. Data Acquisition:
-
Excite the sample with the pulsed light source at a wavelength corresponding to the absorption maximum of this compound.
-
Collect the emitted photons at the emission maximum.
-
The TCSPC electronics measure the time delay between the excitation pulse and the detection of each photon.
-
Accumulate a histogram of these time delays over many excitation cycles.
4. Data Analysis:
-
The resulting histogram represents the fluorescence decay curve.
-
Fit the decay curve to an exponential or multi-exponential function to extract the fluorescence lifetime (τ_f). The goodness of fit is typically assessed by the chi-squared (χ²) value.
Caption: Workflow for TCSPC Measurement.
Protocol for Staining Nucleic Acids with this compound (Methyl Green-Pyronin Staining)
This classic histological technique differentiates between DNA and RNA in tissue sections.
1. Reagent Preparation:
-
Methyl Green Solution: Prepare a purified solution of methyl green to remove any contaminating methyl violet. This is typically done by chloroform extraction.
-
Pyronine Y/B Solution: Prepare an aqueous solution of Pyronine Y or B.
-
Acetate (B1210297) Buffer (pH 4.8): Prepare an acetate buffer to maintain the optimal pH for differential staining.
-
Staining Solution: Mix the purified methyl green, pyronin, and acetate buffer in appropriate proportions.
2. Staining Procedure for Paraffin Sections:
-
Deparaffinize and rehydrate tissue sections through xylene and a graded series of ethanol to water.
-
Rinse with distilled water.
-
Incubate the sections in the Methyl Green-Pyronin staining solution for 2 to 7 minutes[6]. The timing can be adjusted to intensify either the green or red staining.
-
Briefly rinse with distilled water.
-
Dehydrate rapidly through graded alcohols or acetone.
-
Clear in xylene and mount with a resinous mounting medium.
3. Expected Results:
-
DNA in the nuclei will stain blue-green.
-
RNA in the cytoplasm and nucleoli will stain pink to red.
Caption: Methyl Green-Pyronin Staining Workflow.
Protocol for Assessing Mitochondrial Membrane Potential
This compound is a lipophilic cation that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in fluorescence intensity within the mitochondria can indicate depolarization.
1. Cell Culture and Staining:
-
Culture cells of interest to the desired confluency on a suitable imaging dish or coverslip.
-
Prepare a working solution of this compound in a serum-free cell culture medium. A typical concentration is in the low micromolar range (e.g., 1-10 µM), but should be optimized for the specific cell type and experimental conditions.
-
Remove the culture medium from the cells and wash with a balanced salt solution.
-
Incubate the cells with the this compound staining solution at 37°C for 15-30 minutes.
2. Imaging:
-
After incubation, wash the cells to remove excess dye.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~540-560 nm, emission ~570-650 nm).
-
To induce mitochondrial depolarization as a control, cells can be treated with a decoupler such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP).
3. Data Analysis:
-
Quantify the fluorescence intensity within the mitochondria over time or between different treatment groups.
-
A decrease in mitochondrial fluorescence intensity is indicative of a loss of membrane potential.
Caption: Mitochondrial Membrane Potential Assay Workflow.
Conclusion
This compound remains a versatile and valuable fluorescent probe for a range of applications in fluorescence microscopy. Its well-characterized photophysical properties, combined with established protocols for its use, make it a reliable tool for researchers in cellular biology, histology, and drug development. By understanding its spectral characteristics, quantum yield, and lifetime, and by employing standardized experimental procedures, researchers can effectively utilize this compound to investigate nucleic acid distribution and mitochondrial function.
References
- 1. 2150-48-3 CAS | this compound | Biological Stains and Dyes | Article No. 05518 [lobachemie.com]
- 2. rusjbpc.ru [rusjbpc.ru]
- 3. researchgate.net [researchgate.net]
- 4. The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
Pyronine B's Affinity for RNA versus DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyronine B, a cationic dye, exhibits a notable affinity for nucleic acids, a characteristic that has been leveraged primarily for histological staining and fluorescence microscopy. This guide synthesizes the current understanding of this compound's binding preferences for Ribonucleic Acid (RNA) versus Deoxyribonucleic Acid (DNA). While direct comparative studies on this compound are limited, data from its close structural analog, Pyronine Y, indicates a preferential binding to double-stranded RNA (dsRNA) over double-stranded DNA (dsDNA). The primary mode of interaction with double-stranded nucleic acids is believed to be intercalation, where the planar this compound molecule inserts itself between the base pairs of the nucleic acid duplex. This guide provides a compilation of the available quantitative data, detailed experimental methodologies for assessing these interactions, and visual representations of the binding mechanism and experimental workflows.
Quantitative Analysis of Binding Affinity
The precise quantification of this compound's binding affinity to RNA and DNA is not extensively documented in a single comparative study. However, by combining data from different experimental approaches and including data from the closely related analog Pyronine Y, we can form a clearer picture of its binding characteristics.
| Compound | Ligand | Method | Binding Constant (K) | Stoichiometry (n) / Binding Site Size |
| This compound | DNA | Voltammetry | 1.61 x 10¹⁵ M⁻¹[1] | 3[1] |
| Pyronine Y | dsRNA | Fluorescence Spectroscopy | Kᵢ = 6.96 x 10⁴ M⁻¹[1] | 2-3 base pairs[1] |
| Pyronine Y | dsDNA | Fluorescence Spectroscopy | Kᵢ = 1.74 x 10⁴ M⁻¹[1] | 2-3 base pairs[1] |
Note: The extremely high binding constant for this compound with DNA from the voltammetry study suggests a very strong interaction under the specific experimental conditions used. The data for Pyronine Y, a widely used and structurally similar dye, indicates a roughly four-fold higher intrinsic association constant for dsRNA compared to dsDNA.
Binding Mechanism: Intercalation
The prevailing mechanism for the binding of this compound to double-stranded RNA and DNA is intercalation. This process involves the insertion of the planar, aromatic ring system of the this compound molecule between adjacent base pairs of the nucleic acid double helix. This interaction is stabilized by π-π stacking interactions between the dye and the nucleobases. Intercalation can lead to structural distortions in the nucleic acid, such as unwinding of the helix and an increase in its length, which can potentially interfere with cellular processes like transcription and replication.
References
An In-Depth Technical Guide to Pyronine B: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyronine B is a cationic xanthene dye widely utilized in biological and histological staining. Its ability to selectively stain RNA renders it an invaluable tool in various research applications, including the differentiation of nucleic acids, identification of specific cell types, and the study of cellular processes such as apoptosis. This technical guide provides a comprehensive overview of the chemical structure, formula weight, and key applications of this compound, with a focus on detailed experimental protocols relevant to researchers in the life sciences and drug development.
Chemical Structure and Formula Weight
A notable point of clarification regarding this compound is the variability in its reported chemical formula and formula weight. This discrepancy arises from the presence of a ferric chloride complex in some commercial preparations. The simpler, cationic form of this compound has a distinct molecular structure and weight from the complex. It is crucial for researchers to be aware of the specific form of this compound they are using, as this can influence experimental outcomes.
The two commonly cited forms are:
-
This compound (cationic dye): This form consists of the organic dye cation and a chloride anion.
-
This compound (ferric chloride complex): In some manufacturing processes, two molecules of this compound can be linked through ferric chloride.[1] This results in a significantly larger molecule.
The choice of which form to use depends on the specific application and the required purity of the dye. For applications requiring high specificity and known molar concentrations, the pure cationic form is preferable.
Quantitative Data Summary
| Property | Value | References |
| Chemical Name | This compound | [2] |
| Synonyms | C.I. 45010 | [2] |
| CAS Number | 2150-48-3 | [2][3][4] |
| Molecular Formula (Cationic Form) | C₂₁H₂₇ClN₂O | [4][5] |
| Formula Weight (Cationic Form) | 358.90 g/mol | [4][5] |
| Molecular Formula (Ferric Chloride Complex) | C₄₂H₅₄Cl₈Fe₂N₄O₂ | [2] |
| Formula Weight (Ferric Chloride Complex) | 1042.28 g/mol | [2] |
| Alternative Reported Formula (with Iron) | C₂₁H₂₇Cl₄FeN₂O | [3] |
| Alternative Reported Formula Weight (with Iron) | 521.11 g/mol | [3] |
| Appearance | Dark green or brown to black crystalline powder | [2][5] |
| Melting Point | 174 - 176 °C | [2] |
| Absorption Maximum (λmax) | 550 - 555 nm (in 50% ethanol) | [1] |
| Solubility | Soluble in water and ethanol (B145695) | [1][3] |
Experimental Protocols
Methyl Green-Pyronin Staining for Differentiation of DNA and RNA
The Methyl Green-Pyronin stain is a classic histological technique used to differentiate between DNA and RNA in tissue sections. Methyl green selectively stains DNA, appearing blue-green, while this compound (often used as Pyronin Y in this protocol) stains RNA, appearing pink or red. This method is particularly useful for identifying cells with high RNA content, such as plasma cells and activated lymphocytes.[6][7][8]
Materials:
-
Paraffin-embedded tissue sections (5 µm)
-
Xylene or xylene substitute
-
Ethanol (graded series: 100%, 95%, 70%)
-
Distilled water
-
Methyl Green-Pyronin staining solution
-
Acetone or absolute alcohol for dehydration
-
Mounting medium
Procedure for Paraffin-Embedded Sections:
-
Deparaffinization and Hydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate the sections by passing them through a graded series of alcohol: two changes of 100% ethanol for 3 minutes each, 95% ethanol for 3 minutes, and 70% ethanol for 3 minutes.
-
Rinse thoroughly in running tap water, followed by a rinse in distilled water.[9]
-
-
Staining:
-
Rinsing and Dehydration:
-
Clearing and Mounting:
Expected Results:
Logical Workflow for Methyl Green-Pyronin Staining
Detection of Apoptotic Cells
The Methyl Green-Pyronin stain can also be employed for the identification of apoptotic cells in tissue sections. During apoptosis, there is often an increase in cytoplasmic RNA content, which is strongly stained by pyronin. Apoptotic bodies, which are fragments of apoptotic cells, will also exhibit characteristic staining patterns. This provides a simple, cost-effective method for visualizing apoptosis in a routine laboratory setting.[11]
Procedure:
The protocol for Methyl Green-Pyronin staining described above is followed. Apoptotic cells are identified by their distinct morphological features, including:
-
Pyknotic nuclei: Condensed chromatin stained intensely blue-green by methyl green.
-
Intensely pyroninophilic cytoplasm: The cytoplasm of apoptotic cells often appears bright red due to the high concentration of RNA.[11]
-
Apoptotic bodies: Small, membrane-bound fragments containing condensed chromatin and cytoplasm that will stain accordingly.
While this method is useful for morphological assessment, for quantitative analysis of apoptosis, especially in drug development settings, flow cytometry-based assays are preferred. Although specific protocols for using this compound alone in flow cytometry for apoptosis are not widely documented, its fluorescent properties suggest potential for such applications, likely in combination with other markers of apoptosis.
Ion Channel Inhibition Assays
General Protocol for a Fluorescence-Based Ion Channel Inhibition Assay:
This protocol is a generalized example and would require optimization for the specific ion channel and cell line being studied.
Materials:
-
Cell line expressing the target ion channel
-
Fluorescence plate reader
-
Voltage-sensitive or ion-specific fluorescent dye (e.g., a thallium-sensitive dye for potassium channels)
-
Assay buffer
-
Channel activator (if required)
-
This compound (or other test compounds)
Procedure:
-
Cell Preparation:
-
Plate cells expressing the target ion channel in a multi-well plate (e.g., 96- or 384-well) and culture until they form a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a suitable fluorescent indicator dye by incubating them in a solution of the dye for a specific period (e.g., 60-90 minutes) at an appropriate temperature (e.g., 37°C).
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add assay buffer containing various concentrations of this compound (or other test compounds) to the wells. Incubate for a predetermined time to allow the compound to interact with the ion channel.
-
-
Measurement of Channel Activity:
-
Initiate ion flux by adding a solution containing a high concentration of the permeant ion or a specific channel activator.
-
Immediately measure the change in fluorescence over time using a fluorescence plate reader. Inhibitors of the ion channel will reduce the fluorescence signal compared to untreated control wells.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Logical Framework for a Fluorescence-Based Ion Channel Inhibition Assay
References
- 1. stainsfile.com [stainsfile.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyronin B, Cationic dye (CAS 2150-48-3) | Abcam [abcam.com]
- 4. usbio.net [usbio.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Methyl Green-Pyronin Y Stain - Epredia [epredia.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. stainsfile.com [stainsfile.com]
- 11. Histochemical detection and comparison of apoptotic cells in the gingival epithelium using hematoxylin and eosin and methyl green-pyronin: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Pyronine B: An In-Depth Technical Guide to its Application as a Fluorescent Indicator of Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pyronine B, a cationic fluorescent dye, and its application as a sensitive indicator of mitochondrial membrane potential (ΔΨm). A critical parameter of cellular health and function, ΔΨm is a key indicator of mitochondrial activity and is implicated in a variety of cellular processes, including ATP synthesis, apoptosis, and drug-induced toxicity. This document details the mechanism of action of this compound, provides validated experimental protocols for its use in fluorescence microscopy and flow cytometry, and presents quantitative data to facilitate experimental design and data interpretation. Furthermore, this guide includes visual workflows and signaling pathway diagrams to aid in the understanding and implementation of this powerful research tool.
Introduction
Mitochondria, the powerhouses of the cell, maintain a significant electrochemical gradient across their inner membrane, known as the mitochondrial membrane potential (ΔΨm). This potential, typically ranging from -120 to -180 mV, is crucial for driving oxidative phosphorylation and ATP production.[1] A disruption in ΔΨm is an early hallmark of mitochondrial dysfunction and is associated with numerous pathological conditions and toxicological events. Consequently, the ability to accurately measure and monitor ΔΨm is of paramount importance in basic research and drug development.
This compound is a lipophilic, cationic dye that exhibits red fluorescence and selectively accumulates in mitochondria of live cells.[2] Its accumulation is driven by the negative charge of the mitochondrial matrix, making the intensity of its fluorescence directly proportional to the magnitude of the ΔΨm.[2] This property allows for the qualitative and quantitative assessment of mitochondrial health and the detection of changes in response to various stimuli.
Mechanism of Action
The mechanism by which this compound acts as an indicator of mitochondrial membrane potential is based on its electrophoretic redistribution across the mitochondrial inner membrane.[2] As a positively charged molecule, this compound is driven into the negatively charged mitochondrial matrix. In healthy, energized mitochondria with a high ΔΨm, the dye accumulates to a high concentration, resulting in a bright fluorescent signal. Conversely, in depolarized mitochondria with a reduced ΔΨm, the driving force for accumulation is diminished, leading to a decrease in intramitochondrial this compound concentration and a corresponding reduction in fluorescence intensity.[2]
Data Presentation
The following tables summarize key quantitative data for the use of this compound as a mitochondrial membrane potential indicator.
Table 1: Spectral Properties of this compound
| Parameter | Value | Reference |
| Excitation Maximum (Abs. λmax) | 563 nm (in ethanol) | [1] |
| Emission Maximum (Em. λmax) | 586 nm (in ethanol) | [1] |
| Quantum Yield (Φ) | ~0.28 (in ethanol) | [1] |
Table 2: Recommended Staining Conditions
| Parameter | Recommended Range | Notes |
| Concentration | ||
| Fluorescence Microscopy | 1 - 10 µM | Optimal concentration may vary by cell type. |
| Flow Cytometry | 1 - 10 µM | Titration is recommended for optimal signal-to-noise ratio. |
| Incubation Time | 15 - 30 minutes | At 37°C. |
| Positive Control for Depolarization | ||
| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | 5 - 10 µM | A potent mitochondrial uncoupler. |
| Cell Lines Tested | HeLa, Jurkat | [1] |
Experimental Protocols
Fluorescence Microscopy Protocol
This protocol provides a step-by-step guide for staining live cells with this compound to visualize mitochondrial membrane potential.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) stock solution (e.g., 10 mM in DMSO) for positive control
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~560 nm, emission ~585 nm)
Procedure:
-
Cell Preparation: Seed cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency.
-
Staining Solution Preparation: Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions.
-
Cell Staining: Remove the culture medium from the cells and replace it with the this compound staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Positive Control (Optional): To confirm that the this compound signal is dependent on mitochondrial membrane potential, a positive control for depolarization can be included. After the initial staining, add CCCP to a final concentration of 5-10 µM and incubate for an additional 5-10 minutes. This should result in a significant decrease in mitochondrial fluorescence.[1]
-
Imaging: Without washing, image the cells directly in the staining solution using a fluorescence microscope. Acquire images of both control and treated cells using identical imaging parameters (e.g., exposure time, gain).
-
Data Analysis: Quantify the mean fluorescence intensity of the mitochondria in multiple cells for each condition. A decrease in fluorescence intensity in treated cells compared to control cells indicates mitochondrial depolarization.
Flow Cytometry Protocol
This protocol details the use of this compound for the quantitative analysis of mitochondrial membrane potential in a cell population using flow cytometry.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Suspension cells or adherent cells detached with a non-enzymatic cell dissociation solution
-
Complete cell culture medium
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) stock solution (e.g., 10 mM in DMSO)
-
Flow cytometer with appropriate laser and filter configuration (e.g., 488 nm or 561 nm laser for excitation, and a bandpass filter around 585 nm for emission)
-
FACS tubes
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest at a concentration of approximately 1 x 10^6 cells/mL in complete culture medium.
-
Staining Solution Preparation: Prepare a fresh working solution of this compound in pre-warmed complete cell culture medium at a final concentration of 1-10 µM.
-
Cell Staining: Add the this compound working solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Positive Control (Optional): For a positive control for depolarization, treat a separate aliquot of cells with CCCP (5-10 µM) during the last 5-10 minutes of the staining incubation.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer without washing. Use an appropriate laser for excitation and detect the emitted fluorescence in the red channel (e.g., PE, PE-Texas Red, or similar).
-
Data Analysis: Gate on the main cell population based on forward and side scatter properties. Compare the geometric mean fluorescence intensity (gMFI) of the this compound signal between control and treated samples. A decrease in gMFI is indicative of mitochondrial depolarization.
Logical Relationships and Data Interpretation
The interpretation of data obtained using this compound relies on the direct relationship between its fluorescence intensity and the mitochondrial membrane potential.
An increase in the fluorescence signal suggests a hyperpolarization of the mitochondrial membrane, which can occur under certain physiological or experimental conditions. Conversely, a decrease in the fluorescence signal is a clear indicator of mitochondrial depolarization, a common event in cellular stress, apoptosis, and in response to certain drugs or toxins. It is crucial to include a positive control for depolarization, such as CCCP, to validate that the observed changes in this compound fluorescence are indeed due to alterations in ΔΨm.
Conclusion
This compound serves as a valuable and straightforward fluorescent probe for the assessment of mitochondrial membrane potential in living cells. Its reliance on the electrophoretic potential of the mitochondrial membrane provides a direct and sensitive readout of mitochondrial health. The protocols and data presented in this technical guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of mitochondrial function and cellular pathophysiology. As with any fluorescent probe, proper controls and careful optimization of experimental conditions are essential for obtaining reliable and reproducible results.
References
solubility and solvent compatibility of Pyronine B
An In-depth Technical Guide to the Solubility and Solvent Compatibility of Pyronine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a cationic xanthene dye widely utilized in biological and histological applications for the selective staining of nucleic acids, particularly RNA.[1] Its utility in various assays, including fluorescence microscopy and flow cytometry, is critically dependent on its solubility and compatibility with different solvent systems. Understanding these properties is paramount for ensuring experimental reproducibility and optimizing assay performance. This technical guide provides a comprehensive overview of the , presenting quantitative data, detailed experimental protocols, and a logical workflow for solubility assessment.
Quantitative Solubility Data
The solubility of this compound varies significantly across different solvents and solvent systems. The following table summarizes the available quantitative data to facilitate solvent selection for stock solution preparation and experimental use.
| Solvent/Solvent System | Reported Solubility | Conditions/Notes |
| Water | 1 mg/mL | Qualitative descriptions also note it as "soluble" or "very soluble".[2][3][4][5][6] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Requires sonication to achieve dissolution.[7][8] |
| 20.83 mg/mL | Requires sonication, warming, and heating to 60°C.[9] | |
| Ethanol (B145695) | "Very" soluble | Specific quantitative data is limited, but high solubility is reported.[4] |
| 50% Ethanol (in water) | Not specified | Used for determining absorption maxima (554-556 nm).[5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Forms a suspended solution; requires sonication.[7][8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Forms a clear solution.[7][8] |
Solvent Compatibility and Photophysical Properties
The choice of solvent not only affects the solubility of this compound but also significantly influences its photophysical properties, such as fluorescence quantum yield and lifetime. This is a critical consideration for fluorescence-based applications.
-
Aqueous Solutions : this compound is readily soluble in water.[1][2] However, its fluorescence in aqueous solutions can be quenched by molecular oxygen, which can affect the sensitivity of fluorescence measurements.[10][11]
-
Organic Solvents :
-
Ethanol : Among common organic solvents, ethanol has been identified as the solvent in which this compound exhibits its highest fluorescence quantum yield and longest fluorescence lifetime.[12][13] This suggests that ethanol-based systems may be optimal for maximizing the fluorescent signal.
-
DMSO : While an excellent solvent for creating high-concentration stock solutions, the hygroscopic nature of DMSO can impact the solubility of the product, and using newly opened DMSO is recommended.[7][9]
-
-
Solvent Polarity : The photophysical behavior of this compound is influenced by solvent polarity. Solvent polarity and specific solute-solvent interactions are key parameters that control the internal conversion process, a non-radiative deactivation pathway that competes with fluorescence.[13]
Experimental Protocols
Detailed and consistent experimental protocols are essential for preparing stable and effective this compound solutions.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution that can be diluted into aqueous buffers or culture media for final use.
-
Materials : this compound powder, anhydrous DMSO (newly opened).
-
Procedure : a. Weigh the desired amount of this compound powder in a suitable vial. b. Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 50 mg/mL solution, add 1 mL of DMSO to 50 mg of this compound).[7][8] c. Tightly cap the vial. d. Place the vial in an ultrasonic bath and sonicate until the dye is completely dissolved. Intermittent warming may be applied if necessary, but care should be taken to avoid overheating.[7][9]
-
Storage : Store the stock solution at -20°C or -80°C, protected from light. For long-term storage (up to 6 months), -80°C is recommended.[8][9]
Protocol 2: Preparation of an Aqueous Working Solution
This protocol describes the dilution of a DMSO stock solution into an aqueous buffer.
-
Materials : this compound stock solution in DMSO, desired aqueous buffer (e.g., PBS, pH 7.2).
-
Procedure : a. Bring the this compound stock solution to room temperature. b. Vortex the stock solution briefly. c. Add the stock solution dropwise to the aqueous buffer while vortexing to prevent precipitation. Ensure the final concentration of the organic solvent is minimal, as it may have physiological effects.[14] d. It is recommended to prepare aqueous working solutions fresh on the day of use.[14]
Protocol 3: General Method for Determining Fluorescence Quantum Yield
To assess solvent compatibility for fluorescence applications, the fluorescence quantum yield (ΦF) can be determined using the comparative method of Williams et al.[15] This involves comparing the fluorescence intensity of this compound in the test solvent to a standard with a known quantum yield.
-
Principle : The quantum yield of a test sample (X) can be calculated relative to a standard (ST) using the ratio of their integrated fluorescence intensities, corrected for absorbance and the refractive index of the solvents.
-
Procedure Outline : a. Prepare a series of dilutions of both the standard and the this compound test sample in their respective solvents. b. Measure the absorbance of each solution at the excitation wavelength. Solutions should have identical absorbance at this wavelength and should be below 0.1 to avoid inner filter effects. c. Record the fluorescence emission spectra for each solution under identical instrument settings (e.g., excitation wavelength, slit widths). d. Integrate the area under the emission curve for both the standard and the test sample. e. Calculate the quantum yield using the appropriate formula that accounts for integrated fluorescence intensity, absorbance, and solvent refractive index.[15]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the solubility of this compound in a novel solvent system.
Caption: Workflow for determining this compound solubility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyronin B, Cationic dye (CAS 2150-48-3) | Abcam [abcam.com]
- 3. Dye content ≥30 %, Powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. stainsfile.com [stainsfile.com]
- 5. 2150-48-3 CAS | this compound | Biological Stains and Dyes | Article No. 05518 [lobachemie.com]
- 6. Pyronin B Dyecontent =30 2150-48-3 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. inis.iaea.org [inis.iaea.org]
- 12. The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. static.horiba.com [static.horiba.com]
Pyronine B Dye: A Technical Guide to Aggregation and Fluorescence Quenching
For Researchers, Scientists, and Drug Development Professionals
Pyronine B is a cationic xanthene dye widely utilized in biological and chemical research. Its utility as a fluorescent probe is intrinsically linked to its photophysical properties, which are highly sensitive to the local microenvironment. This technical guide provides an in-depth exploration of two key phenomena that modulate the fluorescence of this compound: aggregation and quenching. Understanding these processes is critical for the effective application of this dye in various assays and imaging techniques, particularly in the context of drug development where precise quantification and localization are paramount.
Core Concepts: Aggregation and Fluorescence Quenching
The fluorescence emission of this compound is significantly influenced by its concentration and the presence of other molecules in its immediate vicinity. These interactions can lead to the formation of non-fluorescent or weakly fluorescent aggregates and a reduction in fluorescence intensity through various quenching mechanisms.
This compound Aggregation
At high concentrations in aqueous solutions, this compound monomers tend to self-associate into dimers and higher-order aggregates. This process is driven by van der Waals forces and hydrophobic interactions between the planar aromatic structures of the dye molecules. The formation of aggregates alters the electronic energy levels of the dye, leading to changes in its absorption and emission spectra.
Two primary types of aggregates are observed for xanthene dyes like this compound:
-
H-aggregates (Hypsochromic aggregates): These are characterized by a blue-shift (shift to shorter wavelengths) in the absorption spectrum compared to the monomer. H-aggregates are typically formed by a face-to-face stacking of the dye molecules. This arrangement leads to strong excitonic coupling, where the excited state energy is higher than that of the monomer, resulting in significant fluorescence quenching.
-
J-aggregates (Bathochromic aggregates): These exhibit a red-shift (shift to longer wavelengths) in the absorption spectrum. J-aggregates are formed by a head-to-tail arrangement of the dye molecules. This configuration can sometimes lead to an enhancement of fluorescence, although for this compound, aggregation generally results in quenching.
The equilibrium between the monomeric and aggregated forms is dependent on several factors, including dye concentration, solvent polarity, temperature, and the presence of salts or macromolecules such as surfactants and polymers[1].
Fluorescence Quenching of this compound
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. For this compound, quenching can occur through several mechanisms:
-
Static Quenching: This occurs when a quencher molecule forms a non-fluorescent complex with the fluorophore in its ground state. The formation of this complex effectively reduces the concentration of fluorescent molecules available for excitation. The Stern-Volmer constant (Ksv) for static quenching decreases with increasing temperature.
-
Dynamic (Collisional) Quenching: This involves the collision of a quencher molecule with the fluorophore in its excited state. The energy from the excited fluorophore is transferred to the quencher, causing the fluorophore to return to its ground state without emitting a photon. The efficiency of dynamic quenching is dependent on the diffusion rate of the quencher and the lifetime of the fluorophore's excited state. The Stern-Volmer constant for dynamic quenching increases with increasing temperature.
-
Förster Resonance Energy Transfer (FRET): This is a distance-dependent, non-radiative energy transfer mechanism from an excited donor fluorophore to a suitable acceptor molecule. While not a primary focus of this guide, it is an important quenching pathway to consider when this compound is in proximity to other chromophores.
Common quenchers for this compound include molecular oxygen, iodide ions, and certain aromatic molecules[2][3].
Quantitative Data on this compound Properties
The following tables summarize key quantitative data related to the photophysical properties, aggregation, and fluorescence quenching of this compound.
Table 1: Photophysical Properties of this compound Monomer in Various Solvents
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Reference(s) |
| Water | 553 | 573 | 0.18 | 2.01 | |
| Ethanol | 552 | 572 | 0.35 | 2.32 | [4] |
| Methanol | 551 | 571 | 0.31 | 2.25 | [5] |
| Acetonitrile | 548 | 568 | 0.25 | - | [6] |
| Chloroform | 555 | 575 | - | - | [7] |
Table 2: Spectral Properties of this compound Aggregates
| Aggregate Type | Method of Induction | Absorption Max (λ_abs, nm) | Emission Characteristics | Reference(s) |
| H-aggregate | High concentration in water | ~520-530 | Strongly Quenched | [1][8] |
| H-aggregate | In the presence of sodium dodecyl sulphate (SDS) below CMC | Blue-shifted from monomer | Quenched | [1] |
Table 3: Stern-Volmer Quenching Constants (K_sv) for this compound
| Quencher | Solvent | K_sv (M⁻¹) | Quenching Mechanism | Reference(s) |
| Molecular Oxygen | Water | ~130 (from τ₀/τ) | Dynamic and Static | [2][8] |
| Iodide Ions | Water | - | Dynamic | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study this compound aggregation and fluorescence quenching.
Protocol for Characterizing this compound Aggregation using UV-Vis Spectroscopy
Objective: To determine the critical aggregation concentration (CAC) and observe the spectral shifts associated with H-aggregate formation.
Materials:
-
This compound stock solution (e.g., 1 mM in ethanol)
-
Deionized water
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Prepare a series of this compound solutions in deionized water with varying concentrations (e.g., from 1 µM to 100 µM). To do this, add calculated volumes of the this compound stock solution to volumetric flasks and dilute with deionized water.
-
Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.
-
Record the UV-Vis absorption spectrum for each solution over a wavelength range of 400 nm to 700 nm, using deionized water as a blank.
-
Analyze the spectra:
-
Plot the absorbance at the monomer peak (around 553 nm) and the H-aggregate peak (around 520-530 nm) as a function of this compound concentration.
-
Observe the appearance and growth of the blue-shifted H-aggregate band with increasing concentration.
-
The concentration at which a significant deviation from the Beer-Lambert law is observed for the monomer peak, and the H-aggregate peak becomes prominent, can be considered the onset of aggregation.
-
Protocol for Fluorescence Quenching Analysis using the Stern-Volmer Equation
Objective: To determine the Stern-Volmer quenching constant (K_sv) for a specific quencher.
Materials:
-
This compound solution of known concentration (e.g., 5 µM in a suitable solvent)
-
Stock solution of the quencher (e.g., 1 M Potassium Iodide in water)
-
Spectrofluorometer
-
Quartz fluorescence cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Prepare a series of samples containing a fixed concentration of this compound and varying concentrations of the quencher. Ensure the total volume of each sample is the same.
-
Record the fluorescence emission spectrum of each sample. The excitation wavelength should be set at the absorption maximum of this compound (e.g., ~550 nm). The emission should be scanned over a range that covers the emission peak (e.g., 560 nm to 700 nm).
-
Determine the fluorescence intensity (F) at the emission maximum for each sample. Let F₀ be the fluorescence intensity in the absence of the quencher.
-
Construct a Stern-Volmer plot by plotting F₀/F against the quencher concentration [Q].
-
Perform a linear regression on the data points. The slope of the line will be the Stern-Volmer quenching constant, K_sv. The relationship is described by the Stern-Volmer equation: F₀/F = 1 + K_sv[Q].[9]
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate the core concepts of this compound aggregation, fluorescence quenching, and a typical experimental workflow.
Caption: this compound aggregation pathways.
Caption: Static and dynamic fluorescence quenching.
Caption: Workflow for fluorescence quenching analysis.
Conclusion
The aggregation and fluorescence quenching of this compound are critical phenomena that dictate its performance as a fluorescent probe. A thorough understanding of the underlying principles and the factors that influence these processes is essential for researchers and drug development professionals. By carefully controlling experimental conditions and utilizing the quantitative data and protocols outlined in this guide, the utility of this compound can be maximized for sensitive and reliable measurements in a wide range of applications. The provided visualizations offer a clear conceptual framework for these complex interactions and experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Iodide as a fluorescence quencher and promoter--mechanisms and possible implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worthe-it.co.za [worthe-it.co.za]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. graphviz.org [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
Foundational Studies on Pyronin B for Nucleic Acid Visualization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyronin B is a cationic xanthene dye with a long history in histological staining, particularly for the differentiation of nucleic acids. Its preferential binding to RNA over DNA has made it a valuable tool for researchers studying gene expression, RNA localization, and cell cycle dynamics. In recent years, with the growing interest in RNA as a therapeutic target and a biomarker, there has been a renewed focus on the applications of Pyronin B in drug discovery and development. This technical guide provides a comprehensive overview of the foundational studies on Pyronin B for nucleic acid visualization, including its mechanism of action, spectral properties, and detailed experimental protocols. Furthermore, it explores its applications in studying viral replication and its potential use in high-throughput screening for RNA-targeting therapeutics.
Core Principles of Pyronin B Staining
Pyronin B's utility in nucleic acid visualization stems from its distinct interaction with RNA. As a cationic dye, it is electrostatically attracted to the negatively charged phosphate (B84403) backbone of both DNA and RNA. However, its planar structure allows it to intercalate between the bases of nucleic acids.
The classical Methyl Green-Pyronin (MGP) staining method leverages the differential binding of these two dyes. Methyl Green shows a higher affinity for the major groove of double-stranded DNA (dsDNA), staining the nucleus a blue-green color. In contrast, Pyronin B preferentially binds to the more accessible single-stranded regions and the different helical structure of RNA, resulting in a characteristic pink-red staining of the cytoplasm and nucleolus, which are rich in RNA.[1][2] While Pyronin B can also bind to DNA, its interaction is weaker, and in the presence of a stronger DNA-binding dye like Methyl Green or Hoechst stains, Pyronin B's fluorescence is predominantly associated with RNA.[3][4][5]
Mechanism of Action
The precise mechanism of Pyronin B's preference for RNA is attributed to a combination of factors, including the structural differences between RNA and DNA and the dye's molecular properties. RNA, being predominantly single-stranded and forming complex secondary and tertiary structures, offers more accessible intercalation sites for the planar Pyronin B molecule compared to the rigid, double-helical structure of DNA.
Figure 1: Pyronin B's preferential binding to RNA.
Quantitative Data Presentation
The following tables summarize the key quantitative properties of Pyronin B, crucial for designing and interpreting fluorescence-based experiments.
| Property | Value | Notes |
| Molecular Formula | C₂₁H₂₇ClN₂O | |
| Molecular Weight | 358.90 g/mol | |
| CAS Number | 2150-48-3 | |
| Appearance | Dark green crystals |
Table 1: General Properties of Pyronin B.
| Solvent | Absorbance Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_f) |
| Water | ~551 nm | ~570 nm | Low |
| Ethanol (B145695) | ~552 nm | ~572 nm | 0.23 |
| Chloroform | ~553 nm | ~575 nm | - |
Table 2: Spectral Properties of Pyronin B in Different Solvents. Note: Quantum yields can be low in aqueous solutions and are significantly influenced by the environment.
Experimental Protocols
This section provides detailed methodologies for the application of Pyronin B in nucleic acid visualization.
Staining of RNA in Fixed Cells for Flow Cytometry (Pyronin Y/Hoechst Method)
This protocol is adapted for distinguishing quiescent (G0) and cycling (G1) cells based on their RNA content.[3][5]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Hanks' Balanced Salt Solution (HBSS) with Mg²⁺ and Ca²⁺, ice-cold
-
Pyronin Y (or Pyronin B) stock solution (e.g., 1 mg/mL in DMSO)
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in water)
-
Staining Solution: 2 µg/mL Hoechst 33342 and 4 µg/mL Pyronin Y in HBSS. Prepare fresh and keep on ice.
Procedure:
-
Cell Preparation: Harvest and wash 1 x 10⁶ cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise. Incubate for at least 1 hour at 4°C.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with 5 mL of ice-cold HBSS.
-
Staining: Resuspend the cell pellet in 1 mL of the fresh, ice-cold Staining Solution.
-
Incubation: Incubate the cells for 20-30 minutes at room temperature, protected from light.
-
Analysis: Analyze the stained cells on a flow cytometer equipped with UV and 488 nm lasers for Hoechst 33342 and Pyronin Y excitation, respectively.
Figure 2: Workflow for fixed-cell staining with Pyronin B and Hoechst.
Live-Cell Imaging of RNA
While specific protocols for live-cell imaging using solely Pyronin B are less common, the principles are based on using low, non-toxic concentrations of the dye and minimizing light exposure.
Materials:
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Pyronin B stock solution (1 mM in DMSO)
-
Hoechst 33342 (optional, for nuclear counterstaining)
Procedure:
-
Cell Culture: Plate cells on a glass-bottom dish or chamber slide suitable for microscopy and culture to the desired confluency.
-
Staining: Prepare a working solution of Pyronin B in the imaging medium at a final concentration of 100-500 nM. For nuclear counterstaining, Hoechst 33342 can be added at a final concentration of 50-100 nM.
-
Incubation: Replace the culture medium with the staining solution and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing (Optional): The staining solution can be replaced with fresh imaging medium to reduce background fluorescence, although this may also reduce the signal from RNA.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Pyronin B (Excitation/Emission: ~550/570 nm) and Hoechst 33342 (Excitation/Emission: ~350/460 nm).
Staining of RNA in Polyacrylamide Gels
This protocol is adapted from a method for staining tRNA with Pyronin Y.
Materials:
-
Polyacrylamide gel (e.g., 10-15% TBE-Urea gel for small RNAs)
-
Staining solution: 0.05% (w/v) Pyronin B in 10% acetic acid.
-
Destaining solution: 10% ethanol, 5% acetic acid in water.
Procedure:
-
Electrophoresis: Run the RNA samples on a denaturing polyacrylamide gel.
-
Staining: After electrophoresis, carefully remove the gel from the glass plates and immerse it in the Pyronin B staining solution for 30-60 minutes with gentle agitation.
-
Destaining: Transfer the gel to the destaining solution and gently agitate for 15-30 minutes, or until the background is clear and RNA bands are visible as pink-red bands.
-
Visualization: Visualize the gel on a white light transilluminator.
Applications in Drug Discovery and Development
The ability of Pyronin B to selectively visualize RNA opens up several avenues for its application in drug discovery, particularly in the context of targeting RNA viruses and high-throughput screening.
Studying Viral Replication
Many viruses have RNA genomes or rely heavily on RNA intermediates for their replication. Pyronin B can be used to visualize the localization and accumulation of viral RNA within infected host cells, providing insights into the viral life cycle. For instance, in cells infected with an RNA virus, an increase in cytoplasmic Pyronin B fluorescence can indicate active viral replication. This can be a valuable tool for screening antiviral compounds that inhibit viral RNA synthesis or promote its degradation.
Figure 3: Workflow for using Pyronin B in antiviral screening.
High-Throughput Screening for RNA-Binding Molecules
High-throughput screening (HTS) assays are essential for identifying small molecules that bind to specific RNA targets. Pyronin B can be employed in competitive binding assays. In such an assay, a target RNA is pre-incubated with Pyronin B, resulting in a fluorescent signal. A library of small molecules is then screened for their ability to displace Pyronin B from the RNA, leading to a decrease in fluorescence. This approach allows for the rapid identification of "hits" that bind to the target RNA.
Figure 4: Competitive binding assay using Pyronin B for HTS.
Conclusion
Pyronin B remains a robust and versatile tool for the visualization of RNA. Its preferential staining of RNA provides valuable insights into cellular processes and disease states. For researchers and professionals in drug development, Pyronin B offers a cost-effective and readily implementable method for studying RNA-related phenomena, from viral replication to the discovery of novel RNA-targeting therapeutics. The protocols and data presented in this guide provide a solid foundation for the successful application of Pyronin B in a variety of research and development settings.
References
Cationic Properties of Pyronine B in Biological Staining: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Pyronine B, a vibrant, cationic dye, and its applications in biological and histological staining. Its unique chemical properties make it an invaluable tool for differentiating nucleic acids and assessing cellular health.
Core Principles: The Cationic Nature of this compound
This compound is a xanthene dye characterized by a net positive charge, classifying it as a cationic or basic dye.[1][2] This fundamental property governs its staining mechanism. In the cellular environment, which is rich in anionic (negatively charged) macromolecules, this compound exhibits a strong electrostatic attraction to these components. Its primary targets are the phosphate (B84403) backbones of nucleic acids, particularly Ribonucleic Acid (RNA).[3][4][5] This interaction allows for the selective visualization of RNA within cells and tissues.[3]
While its counterpart, Pyronine Y, is more commonly cited for RNA staining, this compound functions similarly and is used in various histological preparations.[1] It is frequently employed in the classic Methyl Green-Pyronin staining method to differentiate between DNA and RNA.[2][6]
Mechanism of Differential Staining
The Methyl Green-Pyronin (MGP) technique leverages the differing degrees of polymerization between DNA and RNA to achieve differential staining.[5]
-
Methyl Green for DNA: Methyl Green, another cationic dye, has a specific affinity for highly polymerized nucleic acids. Its stereochemical structure allows it to bind tightly within the major groove of the DNA double helix, resulting in a distinct green or blue-green coloration.[2][5]
-
This compound for RNA: this compound, in contrast, binds effectively to less polymerized nucleic acids like RNA.[7] It intercalates between the bases of the single-stranded RNA, staining RNA-rich structures, such as the cytoplasm and nucleolus, a characteristic pink or red color.[5][8]
The selectivity of this staining process is highly dependent on a controlled pH, typically around 4.8.[9] At this acidic pH, nucleic acids maintain their charged state, facilitating the electrostatic interactions with the cationic dyes.[7]
Diagram: Mechanism of this compound Staining
Caption: Electrostatic attraction between cationic dyes and anionic nucleic acids.
Quantitative Data and Properties
The effectiveness of this compound as a fluorescent stain is determined by its photophysical properties.
| Property | Value | Source |
| C.I. Number | 45010 | [1] |
| Molecular Formula | C₂₁H₂₇ClN₂O | [1][4] |
| Molecular Weight | ~358.90 g/mol | [4] |
| Absorption Max (λmax) | 550 - 555 nm | [1][4] |
| Emission Max (λmax) | ~569 nm (in CHCl₃) | [10] |
| Appearance | Brown to black solid powder | [4] |
| Solubility | Soluble in water and ethanol (B145695) | [1][6] |
Note: Spectral properties can vary slightly depending on the solvent and local microenvironment.
Applications in Research and Drug Development
Beyond its classic use in histology, the cationic and fluorescent nature of this compound lends it to several advanced applications:
-
Mitochondrial Staining: As a lipophilic cation, this compound can accumulate in mitochondria, driven by the organelle's negative membrane potential.[11][12] This allows for the visualization of mitochondria in living cells and the assessment of mitochondrial health, as the fluorescence intensity can change with the degree of mitochondrial energization.[12]
-
Flow Cytometry: In flow cytometry, Pyronine Y (a close analog) is used with DNA stains like Hoechst 33342 to simultaneously quantify RNA and DNA content.[13][14] This dual staining helps to distinguish quiescent (G0) cells from proliferating (G1) cells, as actively proliferating cells typically have higher RNA content.[13]
-
Cell Viability and Cytotoxicity Assays: this compound is utilized in assays to measure cell health and proliferation.[3] For instance, it has been used to assess cytotoxicity against cell lines like HeLa, with reported IC50 values.[4][11]
Experimental Protocol: Methyl Green-Pyronin (MGP) Staining
This protocol is a generalized procedure for staining paraffin-embedded tissue sections. Researchers should optimize incubation times and reagent concentrations for their specific samples.
Materials:
-
Methyl Green-Pyronin Y working solution (often prepared from stock solutions and an acetate (B1210297) buffer at pH 4.8)[15]
-
Deionized water
-
Dehydrating agents (e.g., graded ethanol or acetone)[15]
-
Clearing agent (e.g., Xylene)[16]
-
Mounting medium
Procedure for Paraffin Sections:
-
Deparaffinization and Hydration: Deparaffinize tissue sections in xylene and hydrate (B1144303) through a graded series of ethanol to deionized water.[16]
-
Staining: Immerse slides in the Methyl Green-Pyronin working solution. Staining time can range from 5 to 30 minutes at room temperature.[7][15] Note: Longer times may intensify the red Pyronin staining.[16]
-
Rinsing: Briefly rinse the slides thoroughly in deionized water to remove excess stain.[7][16]
-
Dehydration: Dehydrate the sections rapidly through changes of absolute alcohol or acetone.[7][15] This step is critical to prevent the elution of the dyes.
-
Clearing: Clear the sections in two or three changes of xylene.[7]
-
Mounting: Coverslip the slides using a resinous mounting medium.[7]
Expected Results:
Diagram: MGP Staining Workflow
Caption: A typical workflow for Methyl Green-Pyronin staining of tissue sections.
Conclusion
The cationic nature of this compound is the cornerstone of its utility in biological staining. Its electrostatic affinity for anionic macromolecules, particularly RNA, enables researchers to visualize cellular components, differentiate nucleic acids, and probe cellular functions like mitochondrial activity and cell cycle status. Through established protocols like the Methyl Green-Pyronin method and modern applications in flow cytometry, this compound remains a versatile and powerful tool in cellular biology, pathology, and drug discovery.
References
- 1. stainsfile.com [stainsfile.com]
- 2. Methyl green-pyronin stain - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyronin B, Cationic dye (CAS 2150-48-3) | Abcam [abcam.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. uzhnu.edu.ua [uzhnu.edu.ua]
- 9. bio-optica.it [bio-optica.it]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyronin--a fluorescent indicator of membrane potential of the mitochondria. Mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.bcm.edu [cdn.bcm.edu]
- 14. Assaying Cell Cycle Status Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stainsfile.com [stainsfile.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
Pyronine B: A Potent Inhibitor of the Respiratory Syncytial Virus Small Hydrophobic Protein Channel
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pyronine B, a well-known fluorescent dye, has emerged as a significant inhibitor of small hydrophobic protein channels, particularly the viroporin formed by the Small Hydrophobic (SH) protein of the Human Respiratory Syncytial Virus (RSV). This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its specificity, and its potential as a therapeutic agent. We present quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways. This document is intended to serve as a valuable resource for researchers in virology, ion channel biology, and antiviral drug development.
Introduction
Small hydrophobic proteins are a class of viral proteins that oligomerize to form ion channels, known as viroporins. These channels play crucial roles in the viral life cycle, including entry, replication, assembly, and release, by modulating the ionic environment of the host cell. The Small Hydrophobic (SH) protein of the Human Respiratory Syncytial Virus (RSV) is a 64-amino-acid polypeptide that forms pentameric ion channels. The absence of the SH protein leads to viral attenuation and promotes early apoptosis in infected cells, highlighting its importance in viral pathogenesis.[1]
This compound has been identified as the first known inhibitor of the RSV SH protein channel.[1] As a lipophilic cation, this compound also accumulates in mitochondria, a characteristic that warrants consideration in its overall cellular effects.[2] This guide delves into the specifics of this compound's interaction with the SH protein channel and its downstream consequences.
Mechanism of Action and Specificity
This compound inhibits the RSV SH protein channel by binding to a conserved surface on the pentameric complex. Notably, the binding site is located at the C-terminal end of the transmembrane domain, on the lipid-facing exterior of the channel, rather than within the pore itself.[1] This suggests an allosteric mechanism of inhibition, where binding of this compound induces a conformational change that prevents ion translocation.
Initial studies on the specificity of this compound indicate that it does not inhibit all viroporins. For instance, it has been shown to be ineffective against the envelope (E) protein channel of SARS-CoV-2. Further research is required to fully elucidate the spectrum of small hydrophobic protein channels susceptible to this compound inhibition.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound against the RSV SH protein channel has been quantified through various biophysical and cellular assays. The available data is summarized in the table below for easy comparison.
| Parameter | Value | Method | Target Protein | Reference |
| Binding Affinity (Kd) | ~6.8 µM | Dose-Response Curve | RSV SH Protein | [1] |
| Inhibition | ~60% at 10 µM | Black Lipid Membrane (BLM) Electrophysiology | RSV SH Protein | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as an inhibitor of the RSV SH protein channel.
Liposome-Based Fluorescence Assay for Inhibitor Screening
This assay is used to screen for compounds that inhibit the ion channel activity of the SH protein reconstituted in liposomes. The flux of potassium ions into the liposomes is monitored by the fluorescence change of a potassium-sensitive dye.
Materials:
-
1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC)
-
Purified RSV SH protein
-
Internal Buffer: 25 mM tetraethylammonium (B1195904) (TEA)-HEPES, 0.5 mM EDTA, 100 mM TEA-SO4, 20 µM Asante Potassium Green-2 (APG-2), pH 5.5
-
Potassium Buffer: 560 mM KCl, 25 mM TEA-HEPES, 0.5 mM EDTA, pH 7.5
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black, clear-bottom microplates
Procedure:
-
Liposome (B1194612) Preparation:
-
Mix 3 mg of DPhPC in chloroform (B151607) with 26 µg of SH protein in methanol (B129727) (1000:1 molar ratio).
-
Dry the mixture under a nitrogen stream and then overnight in a desiccator.
-
Resuspend the lipid-protein film in 300 µl of Internal Buffer to a final lipid concentration of 10 mg/ml.
-
Vortex the solution for 10 minutes, sonicate, and subject it to three freeze-thaw cycles.
-
Extrude the liposome suspension through a 200-nm polycarbonate membrane.[1]
-
-
Assay:
-
Dilute the liposome fraction 3.5-fold with the internal buffer.
-
Add 75 µl of the diluted liposome suspension to each well of a 96-well microplate.
-
Add 1 µl of the test compound (e.g., this compound) in DMSO to each well to achieve the desired final concentration (e.g., 10 µM).
-
Incubate for 15 minutes at room temperature.
-
Initiate potassium influx by adding 25 µl of Potassium Buffer to each well, resulting in a final potassium concentration of 140 mM.
-
Incubate for 5 minutes at room temperature.
-
Measure the fluorescence of the samples using a microplate reader (excitation/emission wavelengths appropriate for APG-2).[1]
-
Liposome-based fluorescence assay workflow.
Planar Lipid Bilayer (PLB) Electrophysiology
This technique allows for the direct measurement of ion channel activity of the purified SH protein reconstituted into an artificial lipid bilayer.
Materials:
-
Planar lipid bilayer workstation with a chamber (cis and trans compartments) separated by a thin partition with a small aperture (50-250 µm).
-
Ag/AgCl electrodes.
-
Voltage-clamp amplifier.
-
Lipid solution (e.g., DPhPC in n-decane).
-
Symmetrical salt solution (e.g., 150 mM KCl, 10 mM HEPES, pH 7.4).
-
Purified RSV SH protein reconstituted in proteoliposomes.
-
This compound solution.
Procedure:
-
Bilayer Formation:
-
Fill both the cis and trans compartments of the chamber with the salt solution.
-
"Paint" the lipid solution across the aperture to form a thin lipid film, which spontaneously thins to form a bilayer.
-
Monitor the formation of a stable, high-resistance bilayer by applying a voltage and measuring the current.
-
-
Protein Reconstitution:
-
Add a small aliquot of the SH protein-containing proteoliposomes to the cis compartment.
-
Fusion of the proteoliposomes with the planar bilayer will result in the incorporation of SH protein channels.
-
-
Data Acquisition:
-
Apply a constant holding potential (e.g., +100 mV) across the bilayer using the voltage-clamp amplifier.
-
Record the single-channel currents as step-wise increases in conductance.
-
-
Inhibitor Application:
-
Once stable channel activity is observed, add this compound to the cis compartment to the desired final concentration.
-
Record the channel activity in the presence of the inhibitor to observe any changes in channel conductance or open probability.
-
Analyze the current amplitude to determine the percentage of inhibition.[3]
-
Planar lipid bilayer electrophysiology workflow.
Cell Viability Assay
This assay assesses the effect of this compound on the viability of cells, both in the context of RSV infection and to determine its general cytotoxicity. Tetrazolium-based assays (e.g., MTS) are commonly used.
Materials:
-
HEp-2 cells (or other suitable cell line).
-
RSV stock.
-
Cell culture medium.
-
This compound.
-
MTS reagent.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed HEp-2 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Infection and Treatment:
-
For antiviral assays, infect the cells with RSV at a specific multiplicity of infection (MOI).
-
After the adsorption period, replace the medium with fresh medium containing serial dilutions of this compound.
-
For cytotoxicity assays, treat uninfected cells with the same serial dilutions of this compound.
-
Include appropriate controls (uninfected/untreated, infected/untreated).
-
-
Incubation:
-
Incubate the plates for a desired period (e.g., 48-72 hours) at 37°C.
-
-
Viability Measurement:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C to allow for the conversion of MTS to formazan (B1609692) by viable cells.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Signaling Pathway Modulation
The RSV SH protein is known to inhibit the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway, thereby delaying apoptosis in infected cells and promoting viral replication.[4] By inhibiting the SH protein channel, this compound has the potential to restore the pro-apoptotic signaling cascade.
The proposed mechanism involves the SH protein interfering with the TNF-α signaling complex, preventing the activation of downstream caspases. Inhibition of the SH protein by this compound would abrogate this interference, allowing the apoptotic pathway to proceed.
Proposed modulation of the TNF-α apoptosis pathway.
Conclusion
This compound represents a promising lead compound for the development of novel antivirals targeting the RSV SH protein channel. Its well-defined mechanism of action and quantifiable inhibitory activity provide a solid foundation for further preclinical and clinical investigation. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to explore the therapeutic potential of this compound and to identify other small molecule inhibitors of viroporins. Future work should focus on elucidating the full spectrum of this compound's antiviral activity and its effects on host cellular processes to optimize its development as a therapeutic agent.
References
- 1. Function of the Respiratory Syncytial Virus Small Hydrophobic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Human Respiratory Syncytial Virus Small Hydrophobic Protein and Structural Variations in a Bicelle Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
The Enduring Legacy of the Methyl Green-Pyronin Stain: A Historical and Technical Guide
For over a century, the Methyl Green-Pyronin (MGP) stain has been a cornerstone of histological and cytological investigations, enabling the differential visualization of DNA and RNA within cells. This enduring technique, with its vibrant color contrast—green for DNA and red for RNA—has provided invaluable insights into cellular function, proliferation, and pathology. This technical guide delves into the historical development of the MGP stain, its underlying chemical principles, detailed experimental protocols, and the evolution of its application in modern biological research.
A Journey Through Time: The Historical Development of a Classic Stain
The story of the Methyl Green-Pyronin stain is one of gradual refinement and deepening understanding, built upon the work of several pioneering scientists.
Early Observations (Late 19th - Early 20th Century): The journey began with the independent introduction of the constituent dyes. In 1877, Calberla first introduced methyl green into microtechnique.[1] A few years later, in 1884, Carnoy noted its strong affinity for "nuclein," the substance we now know as chromatin.[1] Towards the end of the 19th century, in 1899, Artur Pappenheim was conducting comparative studies on the composition of red bone marrow in mammals, laying some of the groundwork for differential staining of cellular components. Shortly after, in 1902, Paul Gerson Unna introduced a modification of Pappenheim's staining method, specifically targeting "granuloplasma."[2][3] It was in the early 1900s that Pappenheim and Unna combined methyl green and pyronin to create a stain that colored the nuclei green and the cytoplasm red, marking the birth of the Unna-Pappenheim stain.[4]
Elucidating the Mechanism (Mid-20th Century): A pivotal moment in the history of the MGP stain came in 1940 when Jean Brachet demonstrated that methyl green specifically stains deoxyribonucleic acid (DNA), while pyronin's staining was indicative of the presence of ribonucleic acid (RNA).[5][6][7] This discovery transformed the MGP stain from a useful morphological tool into a powerful histochemical method for distinguishing between the two major types of nucleic acids.
Further solidifying the scientific basis of the stain, the work of N.B. Kurnick in the 1950s was crucial. Kurnick established that the selectivity of methyl green is for highly polymerized DNA, while pyronin preferentially binds to less polymerized nucleic acids, primarily RNA. He also investigated the stoichiometry of the DNA-methyl green interaction, proposing a stereochemical hypothesis for the binding mechanism.
The Science Behind the Colors: Mechanism of Action
The differential staining achieved with the Methyl Green-Pyronin method is a result of the distinct chemical and physical interactions of the two cationic dyes with DNA and RNA.
-
Methyl Green and DNA: Methyl green possesses two positively charged quaternary ammonium (B1175870) groups, which allow for a strong electrostatic interaction with the negatively charged phosphate (B84403) groups of DNA. Its planar structure is thought to intercalate between the base pairs of the DNA double helix, with a specific affinity for the major groove. This stable binding to the highly polymerized and structured DNA molecule results in the characteristic green to blue-green staining of the nucleus.
-
Pyronin Y and RNA: Pyronin Y, on the other hand, is a singly charged cationic dye. While it can also interact with the phosphate backbone of nucleic acids, its binding to the highly structured DNA is less favorable compared to methyl green. Pyronin Y shows a greater affinity for the less polymerized and predominantly single-stranded RNA molecules found in the nucleolus and cytoplasm. This interaction results in the distinct pink to red staining of these cellular compartments.
The pH of the staining solution is a critical factor influencing the specificity of the stain. An acidic pH (typically around 4.8) ensures that the phosphate groups of both DNA and RNA are negatively charged and available for binding with the cationic dyes.[2][8]
Quantitative Data at a Glance
The spectral properties of methyl green and pyronin Y, both in their free form and when bound to nucleic acids, are fundamental to their application in microscopy and quantitative analysis.
| Dye | State | Excitation Max (nm) | Emission Max (nm) |
| Methyl Green | Free in aqueous solution | ~630-633 | ~645-650 |
| Bound to DNA | ~633 | ~677 | |
| Pyronin Y | Free in aqueous solution | ~547-548 | ~566 |
| Bound to RNA | ~548 | ~566 |
From the Bench: Key Experimental Protocols
The Methyl Green-Pyronin staining protocol has undergone numerous modifications and optimizations over the decades. Below are representative protocols for both paraffin-embedded tissue sections and cultured cells.
Trevan and Sharrock's Method for Paraffin Sections (A Classic Protocol)
This method emphasizes the importance of dye purity and careful differentiation.
1. Reagent Preparation:
- Methyl Green Stock Solution (2% aqueous): Dissolve 2g of Methyl Green in 100ml of distilled water.
- Purification of Methyl Green: In a separating funnel, wash the 2% Methyl Green solution with chloroform (B151607) repeatedly until the chloroform layer is colorless. This removes contaminating crystal violet.
- Pyronin Y Stock Solution (5% aqueous): Dissolve 5g of Pyronin Y in 100ml of distilled water.
- Acetate (B1210297) Buffer (pH 4.8): Mix 119ml of 0.1M sodium acetate with 81ml of 0.1M acetic acid.
- Staining Solution: Combine 10ml of purified 2% Methyl Green, 17.5ml of 5% Pyronin Y, and 250ml of distilled water. For use, mix one volume of this stock with one volume of acetate buffer.[7]
2. Staining Procedure:
- Deparaffinize and rehydrate tissue sections to distilled water.
- Rinse with distilled water and gently blot dry.
- Stain in the freshly prepared staining solution for 20-30 minutes.[7]
- Rinse with distilled water and gently blot dry.
- Dehydrate rapidly with acetone.[7]
- Clear in xylene and mount with a resinous medium.[7]
Expected Results:
Modern Protocol for Paraffin-Embedded Sections
This is a more streamlined protocol commonly used in modern histology labs.
1. Staining Procedure:
- Deparaffinize and hydrate (B1144303) sections to deionized water.
- Rinse sections in deionized water for 1 minute.
- Stain in a commercially available or laboratory-prepared Methyl Green-Pyronin Y working solution for 5 minutes at room temperature.
- Rinse thoroughly in deionized water.
- Dehydrate in two changes of anhydrous alcohol for 1 minute each.
- Clear in three changes of a clearing reagent (e.g., xylene) for 1 minute each and mount.
Protocol for Cultured Cells or Smears
This protocol is adapted for staining cells grown on coverslips or prepared as smears.
1. Staining Procedure:
- Fix cells in methanol (B129727) for 5 minutes.
- Stain in Methyl Green-Pyronin Y working solution for 5 minutes at room temperature.
- Rinse thoroughly in deionized water.
- Dehydrate in two changes of anhydrous alcohol for 1 minute each.
- Clear in a suitable clearing agent and mount.
Visualizing the Process: Diagrams and Workflows
To better understand the logic and workflow of the Methyl Green-Pyronin stain, the following diagrams are provided.
Caption: The chemical logic of Methyl Green-Pyronin staining.
Caption: A typical experimental workflow for MGP staining of tissue.
Conclusion
From its empirical beginnings to its well-understood chemical basis, the Methyl Green-Pyronin stain has remained a vital technique in the life sciences. Its ability to simply and effectively differentiate DNA and RNA continues to make it a valuable tool for researchers, scientists, and professionals in drug development. As we continue to explore the complexities of the cell, the enduring legacy of this classic stain is a testament to the power of fundamental techniques in advancing scientific knowledge.
References
- 1. Methyl green pyronin stain method | Semantic Scholar [semanticscholar.org]
- 2. onkopedia.com [onkopedia.com]
- 3. researchgate.net [researchgate.net]
- 4. stainsfile.com [stainsfile.com]
- 5. uzhnu.edu.ua [uzhnu.edu.ua]
- 6. bio-optica.it [bio-optica.it]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Theoretical Basis for Pyronine B Intercalation with RNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyronine B, a cationic xanthene dye, is widely utilized as a fluorescent probe for nucleic acids, exhibiting a pronounced affinity for double-stranded RNA (dsRNA). This technical guide delineates the theoretical underpinnings of this compound's interaction with RNA, focusing on the widely accepted model of intercalation. Drawing parallels with its close structural analog, Pyronine Y, this document provides a comprehensive overview of the binding mechanism, the physicochemical forces governing the interaction, and the resultant spectroscopic changes. Furthermore, detailed experimental protocols for characterizing this interaction via fluorescence spectroscopy and isothermal titration calorimetry are presented, alongside a procedural outline for in silico molecular docking studies. This guide aims to serve as a foundational resource for researchers employing this compound in the study of RNA structure and function, as well as for professionals in the field of drug discovery exploring RNA as a therapeutic target.
Introduction
The interaction of small molecules with RNA is a burgeoning field of research, with significant implications for both basic science and therapeutic development. This compound, a member of the xanthene family of dyes, has long been recognized for its ability to stain cellular components, particularly RNA. Its utility as a fluorescent probe stems from the significant changes in its photophysical properties upon binding to nucleic acids. The primary mode of interaction between this compound and double-stranded RNA is believed to be intercalation, a process wherein the planar aromatic ring system of the dye inserts itself between adjacent base pairs of the RNA duplex. This guide provides a detailed exploration of the theoretical basis for this interaction, supported by experimental methodologies and computational approaches.
Theoretical Basis of this compound Intercalation with RNA
Binding Mode: Intercalation vs. Groove Binding
The two primary non-covalent binding modes for small molecules with nucleic acid duplexes are groove binding and intercalation.
-
Groove Binding: This interaction involves the molecule fitting into the major or minor groove of the RNA duplex. It is typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions with the phosphate (B84403) backbone.
-
Intercalation: This mode requires the insertion of a planar, aromatic molecule between adjacent base pairs. This process is primarily driven by π-π stacking interactions with the nucleobases and is often accompanied by electrostatic interactions between the cationic dye and the anionic phosphate backbone of the RNA.
For this compound, its planar, polycyclic aromatic structure strongly favors the intercalation model. This is further supported by studies on its close analog, Pyronine Y, which has been demonstrated to intercalate into dsRNA[1][2][3]. The intercalation of this compound into the RNA duplex is expected to cause localized structural perturbations, including an unwinding of the helix and an increase in the distance between the intercalated base pairs to accommodate the dye molecule.
Driving Forces of Interaction
The binding of this compound to RNA is a thermodynamically favorable process, driven by a combination of enthalpic and entropic contributions:
-
π-π Stacking Interactions: The planar aromatic rings of this compound engage in favorable π-π stacking interactions with the electron-rich surfaces of the RNA bases. This is a major enthalpic driver of the intercalation process.
-
Electrostatic Interactions: As a cationic dye, this compound experiences favorable electrostatic attraction to the negatively charged phosphate backbone of the RNA molecule. This contributes significantly to the initial association and overall binding affinity.
-
Hydrophobic Effect: The transfer of the hydrophobic this compound molecule from the aqueous solvent to the more hydrophobic interior of the RNA duplex is entropically favorable due to the release of ordered water molecules.
-
Van der Waals Forces: Close contacts between the dye and the atoms of the RNA bases and sugar-phosphate backbone contribute to the overall stability of the complex through van der Waals interactions.
Quantitative Data
While specific quantitative data for this compound binding to RNA is scarce, data from its close analog, Pyronine Y, provides valuable insights.
| Parameter | Value (for Pyronine Y with dsRNA) | Reference |
| Intrinsic Association Constant (Ki) | 6.96 x 104 M-1 (in 150 mM NaCl) | [2] |
| Binding Site Size | 2-3 base pairs | [2] |
It is important to note that these values are for Pyronine Y and should be considered as approximations for this compound. Experimental determination of these parameters for this compound is highly recommended.
Experimental Protocols
Fluorescence Spectroscopy
Fluorescence spectroscopy is a powerful technique to study the binding of fluorescent ligands like this compound to RNA. The binding event typically leads to changes in the fluorescence properties of the dye, such as an increase in quantum yield and a shift in the emission maximum.
-
Materials and Reagents:
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol).
-
Lyophilized dsRNA (e.g., a synthetic 20-25 bp duplex of known sequence).
-
Binding buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Nuclease-free water.
-
Spectrofluorometer and quartz cuvettes.
-
-
Procedure:
-
Prepare a working solution of this compound in the binding buffer at a fixed concentration (e.g., 1 µM).
-
Prepare a series of dsRNA solutions of varying concentrations in the same binding buffer.
-
To a quartz cuvette, add the this compound solution.
-
Record the fluorescence emission spectrum of the free dye (e.g., excitation at ~540 nm, emission scan from 550 nm to 700 nm).
-
Sequentially add small aliquots of the dsRNA stock solution to the cuvette, ensuring thorough mixing after each addition.
-
After each addition, allow the system to equilibrate (e.g., 2-5 minutes) and record the fluorescence emission spectrum.
-
Correct the raw fluorescence data for dilution effects.
-
Plot the change in fluorescence intensity at the emission maximum as a function of the RNA concentration.
-
Analyze the resulting binding isotherm using an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.
-
Materials and Reagents:
-
This compound solution of known concentration in the desired buffer.
-
dsRNA solution of known concentration in the identical buffer.
-
Isothermal titration calorimeter.
-
Degassing station.
-
-
Procedure:
-
Prepare concentrated solutions of this compound (e.g., 100-200 µM) and dsRNA (e.g., 10-20 µM) in the same buffer batch. It is critical that the buffer composition is identical for both solutions to minimize heat of dilution effects.
-
Thoroughly degas both solutions immediately before the experiment.
-
Load the dsRNA solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters (e.g., cell temperature, stirring speed, injection volume, and spacing between injections). A typical experiment might involve 20-30 injections of 1-2 µL each, with a 120-180 second spacing.
-
Perform a control experiment by titrating this compound into the buffer alone to determine the heat of dilution.
-
Run the titration experiment.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the integrated heat data by fitting it to a suitable binding model (e.g., one-site binding model) using the instrument's software to obtain Ka, ΔH, and n.
-
Calculate ΔG and ΔS using the following equations:
-
ΔG = -RTln(Ka)
-
ΔG = ΔH - TΔS
-
-
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This can provide valuable insights into the specific interactions at the atomic level.
-
Software: A molecular docking program such as AutoDock, Glide, or GOLD. Molecular visualization software like PyMOL or Chimera.
-
Preparation of the RNA Receptor:
-
Obtain a high-resolution 3D structure of a dsRNA duplex from the Protein Data Bank (PDB) or build a model using a nucleic acid structure generation tool.
-
Prepare the RNA structure for docking by removing any existing ligands and water molecules, adding hydrogen atoms, and assigning partial charges using the docking software's preparation wizard.
-
-
Preparation of the this compound Ligand:
-
Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or draw it using a molecule editor and generate a 3D conformation.
-
Perform energy minimization of the ligand structure using a suitable force field.
-
Define the rotatable bonds and assign partial charges.
-
-
Docking Simulation:
-
Define the binding site on the RNA. For intercalation, this will be the space between two adjacent base pairs. A grid box encompassing this region should be defined.
-
Set the docking parameters, including the search algorithm (e.g., Lamarckian genetic algorithm in AutoDock) and the number of docking runs.
-
Launch the docking simulation.
-
-
Analysis of Results:
-
Analyze the resulting docked poses based on their predicted binding energies and clustering.
-
Visualize the lowest energy and most populated binding poses using molecular graphics software.
-
Examine the specific interactions (e.g., hydrogen bonds, π-stacking) between this compound and the RNA duplex to understand the structural basis of the interaction.
-
Visualizations
Caption: Proposed mechanism of this compound intercalation into a dsRNA duplex.
Caption: Experimental workflow for fluorescence titration.
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Conclusion
References
Pyronine B Photostability: An In-depth Technical Guide for Imaging Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyronine B is a cationic xanthene dye widely utilized in biological research for its fluorescent properties, particularly in the staining of RNA and mitochondria.[1][2] Its application in live-cell imaging, however, is intrinsically linked to its photostability—the molecule's resilience to photochemical degradation upon exposure to excitation light. High photostability is crucial for obtaining high-quality, reproducible fluorescence microscopy data, especially in time-lapse experiments that monitor dynamic cellular processes. This technical guide provides a comprehensive overview of this compound's photostability, its implications for imaging, and detailed protocols for its application and assessment.
Core Concepts: Photostability and its Determinants
Photobleaching, the irreversible loss of fluorescence due to photon-induced chemical damage, is a primary limitation in fluorescence microscopy. The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, the local microenvironment of the fluorophore, and the presence of reactive oxygen species (ROS). For this compound, a member of the rhodamine dye family, structural characteristics such as the alkyl groups attached to the nitrogen atoms can influence internal conversion rates, thereby affecting its fluorescence lifetime and quantum yield.[3][4]
Quantitative Photophysical Properties of Pyronine Dyes
The selection of a fluorescent probe is often a trade-off between brightness (a product of molar extinction coefficient and quantum yield) and photostability. The following tables summarize key photophysical parameters for this compound and its close analog, Pyronine Y, providing a basis for comparison.
| Dye | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference(s) |
| This compound | Ethanol | 553-555 | ~570 | Not explicitly stated in provided abstracts | [5] |
| This compound | Aqueous | 550-555 | Not specified | Not explicitly stated in provided abstracts | [5] |
| Pyronine Y | Ethanol | 548 | 571 | Not explicitly stated in provided abstracts | [6] |
| Pyronine Y | Aqueous | Not specified | Not specified | Not explicitly stated in provided abstracts |
Table 1: Spectral Properties of this compound and Pyronine Y.
| Dye | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) | Reference(s) |
| This compound | Ethanol | Lower than Acridine Red | Shorter than Acridine Red | [3][4] |
| This compound | Acetonitrile | Data available | Data available | [4] |
| Pyronine Y | Ethanol | Lower than Acridine Red | Shorter than Acridine Red | [3][4] |
| Pyronine Y | Aqueous | Data available | Data available | [7] |
| Acridine Red | Ethanol | Higher than PY and PB | Longer than PY and PB | [3][4] |
Table 2: Fluorescence Quantum Yield and Lifetime of Pyronine Dyes and Acridine Red.
Experimental Protocols
Protocol 1: Assessment of this compound Photostability in Live Cells using Time-Lapse Microscopy
Objective: To quantify the photobleaching rate of this compound in a specific cellular compartment under defined imaging conditions.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on glass-bottom imaging dishes
-
Appropriate cell culture medium
-
Confocal or widefield fluorescence microscope with a temperature- and CO2-controlled environmental chamber
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Preparation and Staining:
-
Plate cells on imaging dishes to achieve 60-80% confluency.
-
Prepare a working solution of this compound in pre-warmed cell culture medium. The final concentration should be optimized for the cell type and application (typically in the low micromolar range).
-
Replace the culture medium with the this compound-containing medium and incubate for 15-30 minutes at 37°C and 5% CO2.
-
Gently wash the cells twice with pre-warmed culture medium to remove excess dye.
-
Add fresh, pre-warmed culture medium to the imaging dish.
-
-
Microscope Setup:
-
Place the imaging dish on the microscope stage within the environmental chamber set to 37°C and 5% CO2.
-
Select an appropriate objective lens (e.g., 60x or 100x oil immersion).
-
Set the excitation and emission filters/wavelengths appropriate for this compound (e.g., excitation ~550 nm, emission ~570 nm).
-
Adjust the laser power/illumination intensity and detector gain to obtain a good signal-to-noise ratio with minimal initial photobleaching. It is crucial to keep these settings constant throughout the experiment.
-
-
Image Acquisition:
-
Select several regions of interest (ROIs) containing well-stained cells.
-
Set up a time-lapse acquisition sequence. The interval between frames and the total duration will depend on the expected rate of photobleaching. For a relatively photostable dye, an interval of 1-5 seconds for a total of 50-100 frames might be appropriate.
-
Start the time-lapse acquisition.
-
-
Data Analysis:
-
Open the time-lapse image series in image analysis software.
-
For each ROI, measure the mean fluorescence intensity within the stained cellular compartment at each time point.
-
Correct for background fluorescence by measuring the mean intensity of a region without cells and subtracting this value from the cellular intensity at each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized intensity as a function of time.
-
Fit the data to an exponential decay model to determine the photobleaching rate constant.
-
Protocol 2: Measurement of Mitochondrial Membrane Potential using this compound
Objective: To qualitatively or semi-quantitatively assess changes in mitochondrial membrane potential (ΔΨm) in live cells using this compound.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Live cells cultured on imaging dishes
-
Cell culture medium
-
Positive control for mitochondrial depolarization (e.g., FCCP)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation and Staining:
-
Follow the cell preparation and staining steps as described in Protocol 1.
-
-
Experimental Treatment:
-
For a positive control, treat a sample of cells with a known mitochondrial uncoupler like FCCP (final concentration typically 1-10 µM) for 10-15 minutes prior to imaging.
-
Treat other cell samples with the experimental compounds being investigated.
-
-
Image Acquisition/Fluorescence Measurement:
-
Microscopy: Acquire fluorescence images of the stained cells. In healthy, polarized mitochondria, this compound will accumulate, resulting in bright mitochondrial staining. Upon depolarization (e.g., with FCCP treatment), the dye will redistribute into the cytoplasm, leading to a decrease in mitochondrial fluorescence intensity and an increase in diffuse cytoplasmic fluorescence.
-
Plate Reader: Measure the fluorescence intensity of the cell populations in a multi-well plate format. A decrease in the overall fluorescence intensity can be indicative of mitochondrial depolarization.
-
-
Data Analysis:
-
Microscopy: Quantify the average fluorescence intensity within the mitochondria in treated versus untreated cells.
-
Plate Reader: Compare the fluorescence intensity readings between control and treated wells.
-
Signaling Pathways and Experimental Workflows
Mitochondrial Membrane Potential and ROS Signaling
This compound's accumulation in mitochondria is dependent on the mitochondrial membrane potential (ΔΨm), which is a key indicator of mitochondrial health and cellular energy status. A decrease in ΔΨm can be a part of a signaling cascade that involves the production of reactive oxygen species (ROS).
Caption: Mitochondrial signaling pathway involving ΔΨm and ROS.
High-Throughput Screening Workflow for Modulators of Mitochondrial Membrane Potential
Fluorescent probes like this compound are amenable to high-throughput screening (HTS) assays to identify compounds that affect mitochondrial function.
Caption: High-throughput screening workflow.
Implications for Imaging and Drug Development
The photostability of this compound is a critical parameter for its effective use in imaging. While it may be less photostable than some modern synthetic dyes, its utility in specific applications like RNA and mitochondrial staining remains significant. For drug development professionals, understanding the photophysical properties and potential for phototoxicity is essential when designing cell-based assays. The protocols and workflows provided here offer a framework for the robust application and assessment of this compound in both basic research and drug discovery pipelines. The development of newer, brighter, and more photostable pyronine derivatives continues to expand the toolkit available for high-performance cellular imaging.
References
- 1. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stainsfile.com [stainsfile.com]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. Photophysical and photodynamic properties of Pyronin Y in micellar media at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Quantum Yield of Pyronine B in Different Solvent Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescence quantum yield of Pyronine B, a cationic xanthene dye, across various solvent environments. Understanding the photophysical behavior of fluorescent probes like this compound is critical for their application in biological imaging, sensing, and as components in drug delivery systems. This document details the experimental protocols for quantum yield measurement, presents quantitative data, and discusses the underlying mechanisms governing the solvent-dependent fluorescence of this compound.
Introduction to Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore[1].
Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)
A high quantum yield is often desirable for applications requiring bright fluorescent probes. The quantum yield of a molecule like this compound is not an intrinsic constant but is highly sensitive to its local environment, including solvent polarity, viscosity, and hydrogen-bonding capabilities. These factors influence the competition between radiative decay (fluorescence) and non-radiative decay pathways, which dissipate the excited-state energy as heat.
Factors Influencing the Quantum Yield of this compound
The fluorescence of this compound is significantly modulated by the surrounding solvent due to several photophysical phenomena. The primary mechanism involves the formation of a non-fluorescent or weakly fluorescent Twisted Intramolecular Charge Transfer (TICT) state.
-
Solvent Polarity: In polar solvents, the locally excited (LE) state of this compound can relax into a TICT state. This process involves the rotation of the diethylamino groups relative to the xanthene core, leading to a full charge separation.[2] Polar environments stabilize this highly polar TICT state, favoring this non-radiative decay pathway and thus quenching fluorescence, resulting in a lower quantum yield.[2]
-
Solvent Viscosity: Higher solvent viscosity hinders the large-scale molecular rotation required to form the TICT state. By restricting this non-radiative pathway, viscous environments can lead to a significant increase in the fluorescence quantum yield.
-
Specific Solute-Solvent Interactions: Hydrogen bonding between the dye and solvent molecules can also influence the electronic structure and excited-state dynamics, thereby affecting the quantum yield.
The interplay of these factors dictates the overall fluorescence efficiency of this compound. The diagram below illustrates the relationship between solvent properties and the quantum yield.
Experimental Protocol for Quantum Yield Measurement
The relative method, as described by Williams et al., is the most common and reliable technique for determining fluorescence quantum yields.[1] This method involves comparing the fluorescence of the sample of interest (this compound) to that of a well-characterized fluorescence standard with a known quantum yield.
Key Requirements:
-
A stable, well-characterized fluorescence standard (e.g., Rhodamine 6G or Rhodamine 101 in ethanol).
-
A UV-Vis spectrophotometer for absorbance measurements.
-
A spectrofluorometer for fluorescence measurements.
-
High-purity solvents.
The workflow for this comparative method is outlined in the diagram below.
Detailed Steps:
-
Solution Preparation: Prepare stock solutions of this compound and the chosen standard in the desired solvents. From these, prepare a series of dilute solutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[1][3]
-
Absorbance Measurement: Record the absorbance spectra for all solutions. Note the absorbance at the chosen excitation wavelength (λex).
-
Fluorescence Measurement: Record the corrected fluorescence emission spectra for all solutions using the same λex and identical instrument settings (e.g., slit widths).
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at λex. The resulting plot should be linear, and the gradient (Grad) should be determined.
-
Calculate the quantum yield of the this compound sample (Φx) using the following equation[1]:
Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)
Where:
-
Φst is the known quantum yield of the standard.
-
Gradx and Gradst are the gradients from the plots for the sample and standard, respectively.
-
ηx and ηst are the refractive indices of the sample and standard solutions, respectively (this term is crucial when different solvents are used).[1]
-
-
Quantitative Data: Quantum Yield of this compound in Various Solvents
The following table summarizes the reported fluorescence quantum yield (Φf) of this compound in a range of solvents. It is important to note that values can vary slightly between different studies due to variations in experimental conditions, purity of the dye, and the standard used for measurement.
| Solvent | Polarity (ET(30)) | Viscosity (cP at 20°C) | Quantum Yield (Φf) | Reference |
| Water | 63.1 | 1.002 | 0.18 | [4] |
| Methanol | 55.4 | 0.59 | 0.23 | [4] |
| Ethanol | 51.9 | 1.20 | 0.32 | [4][5] |
| 1-Propanol | 50.7 | 2.26 | 0.38 | [4] |
| 1-Butanol | 50.2 | 2.95 | 0.42 | [4] |
| 1-Octanol | 48.3 | 10.6 | 0.49 | [4] |
| Acetonitrile (B52724) | 45.6 | 0.37 | 0.12 | [5] |
| Glycerol (B35011) | 54.0 | 1412 | 0.65 | [4] |
Note: Data is compiled from multiple sources and represents typical values. Polarity and viscosity values are standard literature values.
The data clearly demonstrates the trends discussed previously. In the series of linear alcohols (methanol to octanol), as the solvent viscosity increases and polarity slightly decreases, the quantum yield of this compound progressively increases.[4] The highly viscous environment of glycerol significantly restricts non-radiative decay, leading to a high quantum yield. Conversely, the low viscosity and high polarity of acetonitrile result in a very low quantum yield.[5] Ethanol is a solvent in which this compound exhibits one of the highest fluorescence quantum yields among common organic solvents.[6]
Conclusion
The fluorescence quantum yield of this compound is highly dependent on the solvent environment. The formation of a twisted intramolecular charge transfer (TICT) state, a non-radiative de-excitation pathway, is favored in polar, low-viscosity solvents, leading to fluorescence quenching. Conversely, viscous environments that restrict this molecular motion enhance fluorescence efficiency. This detailed understanding and the quantitative data provided are essential for researchers and professionals utilizing this compound in the development of fluorescent assays, advanced imaging techniques, and targeted drug delivery systems, enabling the rational selection of solvents and environments to optimize probe performance.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iss.com [iss.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Pyronine B Staining for Cellular RNA Visualization
Introduction
Pyronine B is a cationic fluorescent dye commonly utilized in biological research for the staining of RNA. Its ability to intercalate into the double-stranded regions of RNA allows for the visualization and quantification of cellular RNA content. In conjunction with a DNA-specific stain like methyl green or Hoechst 33342, this compound enables the differential staining of RNA and DNA, providing valuable insights into cellular processes such as proliferation, differentiation, and response to therapeutic agents. These application notes provide detailed protocols for the use of this compound in staining fixed cultured cells and paraffin-embedded tissues, catering to researchers, scientists, and professionals in drug development.
This compound staining is particularly useful for assessing global RNA content, which can be indicative of translational activity and cell cycle status. For instance, an increase in RNA content is often observed in actively proliferating cells and during specific phases of the cell cycle.[1] This makes this compound a valuable tool in preclinical drug development for evaluating the effects of novel compounds on cell growth and metabolism.
Data Presentation
The following tables summarize key quantitative data for the successful application of this compound staining.
Table 1: this compound Spectral Properties
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~535-555 nm |
| Emission Maximum | ~570-650 nm |
Table 2: Recommended Staining Parameters
| Application | This compound Concentration | Incubation Time | Temperature |
| Fixed Cultured Cells | 1-10 µM | 10-30 minutes | Room Temperature |
| Paraffin-Embedded Tissues | 0.1-0.2% (w/v) solution | 5-15 minutes | Room Temperature |
Experimental Protocols
Protocol 1: this compound Staining of Fixed Cultured Cells
This protocol is designed for the fluorescent staining of RNA in cultured cells grown on coverslips or in microplates.
Materials:
-
Cells cultured on glass coverslips or imaging plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Staining Buffer (e.g., PBS or HBSS)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
This compound Staining:
-
Prepare the this compound staining solution by diluting the stock solution in Staining Buffer to a final concentration of 1-10 µM.
-
Incubate the cells with the this compound staining solution for 10-30 minutes at room temperature, protected from light.[2]
-
-
Washing:
-
Wash the cells three times with Staining Buffer for 5 minutes each to remove excess dye.[2]
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~540 nm, Emission: ~570 nm).[2]
-
Protocol 2: this compound Staining of Paraffin-Embedded Tissues
This protocol outlines the procedure for staining RNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on microscope slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Acetate (B1210297) buffer (pH 4.8)
-
This compound staining solution (e.g., 0.2% w/v in acetate buffer)
-
Differentiating solution (e.g., acetone (B3395972) or acetone/xylene mixture)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse the slides in xylene two times for 10 minutes each.
-
Immerse the slides in 100% ethanol two times for 10 minutes each.
-
Immerse the slides in 95% ethanol for 5 minutes.
-
Immerse the slides in 70% ethanol for 5 minutes.
-
Rinse the slides in deionized water.[3]
-
-
This compound Staining:
-
Prepare the this compound staining solution (e.g., 0.2% w/v) in acetate buffer (pH 4.8). A common formulation for the combined Methyl Green-Pyronin stain uses an acetate buffer, which is also suitable for this compound alone to ensure optimal staining conditions.[4]
-
Stain the sections in the this compound solution for 5-15 minutes.[3]
-
-
Washing and Differentiation:
-
Dehydration and Clearing:
-
Dehydrate the sections through graded alcohols (e.g., 70%, 95%, 100% ethanol).
-
Clear the sections in xylene or a xylene substitute.
-
-
Mounting:
-
Mount the coverslip with a suitable mounting medium.
-
Visualization of Cellular Processes
This compound staining can be employed to visualize changes in RNA content associated with various cellular activities. For example, mitogen stimulation of lymphocytes leads to an increase in RNA content, which precedes DNA synthesis.[1] This can be used in drug development to assess the impact of compounds on cell cycle progression and activation.
Below are diagrams illustrating the experimental workflow and the logical relationship between cellular events and this compound staining.
Caption: Experimental workflow for this compound staining of fixed cultured cells.
Caption: Logical relationship of cellular RNA changes and this compound detection.
References
Application Note: RNA Quantification in Individual Cells by Flow Cytometry using Pyronin Y
An important clarification regarding the requested topic is necessary. While the query specifies "Pyronine B," the fluorochrome ubiquitously utilized for the quantification of RNA content in flow cytometry is Pyronin Y . Pyronin B is a related compound but is not the standard reagent for this application. Therefore, this document will focus on the established methods and protocols for Pyronin Y.
Introduction
The quantification of total cellular RNA content is a powerful tool for investigating cellular states such as quiescence, activation, and proliferation. Pyronin Y is a fluorescent dye that intercalates into double-stranded RNA, and to a lesser extent, DNA. When used in conjunction with a DNA-specific dye, such as Hoechst 33342 or DRAQ5, Pyronin Y allows for the simultaneous measurement of both DNA and RNA content on a single-cell basis using flow cytometry. This dual staining technique is particularly useful for cell cycle analysis, as it can distinguish quiescent cells (G0) from cells in the G1 phase based on their RNA content. This application note provides a detailed protocol for the use of Pyronin Y for RNA quantification in mammalian cells.
Principle of the Assay
Pyronin Y fluorescence is directly proportional to the amount of RNA within a cell. By staining cell populations with Pyronin Y and a DNA-specific dye, bivariate analysis of DNA and RNA content can be performed. This allows for the resolution of different cell cycle phases. For instance, quiescent G0 cells have a 2n DNA content and low RNA content, while G1 cells also have a 2n DNA content but a higher RNA content, reflecting their preparation for DNA synthesis. Cells in the S and G2/M phases will have progressively more DNA and generally high RNA content.
Experimental Protocols
Materials and Reagents
-
Pyronin Y (e.g., from Sigma-Aldrich, Cat. No. P9172)
-
Hoechst 33342 (e.g., from Thermo Fisher Scientific, Cat. No. H3570)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Ethanol (B145695), 70% (ice-cold)
-
Fetal Bovine Serum (FBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
RNase A (optional, for control experiments)
Protocol 1: Staining of Live Cells
This protocol is suitable for analyzing RNA content in viable cells.
-
Cell Preparation: Harvest cells and wash once with PBS. Resuspend the cell pellet in pre-warmed complete cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Hoechst 33342 Staining: Add Hoechst 33342 to the cell suspension to a final concentration of 5 µg/mL.
-
Incubation: Incubate the cells for 45 minutes at 37°C, protected from light.
-
Pyronin Y Staining: Add Pyronin Y to the cell suspension to a final concentration of 1 µg/mL.
-
Final Incubation: Incubate the cells for an additional 15 minutes at 37°C, protected from light.
-
Flow Cytometry Analysis: Analyze the cells immediately on a flow cytometer. It is recommended to keep the cells at 37°C until analysis.
Protocol 2: Staining of Fixed Cells
This protocol is for the analysis of RNA content in fixed cells, which can be useful for batch processing of samples.
-
Cell Preparation: Harvest cells and wash once with PBS. Resuspend the cell pellet in 1 mL of PBS.
-
Fixation: While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells for at least 30 minutes on ice or at -20°C for long-term storage.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining Solution Preparation: Prepare a staining solution containing 1 µg/mL Pyronin Y and 5 µg/mL Hoechst 33342 in PBS.
-
Staining: Resuspend the cell pellet in 1 mL of the staining solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
Flow Cytometry Setup
-
Excitation: Use a laser line appropriate for the dyes. Hoechst 33342 is typically excited by a UV laser (~355 nm) or a violet laser (~405 nm). Pyronin Y is best excited by a blue laser (488 nm) or a yellow-green laser (561 nm).
-
Emission: Collect Hoechst 33342 fluorescence using a blue filter (e.g., 460/50 nm bandpass). Collect Pyronin Y fluorescence using a yellow/orange filter (e.g., 585/42 nm bandpass).
-
Compensation: Ensure proper compensation is set between the Hoechst 33342 and Pyronin Y channels to correct for spectral overlap.
Data Presentation
Table 1: Example Flow Cytometry Laser and Filter Settings
| Parameter | Fluorochrome | Excitation Laser | Emission Filter (Bandpass) |
| DNA Content | Hoechst 33342 | 405 nm (Violet) | 460/50 nm |
| RNA Content | Pyronin Y | 488 nm (Blue) | 585/42 nm |
Table 2: Expected Results for Cell Cycle Analysis
| Cell Cycle Phase | DNA Content | RNA Content (Pyronin Y Fluorescence) |
| G0 (Quiescent) | 2n | Low |
| G1 | 2n | High |
| S | >2n to <4n | High |
| G2/M | 4n | High |
Visualizations
Caption: Workflow for dual staining of cells with Pyronin Y and Hoechst 33342.
Application Notes and Protocols for Live-Cell Imaging of RNA Dynamics with Pyronine B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Pyronine B for the visualization and analysis of RNA dynamics in living cells. This document includes the mechanism of action, key quantitative data, detailed experimental protocols, and diagrams to facilitate the successful application of this technique in your research.
Introduction to this compound for RNA Imaging
This compound is a cationic, fluorescent dye belonging to the xanthene family, structurally similar to rhodamines.[1] It has long been used in the classic Methyl Green-Pyronine staining method for the histological differentiation of DNA and RNA in fixed samples, where it selectively stains RNA a distinct red or pink color.[2][3] Its ability to bind to nucleic acids and its inherent fluorescence make it a candidate for live-cell imaging applications. This compound's fluorescence is sensitive to its environment, a characteristic that holds promise for studying the conformational changes and dynamics of RNA in its native cellular environment. While its analog, Pyronine Y, has been more extensively studied for detecting changes in RNA conformation, this compound offers potential for similar applications.[4]
Mechanism of Action
This compound is a cationic dye that is cell-permeant.[5] Its positive charge facilitates its interaction with the negatively charged phosphate (B84403) backbone of nucleic acids.[3] While it can bind to both DNA and RNA, its specificity for RNA can be enhanced, for example, by using it in conjunction with a DNA-specific dye like Methyl Green in fixed cell applications.[6] In live cells, this compound is reported to accumulate in mitochondria and can be used to stain RNA, with its fluorescence properties potentially being indicative of RNA structure and aggregation states.[7][8]
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound to inform experimental design.
Table 1: Spectral Properties of this compound
| Property | Value | Solvent/Conditions |
| Absorption Maximum (λ_abs_) | ~555 nm | Aqueous solution with Ti(IV)[5] |
| 563 nm | Ethanol[7] | |
| Emission Maximum (λ_em_) | ~570 nm | In chloroform (B151607) solution[8] |
| 586 nm | Ethanol[7] | |
| 570 nm (monomers) | Chloroform with stearic acid[8] | |
| 591 nm (aggregates) | Chloroform with stearic acid[8] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₂H₅₄Cl₈Fe₂N₄O₂[9] |
| Molecular Weight | 1042.22 g/mol [9] |
| Appearance | Dark green crystalline powder[10] |
| Solubility | DMSO: 10 mg/mL (27.86 mM) (Sonication recommended)[11], Water: 1 mg/mL |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light)[5] |
Table 3: Recommended Concentration Ranges for Staining
| Application | Concentration Range | Incubation Time | Notes |
| Bacterial and Fungal Staining | 1 - 10 µM[11] | 10 - 30 minutes | General starting point. |
| Live HeLa Cell Imaging (Mitochondria) | 2 µM[7] | Not specified | Provides a reference for mammalian cell permeability and concentration. |
| Inhibition of SH Protein Channel | 10 µM[5] | Not specified | Indicates a concentration with known biological activity. |
Experimental Protocols
The following are detailed protocols for the preparation and use of this compound for live-cell imaging of RNA.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO. Sonication may be required to fully dissolve the dye.[11]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.[5]
-
Protocol 2: Live-Cell Staining and Imaging of RNA with this compound
-
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable imaging medium (e.g., HBSS)
-
-
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.
-
Preparation of Staining Solution: Dilute the 10 mM this compound stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration of 1-5 µM is recommended, with optimization required for different cell types and experimental goals.
-
Cell Staining: a. Remove the existing culture medium from the cells. b. Add the this compound staining solution to the cells. c. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: a. Remove the staining solution. b. Gently wash the cells two to three times with pre-warmed PBS or imaging medium to remove excess dye and reduce background fluorescence.
-
Imaging: a. Add fresh, pre-warmed imaging medium to the cells. b. Image the cells using a fluorescence microscope (confocal or widefield) equipped with appropriate filter sets. c. Excitation: Use an excitation wavelength between 530 nm and 560 nm. d. Emission: Collect emission between 570 nm and 620 nm. e. Minimize light exposure to reduce phototoxicity and photobleaching.
-
Visualizations
Diagram 1: Experimental Workflow for Live-Cell RNA Imaging with this compound
Caption: Workflow for staining and imaging RNA in live cells using this compound.
Diagram 2: Conceptual Mechanism of this compound Interaction with RNA
Caption: this compound's interaction with RNA leading to a fluorescent signal.
Considerations and Limitations
-
Phototoxicity and Photostability: Like many fluorescent dyes, this compound may exhibit phototoxicity and photobleaching, especially with prolonged or high-intensity light exposure. It is crucial to use the lowest possible laser power and exposure times during imaging to maintain cell health and signal integrity.
-
Specificity: While this compound preferentially stains RNA in the classic Methyl Green-Pyronine technique for fixed cells, its specificity in live cells may vary. It has been observed to accumulate in mitochondria.[7] Co-localization studies with known RNA markers or treatment with RNase A can help confirm the specificity of the observed signal for RNA.
-
Optimization: The optimal staining concentration, incubation time, and imaging parameters may vary significantly between different cell types and experimental setups. It is essential to perform optimization experiments to determine the best conditions for your specific application.
-
Quantitative Analysis: The relationship between this compound fluorescence intensity and RNA concentration may not be linear and can be influenced by the conformational state of the RNA.[4] Careful calibration and controls are necessary for quantitative studies.
By following these guidelines and protocols, researchers can effectively employ this compound as a tool for the live-cell imaging of RNA dynamics, contributing to a deeper understanding of RNA's role in cellular processes.
References
- 1. The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probes for Intracellular RNA Imaging in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in methods for live-cell RNA imaging - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Staining with pyronin Y detects changes in conformation of RNA during mitosis and hyperthermia of CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Flow cytometric analysis of RNA content in different cell populations using pyronin Y and methyl green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound | TargetMol [targetmol.com]
Application Notes and Protocols: Detailed Methyl Green-Pyronin Staining for Paraffin Sections
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the Methyl Green-Pyronin B (MGP) staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections. This classic histochemical technique is utilized for the differential staining of Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA) within tissue samples, proving invaluable for studies involving cell proliferation, apoptosis, and the identification of specific cell types such as plasma cells.
Methyl green selectively binds to the highly polymerized DNA in the nucleus, staining it green to blue-green. In contrast, pyronin B (or pyronin Y) electrostatically interacts with the RNA in the nucleolus and cytoplasm, resulting in a pink to red color.[1][2] The specificity of this differential staining is highly dependent on factors such as pH, fixation methods, and the purity of the dyes.[3][4][5]
Experimental Protocols
I. Reagent Preparation
Successful MGP staining relies on properly prepared reagents. It is crucial to purify the Methyl Green solution to remove any contaminating methyl violet, which can interfere with the specific staining of DNA.
1. Purification of Methyl Green Stock Solution (2% w/v):
-
Dissolve 2 g of Methyl Green powder in 100 mL of distilled water to create a 2% aqueous solution.
-
Transfer the solution to a separating funnel.
-
Add chloroform (B151607) to the funnel and shake vigorously for approximately 30 minutes. The chloroform will extract the crystal violet, taking on a violet color.[3]
-
Allow the layers to separate, then drain and discard the lower chloroform layer.
-
Repeat the chloroform extraction until the chloroform layer remains colorless, indicating that the methyl violet has been removed.[3]
-
The purified 2% Methyl Green solution is now ready for preparing the final staining solution.
2. Pyronin B/Y Stock Solution (5% w/v):
-
Dissolve 5 g of Pyronin B or Pyronin Y in 100 mL of distilled water.[3]
3. Acetate (B1210297) Buffer (pH 4.8):
-
Prepare a 0.1 M Sodium Acetate solution by dissolving 8.2 g of anhydrous sodium acetate in 1000 mL of distilled water.[6]
-
Prepare a 0.1 M Acetic Acid solution.
-
To create the buffer, mix 119 mL of 0.1 M sodium acetate solution with 81 mL of 0.1 M acetic acid solution.[3] Adjust as necessary to confirm a pH of 4.8.
4. Methyl Green-Pyronin Staining Solution (Working Solution):
-
There are several formulations for the working solution. A common and effective one is as follows:
-
Mix the above components to create a stock MGP solution.
-
For the final working solution, mix one volume of the MGP stock solution with one volume of the Acetate Buffer (pH 4.8). This working solution should be prepared fresh before each use.[3]
II. Staining Procedure for Paraffin (B1166041) Sections
This protocol is designed for 4-6 µm thick FFPE tissue sections.[7][8]
1. Deparaffinization and Rehydration:
-
Place slides in a slide holder and heat in an oven at 55-60°C for 10-15 minutes to melt the paraffin.[9]
-
Immerse the slides in two changes of xylene for 5-10 minutes each to remove the paraffin.[8][10][11]
-
Hydrate the sections by passing them through a graded series of ethanol (B145695) solutions:
-
Rinse thoroughly in running tap water, followed by a final rinse in distilled water.[12]
2. Staining:
-
Gently blot the excess water from the slides.
-
Immerse the slides in the freshly prepared Methyl Green-Pyronin working solution for 5 to 30 minutes.[3][7] The optimal time may need to be determined empirically; a shorter time favors methyl green staining, while a longer time enhances pyronin staining.[12]
3. Differentiation and Dehydration:
-
Briefly rinse the slides in distilled water (1-2 quick dips).[12]
-
Rapidly dehydrate the sections to prevent the elution of pyronin. One of the following methods can be used:
4. Clearing and Mounting:
-
Clear the sections in two to three changes of xylene for 1-5 minutes each.[7][12]
-
Mount the coverslip using a resinous mounting medium.
Data Presentation
| Parameter | Specification/Duration | Notes |
| Section Thickness | 4-6 µm | Thicker sections may require longer incubation times.[7] |
| Deparaffinization | Xylene, 2 changes | 5-10 minutes each.[8][10][11] |
| Rehydration | Graded Ethanol (100%, 95%, 70%) | 3-5 minutes per step.[10][11] |
| Staining Incubation | 5-30 minutes | Optimal time is tissue-dependent. Shorter times favor green, longer times favor red.[3][7][12] |
| Differentiation | Quick rinse in distilled water | 1-2 dips.[12] |
| Dehydration | Acetone or Graded Alcohols | Perform rapidly to preserve pyronin staining.[3] |
| Clearing | Xylene, 2-3 changes | 1-5 minutes each.[7][12] |
Expected Results
-
Plasma Cell Cytoplasm: Intense Red
-
Mast Cell Granules: Pink[12]
Troubleshooting and Quality Control
-
Weak Staining: Ensure the pH of the buffer is correct (pH 4.8 is optimal).[4] Also, check the freshness of the staining solution.
-
Dominant Red Staining: This may indicate depolymerization of DNA due to improper fixation (e.g., use of mercuric chloride or overly acidic fixatives) or excessive heat during tissue processing.[3][4]
-
Non-Specific Green Staining: The Methyl Green may not have been sufficiently purified of methyl violet. Re-extract with chloroform.[3]
-
Control Tissue: A section of lymphoid tissue, such as a lymph node or tonsil, is recommended as a positive control, as it contains a good population of plasma cells and proliferating lymphocytes.
Mandatory Visualization
Caption: Workflow for Methyl Green-Pyronin staining of paraffin sections.
References
- 1. uzhnu.edu.ua [uzhnu.edu.ua]
- 2. Methyl green-pyronin stain - Wikipedia [en.wikipedia.org]
- 3. stainsfile.com [stainsfile.com]
- 4. bio-optica.it [bio-optica.it]
- 5. Methyl green-pyronin Y staining of nucleic acids: studies on the effects of staining time, dye composition and diffusion rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biognost.com [biognost.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Paraffin Section Method and Technique - IHC WORLD [ihcworld.com]
- 9. Parafin Sections [bdbiosciences.com]
- 10. superiorbiodx.com [superiorbiodx.com]
- 11. www2.nau.edu [www2.nau.edu]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
application of Pyronine B in studying cell cycle progression
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyronin B is a cationic fluorescent dye that intercalates into double-stranded nucleic acids, exhibiting a particular affinity for RNA. This property makes it a valuable tool for studying cell cycle progression, especially for distinguishing quiescent cells (G0 phase) from actively cycling cells (G1, S, and G2/M phases). In conjunction with a DNA-specific dye such as Hoechst 33342, Pyronin B allows for the simultaneous measurement of both DNA and RNA content within individual cells by flow cytometry. As cells in the G0 phase have a significantly lower RNA content compared to their G1 counterparts, this dual-staining method enables the precise identification and quantification of the G0 population.[1][2][3][4] This is particularly crucial in fields like cancer research and drug development, where understanding the effects of therapeutic agents on cell cycle arrest and quiescence is paramount. While Pyronin Y is more commonly cited in recent literature for this application, Pyronin B shares a similar mechanism of action as a cationic dye that stains RNA.[5][6]
The principle of this technique lies in the differential staining of DNA and RNA. Hoechst 33342 binds specifically to the A-T rich regions of DNA, providing a quantitative measure of DNA content and thus allowing for the discrimination of cells in G1 (2N DNA), S (intermediate DNA content), and G2/M (4N DNA) phases.[7] In the presence of Hoechst 33342, the binding of Pyronin B to DNA is largely suppressed, making its fluorescence signal proportional to the cellular RNA content.[2][8] Consequently, a bivariate plot of Hoechst (DNA) versus Pyronin B (RNA) fluorescence can effectively resolve the cell cycle into distinct phases, including the otherwise indistinguishable G0 and G1 populations.[7][9]
Key Applications
-
Distinguishing G0 and G1 Cell Cycle Phases: Accurately quantify quiescent cell populations in response to stimuli such as serum starvation or drug treatment.[1][3]
-
Drug Discovery and Development: Assess the efficacy of novel compounds in inducing cell cycle arrest at the G0/G1 checkpoint.[10][11][12][13]
-
Cancer Research: Analyze the cell cycle distribution of tumor cells and investigate mechanisms of drug resistance.
-
Stem Cell Biology: Characterize the quiescent state of stem cell populations.
Data Presentation
The following table summarizes quantitative data from representative studies utilizing Pyronin Y and Hoechst 33342 staining to analyze cell cycle distribution. This data illustrates the typical results obtained when studying drug-induced cell cycle arrest.
| Cell Line | Treatment | G0/G1 (%) | S (%) | G2/M (%) | Reference |
| Jurkat | Control | 48.9 (G1) + 20.9 (G0) | 15.7 | 15.5 (G2) + 1.4 (M) | [9] |
| Jurkat | Crizotinib (100 nM, 24h) | Increased G0 | - | - | [9] |
| SMMC-7721 | Control | 48.9 (G1) + 20.9 (G0) | 15.7 | 15.5 (G2) + 1.4 (M) | [9] |
| 92.1 (Uveal Melanoma) | Control | ~60 | ~30 | ~10 | |
| 92.1 (Uveal Melanoma) | Cobimetinib + Notch inhibitor | 91.6 | <5 | <5 | |
| MCF-7 (Breast Cancer) | Control | 53.4 | - | - | [13] |
| MCF-7 (Breast Cancer) | Panduratin A (20 µM) | 67.2 | Decreased | Decreased | [13] |
| HepG-2 (Hepatocellular Carcinoma) | Control | ~50 | ~30 | ~20 | [11] |
| HepG-2 (Hepatocellular Carcinoma) | Ferrocene Derivative (Compound 1) | Increased | Decreased | Decreased | [11] |
Experimental Protocols
Protocol 1: Live Cell Staining with Hoechst 33342 and Pyronin Y
This protocol is adapted for the analysis of live, unfixed cells, allowing for the potential to sort and further culture the analyzed cell populations.[3]
Materials:
-
Cells of interest in suspension
-
Complete cell culture medium
-
Hoechst 33342 stock solution (1 mg/mL in water)
-
Pyronin Y stock solution (100 µg/mL in water)
-
Phosphate-Buffered Saline (PBS)
-
37°C incubator with 5% CO2
-
Flow cytometer with UV (e.g., 355 nm) and Blue (488 nm) lasers
Procedure:
-
Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in pre-warmed complete cell culture medium.
-
Add Hoechst 33342 to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type. A common starting concentration is 10 µg/mL.[3]
-
Incubate the cells at 37°C in a CO2 incubator for 45 minutes.[3]
-
Add Pyronin Y to a final concentration of 0.5-1 µg/mL. A common starting concentration is 0.5 µg/mL.[3]
-
Incubate the cells for an additional 15 minutes at 37°C.[7]
-
Place the cells on ice and protect them from light.
-
Analyze the samples on a flow cytometer without washing.
Flow Cytometry Analysis:
-
Excite Hoechst 33342 with a UV laser (e.g., 355 nm) and detect emission at approximately 450 nm.
-
Excite Pyronin Y with a blue laser (488 nm) and detect emission at approximately 575 nm.[7]
-
Collect data using linear scaling for both Hoechst 33342 and Pyronin Y signals.
-
Use a bivariate dot plot of Hoechst 33342 (DNA content) versus Pyronin Y (RNA content) to distinguish the different cell cycle phases. G0 cells will have a 2N DNA content and low RNA content, while G1 cells will have a 2N DNA content and higher RNA content.
Protocol 2: Fixed Cell Staining with Hoechst 33342 and Pyronin Y
This protocol is suitable for endpoint assays where cell sorting is not required. Fixation allows for longer storage of samples before analysis.[8]
Materials:
-
Cells of interest in suspension
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol (B145695), ice-cold
-
Hanks' Balanced Salt Solution (HBSS) with Mg2+ and Ca2+, ice-cold
-
Pyronin Y - Hoechst 33342 staining solution:
-
2 mg Hoechst 33342
-
4 mg Pyronin Y
-
Add HBSS with Mg2+ and Ca2+ to 1 liter
-
Prepare fresh and keep on ice.[8]
-
-
Flow cytometer with UV (e.g., 355 nm) and Blue (488 nm) lasers
Procedure:
-
Harvest and wash 1 x 10^6 cells with ice-cold PBS.
-
Fix the cells by slowly adding the cell suspension into 10 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Centrifuge the fixed cells at 300 x g for 5 minutes at 4°C.
-
Discard the ethanol and wash the cell pellet once with ice-cold HBSS.
-
Resuspend the cell pellet in 0.5 mL of ice-cold HBSS.
-
Add 0.5 mL of the ice-cold Pyronin Y - Hoechst 33342 staining solution.
-
Incubate the cells in the dark on ice for 20 minutes before analysis.[8]
-
Analyze the samples on a flow cytometer.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the experimental workflow and a key signaling pathway involved in cell cycle regulation that can be studied using Pyronin B/Y staining.
In the context of drug development, compounds that inhibit the activity of Cyclin D/CDK4/6 would prevent the phosphorylation of Rb, leading to the sequestration of E2F and subsequent cell cycle arrest in the G0/G1 phase. This arrest would be detectable by Pyronin B/Y and Hoechst 33342 staining as an accumulation of cells with 2N DNA content and low RNA content.
References
- 1. Cell-Context Specific Role of the E2F/Rb Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quiescence-Senescence - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 4. cdn.bcm.edu [cdn.bcm.edu]
- 5. uzhnu.edu.ua [uzhnu.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 9. A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Ferrocene Derivatives Induce G0/G1 Cell Cycle Arrest and Apoptosis through the Mitochondrial Pathway in Human Hepatocellular Carcinoma | MDPI [mdpi.com]
- 12. Frontiers | Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo [frontiersin.org]
- 13. Panduratin A Inhibits Cell Proliferation by Inducing G0/G1 Phase Cell Cycle Arrest and Induces Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Pyronine B Staining for the Identification of Plasma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification and quantification of plasma cells are critical in various research and clinical contexts, including immunology, hematopathology, and the development of therapies for plasma cell neoplasms like multiple myeloma. Plasma cells are terminally differentiated B lymphocytes specialized in secreting large quantities of antibodies. This high level of protein synthesis is supported by a correspondingly large amount of ribosomal RNA (rRNA) within their cytoplasm. The Methyl Green-Pyronin (MGP) stain leverages this characteristic for the specific identification of plasma cells.
Pyronine B, a cationic dye, is a key component of the MGP stain. The method is a classic histological technique that differentially stains DNA and RNA.[1] Methyl green has a high affinity for the highly polymerized DNA within the nucleus, staining it green or blue-green.[2][3] In contrast, this compound (often used as Pyronin Y in modern formulations) intercalates with the less polymerized RNA, staining it a distinct red or pink color.[2][3]
Due to their abundant cytoplasmic RNA, plasma cells exhibit intense red or pink staining (pyroninophilia) in their cytoplasm, making them easily distinguishable from other cell types in tissue sections.[4][5] This method is valuable for visualizing plasma cells in tissues like lymph nodes, bone marrow, and spleen, and serves as a cost-effective and reliable technique in many laboratory settings.[4][6]
Principle of the Method
The differential staining of the Methyl Green-Pyronin method is dependent on the polymerization state of nucleic acids and is optimized at a specific pH, typically around 4.8.[7]
-
Methyl Green: This dye has two cationic charges that are optimally spaced to bind to the phosphate (B84403) groups on the exterior of the stable DNA double helix. This specific binding results in the characteristic green-blue staining of the nucleus.[3] Commercial preparations of Methyl Green can be contaminated with crystal violet, which must be removed (often by chloroform (B151607) extraction) to ensure specificity for DNA.[5][8]
-
This compound/Y: This smaller cationic dye intercalates with single-stranded nucleic acids, primarily RNA. The abundant ribosomes and messenger RNA (mRNA) in the cytoplasm of plasma cells provide ample binding sites for pyronine, leading to strong red staining.[2][3] Nucleoli, which are also rich in RNA, will also stain red.[5]
The specificity of the stain can be confirmed by treating a control slide with ribonuclease (RNase), an enzyme that digests RNA. Following RNase treatment, the characteristic red cytoplasmic staining of plasma cells is eliminated, confirming that the pyronin is binding specifically to RNA.[5]
Applications
-
Histopathology: Identification and enumeration of plasma cells in tissue sections, particularly in bone marrow biopsies for the diagnosis of plasma cell dyscrasias.[4]
-
Immunology Research: Studying the distribution and morphology of plasma cells in lymphoid tissues during an immune response.
-
Drug Development: Assessing the effect of therapeutic agents on plasma cell populations in preclinical and clinical studies.
Limitations
While effective, the MGP stain is not without its limitations. The procedure can be sensitive to variations in fixation, pH, and dye purity.[2][7] For diagnostic purposes, particularly in oncology, MGP is often supplemented or replaced by more specific techniques like immunohistochemistry (IHC) using antibodies against plasma cell markers such as CD138 (Syndecan-1) or flow cytometry.[9][10] CD138 is a highly specific surface marker for plasma cells and is widely used for their identification and quantification in both tissue sections and cell suspensions.[11][12]
Quantitative Data: Comparison of Plasma Cell Identification Methods
The quantification of plasma cells is essential for diagnosing and classifying plasma cell neoplasms.[9] Different methodologies can yield varying results. While this compound staining provides excellent morphological detail, immunohistochemistry and flow cytometry offer superior specificity and are often considered the standard for clinical quantification.
| Method | Principle | Advantages | Disadvantages | Typical Reported Frequencies (Bone Marrow) |
| Methyl Green-Pyronin (MGP) Stain | Differential staining of RNA (red) and DNA (green-blue). Plasma cells are rich in cytoplasmic RNA.[2][3] | Cost-effective, provides good morphological context, highlights protein synthesis activity. | Can be subjective, less specific than IHC, sensitive to fixation and pH.[2][7] | Highly variable, dependent on visual estimation. Often used for qualitative assessment. |
| Immunohistochemistry (IHC) - CD138 | Antibody-based detection of the CD138 surface protein, a specific marker for plasma cells.[10] | High specificity, allows for spatial localization within tissue architecture, considered a gold standard for enumeration in biopsies.[9] | Can have background staining, CD138 can be shed from cells.[10][11] | Consistently yields higher percentage values than aspirate smears or flow cytometry.[9] |
| Flow Cytometry | Multi-parameter analysis of cell surface and intracellular markers (e.g., CD38, CD138, CD19, CD45) on single cells in suspension.[10][13] | Highly quantitative, rapid analysis of many cells, allows for multi-marker phenotyping to distinguish normal from neoplastic plasma cells.[13][14] | Requires cell dissociation which destroys tissue architecture, cell viability is critical. | In control bone marrow aspirates, plasma cells (CD19+CD20-CD27+CD138+) range from 1.5% to 13.5% of plasmablasts.[13] In peripheral blood, frequencies are much lower, from 0.0% to 0.2%.[13] |
Experimental Protocols
Protocol 1: Methyl Green-Pyronin Staining for Paraffin-Embedded Tissue Sections
This protocol is adapted from standard histological procedures.[4][5][7]
Materials:
-
Methyl Green-Pyronin Staining Solution (Commercial kits are recommended for consistency, e.g., from Sigma-Aldrich, Bio-Optica).[7][15]
-
Alternatively, prepare solutions:
-
Solution A (Methyl Green): 0.5% Methyl Green in 0.1 M Acetate Buffer (pH 4.8). Extract with chloroform until chloroform is clear to remove crystal violet.[5]
-
Solution B (Pyronin Y/B): 0.25% Pyronin Y or B in 0.1 M Acetate Buffer (pH 4.8).
-
Working Solution: Mix Solution A and Solution B as per specific protocol recommendations (e.g., 2 parts A to 1 part B).
-
-
-
Acetate Buffer (pH 4.8)
-
Distilled Water
-
N-Butanol or Acetone/Xylene series for differentiation and dehydration[5][8]
-
Xylene or xylene substitute
-
Resinous mounting medium
-
Positive control slides (e.g., normal tonsil or lymph node tissue)[4]
Procedure:
-
Deparaffinization and Rehydration: a. Deparaffinize sections in two changes of xylene, 5 minutes each. b. Rehydrate through graded alcohols: 100% ethanol (B145695) (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), and 70% ethanol (1 change, 3 minutes). c. Rinse well in distilled water.
-
Staining: a. Place slides in the Methyl Green-Pyronin working solution. b. Incubate for 5 to 10 minutes (optimization may be required).[5]
-
Rinsing and Differentiation: a. Briefly rinse the slides in distilled water (1-2 quick dips).[8] b. Blot the section gently with filter paper. c. Dehydrate and differentiate quickly in two changes of n-butanol for 5 minutes each, or through an acetone/xylene mixture.[5] This step is critical as it removes excess stain; over-differentiation will result in weak staining.
-
Clearing and Mounting: a. Clear in two changes of xylene, 5 minutes each. b. Mount coverslip with a resinous mounting medium.
Expected Results:
-
Plasma Cell Cytoplasm: Bright Red or Rose[5]
-
Nucleoli: Red[5]
-
Nuclei: Green to Blue-Green[5]
-
Other Cytoplasm: Pale Pink to Unstained[5]
-
Erythrocytes: Yellow-Orange
Quality Control:
-
For critical applications, a control section should be pre-treated with a 0.1% ribonuclease (RNase) solution for 1 hour at 37°C.[5] This slide should show a loss of red staining in the cytoplasm and nucleoli, confirming RNA specificity.
Protocol 2: Pyronin Y Staining for Cell Cycle Analysis by Flow Cytometry
This protocol is useful for distinguishing quiescent (G0) plasma cells from cycling (G1) plasmablasts based on RNA content. It is often performed with a DNA stain like Hoechst 33342.[16]
Materials:
-
Hoechst 33342 solution (e.g., 10 mg/mL stock in water)
-
Pyronin Y solution (e.g., 1 mg/mL stock in water)
-
Cell suspension (e.g., from bone marrow aspirate or peripheral blood mononuclear cells)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in PBS or appropriate culture medium. b. If desired, perform surface staining with antibodies for plasma cell identification (e.g., anti-CD138, anti-CD38) prior to fixation and permeabilization.
-
DNA and RNA Staining: a. Add Hoechst 33342 to the cell suspension to a final concentration of 5-10 µg/mL. b. Incubate at 37°C for 45 minutes. c. Add Pyronin Y to the cell suspension to a final concentration of 1-5 µg/mL. d. Incubate at 37°C for an additional 15 minutes.
-
Flow Cytometry Analysis: a. Analyze the cells immediately on a flow cytometer without washing. b. Excite Hoechst 33342 with a UV laser (e.g., 355 nm) and detect emission in the blue channel (e.g., 450/50 nm). c. Excite Pyronin Y with a blue or yellow-green laser (e.g., 488 nm or 561 nm) and detect emission in the orange/red channel (e.g., 585/42 nm). d. Gate on the cell population of interest (e.g., CD138+ cells). e. Plot Hoechst (DNA content) on the x-axis versus Pyronin Y (RNA content) on the y-axis.
Expected Results:
-
G0 (Quiescent) Cells: Low RNA content (low Pyronin Y signal) and 2n DNA content (first Hoechst peak).
-
G1 (Active) Cells: High RNA content (high Pyronin Y signal) and 2n DNA content.
-
S Phase Cells: Intermediate to high RNA content and >2n DNA content (between Hoechst peaks).
-
G2/M Phase Cells: High RNA content and 4n DNA content (second Hoechst peak).
Visualizations
Caption: Mechanism of differential staining with Methyl Green and this compound.
Caption: Key steps in the Methyl Green-Pyronin staining protocol.
Caption: Increased RNA content during plasma cell differentiation.
References
- 1. Methyl green-pyronin stain - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. stainsfile.com [stainsfile.com]
- 6. Histochemical detection and comparison of apoptotic cells in the gingival epithelium using hematoxylin and eosin and methyl green-pyronin: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-optica.it [bio-optica.it]
- 8. uzhnu.edu.ua [uzhnu.edu.ua]
- 9. Advances in estimating plasma cells in bone marrow: A comprehensive method review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma Cell Markers | Antibodies.com [antibodies.com]
- 11. Deep Learning Accurately Quantifies Plasma Cell Percentages on CD138-Stained Bone Marrow Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. altasciences.com [altasciences.com]
- 14. biocompare.com [biocompare.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Assaying Cell Cycle Status Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing G0 and G1 Cell Cycle Phases with Pyronin Y: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Note
The precise determination of cell cycle phases is critical in many areas of biological research and drug development. While DNA content analysis can distinguish between G1, S, and G2/M phases, it cannot differentiate the quiescent G0 phase from the active G1 phase. This distinction is crucial, as cells in G0 are in a reversible state of growth arrest, whereas G1 cells are actively preparing for DNA synthesis.[1][2] The protocol described here utilizes a dual-staining method with Hoechst 33342 and Pyronin Y to accurately distinguish G0 from G1 phase cells based on their differential RNA content.[2][3]
Principle of the Method
This method relies on the differential staining of DNA and RNA within the cell.[4]
-
Hoechst 33342: A fluorescent dye that specifically binds to the A-T rich regions of DNA.[5] It is used to determine the DNA content of each cell, allowing for the identification of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content).[3]
-
Pyronin Y: A fluorescent dye that intercalates into double-stranded nucleic acids.[6] However, in the presence of Hoechst 33342, which has a higher affinity for DNA, Pyronin Y is effectively competed off the DNA and preferentially binds to RNA.[4][6]
Quiescent cells in the G0 phase have a significantly lower level of ribosomal RNA (rRNA) and overall RNA content compared to metabolically active G1 cells that are preparing for cell division.[2][4] Therefore, by measuring the fluorescence intensity of both Hoechst 33342 (DNA content) and Pyronin Y (RNA content) simultaneously using flow cytometry, it is possible to resolve the G0 and G1 populations within the 2n DNA peak. G0 cells will exhibit low Pyronin Y fluorescence, while G1 cells will show higher Pyronin Y fluorescence.[4]
Key Signaling Pathways: G0 to G1 Transition
The transition from a quiescent G0 state to an active G1 phase is a tightly regulated process governed by a complex network of signaling pathways. Understanding these pathways is essential for interpreting cell cycle data and for developing therapeutics that target cell proliferation.
In the G0 phase, cell cycle progression is actively repressed. Upon receiving mitogenic signals, such as growth factors, cells initiate a signaling cascade that leads to the activation of cyclin-dependent kinases (CDKs). The Wnt signaling pathway, for instance, can trigger the transcriptional activation of Cyclin D.[1] Cyclin D then complexes with CDK4/6, which in turn phosphorylates and inactivates the Retinoblastoma (Rb) tumor suppressor protein.[1] This inactivation releases the E2F transcription factor, allowing for the expression of genes necessary for entry into the G1 phase and progression towards the S phase.[7] The PI3K-Akt-mTOR pathway also plays a crucial role in this transition by promoting cell growth and metabolism.[1]
Experimental Protocols
Two primary protocols are provided: one for live-cell analysis, which allows for subsequent cell sorting and culture, and another for fixed-cell analysis.
Protocol 1: Live-Cell Staining
This protocol is suitable for applications where cell viability needs to be maintained, such as cell sorting for further experiments.
Materials
-
Hoechst 33342 stock solution (1 mg/mL in dH₂O)
-
Pyronin Y stock solution (100 µg/mL in dH₂O)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in pre-warmed cell culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Add Hoechst 33342 to a final concentration of 10 µg/mL.[8]
-
Incubate the cells at 37°C for 45 minutes in the dark.[1][8]
-
Add Pyronin Y directly to the cell suspension to a final concentration of 0.5 µg/mL.[1]
-
Incubate the cells at 37°C for an additional 15 minutes in the dark.[8]
-
Place the samples on ice and analyze by flow cytometry as soon as possible. No washing step is required.[8]
Protocol 2: Fixed-Cell Staining
This protocol is appropriate when downstream applications do not require live cells and allows for longer storage of samples.
Materials
-
Hoechst 33342
-
Pyronin Y
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Hanks' Balanced Salt Solution (HBSS)
-
Flow cytometry tubes
Procedure
-
Harvest 1 x 10⁶ cells and wash with ice-cold PBS.[6]
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate on ice or at -20°C for at least 2 hours.[3]
-
Centrifuge the cells and discard the ethanol.
-
Wash the cells once with HBSS.
-
Resuspend the cell pellet in 0.5 mL of staining solution containing Hoechst 33342 (e.g., 2 µg/mL) and Pyronin Y (e.g., 4 µg/mL) in HBSS.[6]
-
Incubate for 20 minutes at room temperature in the dark.[3][6]
-
Analyze by flow cytometry.
Quantitative Data Summary
The optimal concentrations and incubation times for Hoechst 33342 and Pyronin Y staining can vary depending on the cell type. It is recommended to perform initial optimization experiments.
| Parameter | Live-Cell Protocol | Fixed-Cell Protocol | Reference(s) |
| Hoechst 33342 Concentration | 10 µg/mL | 2 µg/mL | [1][6][8] |
| Pyronin Y Concentration | 0.5 µg/mL | 4 µg/mL | [1][6] |
| Incubation Time (Hoechst) | 45 minutes | 20 minutes (co-incubation) | [1][3][6][8] |
| Incubation Time (Pyronin Y) | 15 minutes | 20 minutes (co-incubation) | [3][6][8] |
| Incubation Temperature | 37°C | Room Temperature | [1][3][8] |
Flow Cytometry Analysis
instrument Setup
-
Excitation: A flow cytometer equipped with a UV laser (around 355 nm) for Hoechst 33342 and a blue laser (488 nm) or a yellow-green laser (561 nm) for Pyronin Y is required.[3][4]
-
Emission Filters: Use a bandpass filter around 450/50 nm for Hoechst 33342 and a bandpass filter around 575/26 nm for Pyronin Y.[9]
Data Acquisition and Gating Strategy
-
Forward and Side Scatter (FSC/SSC): Gate on the main cell population to exclude debris.
-
Doublet Discrimination: Use a plot of pulse height versus pulse area for the Hoechst 33342 signal to gate on single cells.[4]
-
Cell Cycle Analysis:
-
Create a bivariate dot plot of Hoechst 33342 (x-axis, linear scale) versus Pyronin Y (y-axis, linear scale).[4]
-
Cells will form distinct populations corresponding to different cell cycle phases.
-
The population with 2n DNA content (G0/G1) will be clearly visible.
-
Within this 2n DNA population, cells with low Pyronin Y fluorescence are in G0, while those with high Pyronin Y fluorescence are in G1.[4]
-
References
- 1. Frontiers | Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells [frontiersin.org]
- 2. Flow Cytometric Detection of G0 in Live Cells by Hoechst 33342 and Pyronin Y Staining | Springer Nature Experiments [experiments.springernature.com]
- 3. cdn.bcm.edu [cdn.bcm.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Quiescence-Senescence - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 6. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 7. Control of cell cycle transcription during G1 and S phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin E/Cdk2 activity is controlled by different mechanisms in the G0 and G1 phases of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyronine B-Based Probes in Super-Resolution Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Super-resolution microscopy techniques have revolutionized the life sciences by enabling the visualization of cellular structures with unprecedented detail, breaking the diffraction limit of light. The choice of fluorescent probe is critical for the success of these techniques. While Pyronine B itself has seen limited use in super-resolution microscopy due to its affinity for nucleic acids, a novel class of photoactivatable probes, termed Pyronine Upon Light Irradiation (PULI), has been developed. These probes leverage the exceptional photophysical properties of pyronins, such as brightness and photostability, while circumventing their major drawbacks.[1][2][3][4][5][6]
PULI probes are initially in a non-fluorescent state and are converted into their highly fluorescent pyronine form upon photoactivation with UV or violet light. This "on-target" photoassembly offers a virtually zero-background signal prior to activation, making them ideal for various super-resolution modalities, including Photoactivated Localization Microscopy (PALM), Stimulated Emission Depletion (STED) microscopy, and Minimal Emission Fluxes (MINFLUX).[1][3][4][5][6] This document provides detailed application notes and protocols for employing these this compound-based PULI probes in super-resolution microscopy.
Data Presentation: Photophysical Properties of PULI Probes
The selection of a suitable fluorescent probe is paramount for successful super-resolution imaging. The following table summarizes the key photophysical properties of representative PULI dyes, enabling an informed choice for specific applications.
| Probe Family | Precursor Absorption Max (nm) | Photoactivated Absorption Max (nm) | Photoactivated Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Photostability Improvement (vs. Pyronine Y) |
| PULI560 | ~365 | 546 | 565 | ~100,000 | ~0.7 | > 3-fold |
| PULI640 (Silicon-Pyronin) | ~365 | 634 | 650 | Not Reported | Not Reported | High |
Note: The photophysical properties can vary depending on the specific molecular structure and the local environment.
Experimental Protocols
Detailed methodologies for labeling and imaging with PULI probes in combination with various super-resolution techniques are provided below.
Protocol 1: Live-Cell Labeling using PULI-HaloTag Probes
This protocol describes the general procedure for labeling live cells expressing a HaloTag fusion protein with a PULI-HaloTag ligand.
Materials:
-
Live cells expressing a HaloTag-fusion protein of interest
-
PULI-HaloTag ligand (e.g., PULI560-P-Halo)
-
Complete cell culture medium, pre-warmed to 37°C
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the PULI-HaloTag ligand in high-quality, anhydrous DMSO.
-
Cell Seeding: Seed the cells on appropriate imaging dishes (e.g., glass-bottom dishes) and allow them to adhere and grow to the desired confluency.
-
Labeling Solution Preparation: Dilute the 1 mM PULI-HaloTag stock solution in pre-warmed complete cell culture medium to a final concentration of 0.1-1 µM. The optimal concentration should be determined empirically for each cell line and protein of interest.
-
Cell Labeling: Remove the culture medium from the cells and add the labeling solution. Incubate the cells for 30-90 minutes at 37°C in a CO₂ incubator.[1]
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed complete cell culture medium to remove unbound probe. Each wash should be for at least 5 minutes.
-
Equilibration: After the final wash, add pre-warmed live-cell imaging medium to the cells and incubate for at least 30 minutes at 37°C before imaging. This step allows for the diffusion of any remaining unbound probe out of the cells.
-
Imaging: Proceed with the desired super-resolution microscopy technique.
Protocol 2: STED Microscopy of PULI-Labeled Structures
This protocol outlines the steps for performing STED microscopy on fixed or live cells labeled with PULI probes.
Materials:
-
PULI-labeled cells (prepared as in Protocol 1 for live cells, or fixed and immunolabeled with PULI-NHS esters)
-
STED microscope equipped with appropriate excitation and depletion lasers. For PULI560, an excitation laser around 560 nm and a depletion laser of 750-775 nm are suitable. For PULI640, excitation around 640 nm and a depletion laser >750 nm would be appropriate.
-
Objective lens suitable for STED imaging (high numerical aperture).
Procedure:
-
Microscope Setup:
-
Turn on the lasers and allow them to stabilize.
-
Select the appropriate excitation and depletion laser lines and set their power. The optimal power will need to be determined empirically to balance resolution enhancement and phototoxicity/photobleaching.
-
-
Sample Mounting: Mount the imaging dish with the labeled cells onto the microscope stage. If using an incubator, ensure the environmental conditions are optimal for live-cell imaging (37°C, 5% CO₂).
-
Locate Cells of Interest: Using a low-power excitation and conventional confocal mode, locate the cells and the region of interest (ROI) to be imaged.
-
Photoactivation:
-
Before STED imaging, photoactivate the PULI probes by exposing the ROI to a brief pulse of UV or violet light (e.g., 405 nm laser or a UV lamp with a DAPI filter set for ~30 seconds).[7]
-
The duration and intensity of the activation light should be optimized to achieve sufficient signal without causing photodamage.
-
-
STED Image Acquisition:
-
Switch to STED mode.
-
Adjust the STED laser power to achieve the desired resolution. Start with a low power and gradually increase it.
-
Optimize the imaging parameters, including pixel size (typically 20-40 nm), scan speed, and detector gain.
-
Acquire the STED image. It is often beneficial to acquire a corresponding confocal image for comparison.
-
-
Image Analysis: Process the acquired STED images using appropriate software to visualize the super-resolved structures.
Protocol 3: PALM Imaging of PULI-Tagged Proteins
This protocol provides a workflow for PALM imaging of cells expressing proteins tagged with PULI probes.
Materials:
-
Cells expressing a protein of interest tagged with a PULI-compatible system (e.g., HaloTag and PULI-Halo ligand).
-
PALM microscope with lasers for activation (e.g., 405 nm) and excitation (e.g., 561 nm for PULI560).
-
High-sensitivity camera (e.g., EMCCD or sCMOS).
-
Imaging buffer (optional, for fixed cells, a STORM buffer containing an oxygen scavenging system and a reducing agent can sometimes improve blinking).
Procedure:
-
Sample Preparation: Prepare the cells as described in Protocol 1. For fixed-cell PALM, cells can be fixed with 4% paraformaldehyde after labeling.
-
Microscope Setup:
-
Mount the sample on the microscope.
-
Focus on the cells of interest. Total internal reflection fluorescence (TIRF) illumination is often used to reduce background from out-of-focus fluorophores.
-
-
Image Acquisition Sequence:
-
Begin acquiring a time-lapse series of images with the excitation laser (e.g., 561 nm) at a high frame rate (typically 20-100 Hz).
-
Simultaneously, use a very low power 405 nm laser to intermittently and stochastically activate a sparse subset of PULI molecules. The power of the activation laser should be adjusted so that only a few, well-separated molecules are activated in each frame.
-
The activated molecules will fluoresce until they photobleach.
-
Continue acquiring frames until a sufficient number of single-molecule localization events have been recorded (typically thousands to tens of thousands of frames).
-
-
Data Analysis:
-
Process the acquired image stack with a single-molecule localization software (e.g., ImageJ plugins like ThunderSTORM, or commercial software).
-
The software will identify and fit the point spread function (PSF) of each activated molecule in each frame to determine its precise coordinates.
-
Reconstruct the final super-resolution PALM image from the list of localized coordinates.
-
Visualizations
Photoactivation of PULI Probes
Caption: Photoactivation mechanism of PULI probes.
General Super-Resolution Microscopy Workflow
Caption: General workflow for super-resolution microscopy.
STED Microscopy Principle
Caption: Principle of Stimulated Emission Depletion (STED) microscopy.
PALM/STORM Principle
Caption: Principle of Photoactivated Localization Microscopy (PALM).
References
- 1. forum.microlist.org [forum.microlist.org]
- 2. Labeling for STED microscopy - @abberior.rocks [abberior.rocks]
- 3. Protein-, polymer-, and silica-based luminescent nanomaterial probes for super resolution microscopy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mvi-inc.com [mvi-inc.com]
- 5. HaloTag labeling protocol [abberior.rocks]
- 6. research.yale.edu [research.yale.edu]
- 7. On‐Target Photoassembly of Pyronin Dyes for Super‐Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Staining Bacteria and Mycobacteria with Pyronine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyronine B is a cationic, fluorescent dye belonging to the xanthene class. It exhibits a strong affinity for nucleic acids, with a notable preference for RNA over DNA. This property makes it a valuable tool for the visualization of bacteria and mycobacteria, which are rich in ribosomal RNA. When used as a standalone fluorescent stain, this compound offers a rapid and effective method for imaging bacterial cells. It is often used in conjunction with other dyes, such as Methyl Green in the Unna-Pappenheim stain, for the differential visualization of RNA and DNA.[1]
These application notes provide detailed protocols for the use of this compound in the fluorescent staining of Gram-positive, Gram-negative, and mycobacteria for microscopy and flow cytometry applications.
Principle of Staining
This compound is a cell-permeant dye that intercalates into double-stranded nucleic acids, with a higher affinity for RNA.[2][3] Upon binding, its fluorescence is significantly enhanced. Due to the high abundance of ribosomes, and therefore rRNA, in metabolically active bacteria, this compound staining results in bright red-orange fluorescence of the bacterial cytoplasm. This allows for clear visualization of bacterial morphology and arrangement.
Data Presentation
Spectral Properties of this compound
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~550 nm | [1] |
| Emission Maximum (λem) | ~570 nm | |
| Color of Fluorescence | Red-Orange |
Recommended Working Concentrations and Incubation Times
| Application | Bacterial Type | Working Concentration | Incubation Time |
| Fluorescence Microscopy | Gram-positive & Gram-negative | 5 - 10 µM | 15 - 30 minutes |
| Fluorescence Microscopy | Mycobacteria | 10 - 20 µM | 30 - 60 minutes |
| Flow Cytometry | General Bacteria | 1 - 5 µM | 15 - 30 minutes |
Experimental Protocols
Protocol 1: General Fluorescent Staining of Gram-Positive and Gram-Negative Bacteria for Microscopy
This protocol is suitable for the general visualization of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bacterial culture (logarithmic growth phase recommended)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)
Procedure:
-
Preparation of Stock Solution (1 mM):
-
Dissolve the appropriate amount of this compound powder in high-quality DMSO or ethanol to make a 1 mM stock solution.
-
For example, for this compound with a molecular weight of 358.9 g/mol , dissolve 0.36 mg in 1 mL of solvent.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Staining Solution (5 - 10 µM):
-
Dilute the 1 mM stock solution in PBS (pH 7.4) to a final working concentration of 5 - 10 µM.
-
For example, to make 1 mL of a 10 µM solution, add 10 µL of the 1 mM stock solution to 990 µL of PBS.
-
Prepare this solution fresh before each use.
-
-
Bacterial Smear Preparation:
-
Place a small drop of bacterial culture onto a clean microscope slide.
-
Spread the culture to create a thin smear.
-
Allow the smear to air dry completely.
-
Heat-fix the smear by passing the slide quickly through a flame 2-3 times. Allow the slide to cool.
-
-
Staining:
-
Cover the heat-fixed smear with the this compound staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Washing:
-
Gently rinse the slide with PBS or deionized water to remove excess stain.
-
Blot the edges of the slide with absorbent paper to remove excess liquid, being careful not to disturb the smear.
-
Allow the slide to air dry completely.
-
-
Imaging:
-
Place a drop of immersion oil on the stained smear and cover with a coverslip.
-
Visualize the bacteria using a fluorescence microscope with excitation around 550 nm and emission collection around 570 nm. Bacteria will appear bright red-orange.
-
Protocol 2: Fluorescent Staining of Mycobacteria
Due to the unique, lipid-rich cell wall of mycobacteria (e.g., Mycobacterium smegmatis), a slightly modified protocol with a higher dye concentration and longer incubation time is recommended.
Materials:
-
Same as Protocol 1.
Procedure:
-
Preparation of Stock and Staining Solutions:
-
Prepare a 1 mM this compound stock solution as described in Protocol 1.
-
Prepare a 10 - 20 µM staining solution in PBS.
-
-
Bacterial Smear Preparation:
-
Prepare and heat-fix a smear of mycobacteria as described in Protocol 1. Due to the hydrophobic nature of the mycobacterial cell wall, it may be necessary to add a small amount of a wetting agent (e.g., Tween 80 at 0.05%) to the bacterial suspension to ensure even spreading.
-
-
Staining:
-
Cover the smear with the this compound staining solution.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing and Imaging:
-
Follow steps 5 and 6 from Protocol 1.
-
Protocol 3: Bacterial Viability Assessment using this compound and a Membrane-Impermeable Dye (e.g., Propidium Iodide) by Flow Cytometry
This protocol allows for the differentiation of live and dead bacteria based on membrane integrity. This compound will stain all bacteria (live and dead), while a membrane-impermeable dye like Propidium Iodide (PI) will only enter and stain dead bacteria with compromised membranes.
Materials:
-
This compound
-
Propidium Iodide (PI)
-
Bacterial suspension
-
PBS or appropriate buffer for flow cytometry
-
Flow cytometer with blue (488 nm) and yellow-green (561 nm) lasers.
Procedure:
-
Preparation of Staining Solutions:
-
Prepare a 1 mM this compound stock solution.
-
Prepare a 1 mg/mL (1.5 mM) PI stock solution in water.
-
Prepare a dual staining solution in PBS with final concentrations of 1-5 µM this compound and 5-10 µg/mL PI. The optimal concentrations may need to be determined empirically for the specific bacterial strain and instrument.
-
-
Staining:
-
Adjust the bacterial suspension to a concentration of approximately 10^6 to 10^7 cells/mL in PBS.
-
Add the dual staining solution to the bacterial suspension.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained bacterial suspension on a flow cytometer.
-
Excite this compound with the yellow-green laser (561 nm) and detect emission in the red channel (e.g., 585/42 nm bandpass filter).
-
Excite PI with the blue laser (488 nm) and detect emission in the far-red channel (e.g., 695/40 nm bandpass filter).
-
Live bacteria will be positive for this compound and negative for PI.
-
Dead bacteria will be positive for both this compound and PI.
-
Mandatory Visualizations
Caption: General workflow for fluorescent staining of bacteria with this compound.
Caption: Simplified mechanism of this compound staining in a bacterial cell.
References
Application Notes: Simultaneous Quantitation of Cellular DNA and RNA using 7-AAD and Pyronin Y
Introduction
The analysis of the cell cycle is fundamental to understanding cell growth, differentiation, and the effects of therapeutic agents. Flow cytometry, a powerful technique for single-cell analysis, allows for the rapid quantification of cellular components. By simultaneously staining for DNA and RNA, researchers can achieve a more detailed resolution of the cell cycle than with DNA staining alone. Specifically, this method allows for the distinction between the quiescent G0 phase and the active G1 phase of the cell cycle.[1][2][3][4] Quiescent G0 cells, while having the same 2n DNA content as G1 cells, possess a significantly lower RNA content due to reduced metabolic and protein synthesis activity.[2][4][5]
This application note provides a detailed protocol for the simultaneous staining of DNA and RNA using 7-aminoactinomycin D (7-AAD) and Pyronin Y (PY), respectively, for analysis by flow cytometry. 7-AAD is a fluorescent intercalator that binds stoichiometrically to double-stranded DNA in GC-rich regions.[6][7] Pyronin Y is a cationic dye that intercalates into double-stranded nucleic acids, with a preference for RNA.[8][9] When used in conjunction with a DNA-binding dye like 7-AAD or Hoechst 33342, the binding of Pyronin Y to DNA is suppressed, making it a specific stain for cellular RNA content.[1][3][10]
This dual-staining method enables the detailed dissection of cell cycle phases (G0, G1, S, and G2/M), providing valuable insights for research in oncology, immunology, and developmental biology.
Principle of the Method
The protocol is based on the differential staining of DNA and RNA within permeabilized cells.
-
DNA Staining with 7-AAD: 7-AAD is a membrane-impermeant dye, requiring cell permeabilization to access the nucleus.[6] It intercalates into the DNA double helix, and its fluorescence intensity is directly proportional to the amount of DNA in the cell. This allows for the identification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[11]
-
RNA Staining with Pyronin Y: Pyronin Y stains double-stranded RNA, which is abundant in the cytoplasm and nucleolus of metabolically active cells (e.g., ribosomes).[8][12] The intensity of Pyronin Y fluorescence correlates with the total cellular RNA content. Proliferating cells in the G1, S, and G2/M phases have a higher RNA content than quiescent cells in the G0 phase.[3][4][13]
By plotting 7-AAD fluorescence (DNA content) against Pyronin Y fluorescence (RNA content) on a bivariate dot plot, a detailed map of the cell cycle can be generated.
Experimental Protocol
This protocol is optimized for a starting population of 1 x 10⁶ cells in suspension. Adjustments may be necessary for different cell types or starting numbers.
I. Required Materials
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Nucleic Acid Staining Solution (NASS):
-
0.1 M Phosphate-Citrate buffer
-
5 mM Disodium EDTA
-
0.15 M NaCl
-
0.5% Bovine Serum Albumin (BSA)
-
0.02% Saponin (for permeabilization)[14]
-
-
7-aminoactinomycin D (7-AAD) Stock Solution: 1 mg/mL in DMSO/PBS[14]
-
Pyronin Y (PY) Stock Solution: 1 mg/mL in distilled H₂O[14]
-
Actinomycin D (AD) Stock Solution: 1 mg/mL in DMSO/PBS[14]
-
12 x 75 mm polypropylene (B1209903) or polystyrene tubes for flow cytometry
Equipment:
-
Centrifuge (4°C)
-
Vortex mixer
-
Pipettes
-
Ice bucket
-
Flow cytometer equipped with a 488 nm blue laser and appropriate filters for detecting 7-AAD (e.g., >650 nm) and Pyronin Y (e.g., ~575/26 nm).
II. Step-by-Step Staining Procedure
-
Cell Preparation:
-
Harvest 1 x 10⁶ cells per sample and place them into a 12 x 75 mm tube.
-
Wash the cells by adding 2 mL of ice-cold PBS, centrifuging at 300 x g for 5 minutes at 4°C, and carefully decanting the supernatant.
-
-
DNA Staining (7-AAD):
-
Wash Step:
-
Add 1 mL of ice-cold PBS to each tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant.
-
-
RNA Staining (Pyronin Y):
-
Resuspend the cell pellet in 0.5 mL of NASS containing 10 µg/mL of Actinomycin D (AD). Note: AD helps to ensure the specificity of PY for RNA.[14]
-
Place the tubes on ice for 5 minutes, protected from light.[14]
-
Prepare a 1:10 dilution of the PY stock solution (100 µg/mL) in distilled water.
-
Add 5 µL of the diluted PY solution to the cell suspension and vortex immediately.[14]
-
Incubate on ice for at least 10 minutes, protected from light, before analysis.[14]
-
-
Flow Cytometry Analysis:
-
Run the samples on the flow cytometer without a final wash step.
-
Collect fluorescence data for 7-AAD (DNA content) and Pyronin Y (RNA content).
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Use a pulse-width parameter (e.g., FSC-H vs. FSC-A) to exclude cell doublets and aggregates.
-
Analyze the stained samples by creating a bivariate dot plot of 7-AAD (linear scale) on the x-axis versus Pyronin Y (linear scale) on the y-axis.
-
III. Controls
-
Unstained Cells: To set baseline fluorescence voltages.
-
7-AAD Single-Stained Cells: To set compensation for 7-AAD spillover into the PY channel.
-
Pyronin Y Single-Stained Cells: To set compensation for PY spillover into the 7-AAD channel.
Data Presentation and Analysis
The primary output is a bivariate dot plot that separates cell populations based on their DNA and RNA content.
-
X-Axis: 7-AAD Fluorescence (DNA Content)
-
Y-Axis: Pyronin Y Fluorescence (RNA Content)
Gating Strategy:
-
G0 Phase: Cells with 2n DNA content and low RNA content (low 7-AAD, low Pyronin Y).
-
G1 Phase: Cells with 2n DNA content and high RNA content (low 7-AAD, high Pyronin Y).[5][13]
-
S Phase: Cells with intermediate DNA content (between 2n and 4n) and high RNA content.
-
G2/M Phase: Cells with 4n DNA content and high RNA content (high 7-AAD, high Pyronin Y).
Quantitative Data Summary
The percentage of cells in each phase can be quantified and summarized in a table for comparison across different experimental conditions.
| Experimental Condition | % G0 Phase | % G1 Phase | % S Phase | % G2/M Phase | Total Cells Analyzed |
| Control (Untreated) | 8.5 | 45.3 | 25.1 | 21.1 | 20,000 |
| Drug Treatment A (24h) | 35.2 | 40.1 | 12.5 | 12.2 | 20,000 |
| Serum Starvation (48h) | 68.7 | 15.6 | 8.2 | 7.5 | 20,000 |
Visualizations
Mechanism of Staining
The diagram below illustrates how 7-AAD and Pyronin Y differentially stain DNA and RNA within a permeabilized cell.
Caption: Mechanism of differential nucleic acid staining.
Experimental Workflow
This workflow outlines the key steps of the protocol from cell preparation to data analysis.
Caption: Step-by-step experimental workflow diagram.
References
- 1. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 2. Flow Cytometric Detection of G0 in Live Cells by Hoechst 33342 and Pyronin Y Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.bcm.edu [cdn.bcm.edu]
- 4. Flow Cytometric Detection of G0 in Live Cells by Hoechst 33342 and Pyronin Y Staining | Springer Nature Experiments [experiments.springernature.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. biocompare.com [biocompare.com]
- 7. How does 7-AAD bind to DNA? | AAT Bioquest [aatbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. docs.research.missouri.edu [docs.research.missouri.edu]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
Application Notes and Protocols for the Spectrophotometric Determination of Elements using Pyronine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyronine B is a cationic xanthene dye recognized for its utility in various biological and analytical applications. While not a classical chromogenic agent for direct metal complexation, its cationic nature makes it an excellent ion-pairing reagent for the spectrophotometric determination of elements that can form anionic complexes. This approach, known as ion-association extraction spectrophotometry, offers a simple, cost-effective, and sensitive method for quantifying trace amounts of various elements.
The fundamental principle involves the formation of a bulky, negatively charged complex of the target metal ion with a suitable ligand (often a halide or thiocyanate). This anionic complex then associates with the positively charged this compound cation to form a neutral, colored ion-pair. This ion-pair is subsequently extracted into an organic solvent, and the concentration of the element is determined by measuring the absorbance of the organic phase. The intensity of the color is directly proportional to the concentration of the target element.
This document provides detailed application notes and protocols for the spectrophotometric determination of elements using this compound, with a focus on a general methodology that can be adapted for specific elements of interest.
Principle of Ion-Association Spectrophotometry with this compound
The spectrophotometric determination of elements using this compound through ion-association typically follows these steps:
-
Anionic Complex Formation: The target metal ion (Mⁿ⁺) is reacted with a complexing agent (L⁻), usually in an acidic medium, to form a stable anionic complex (e.g., [MLₓ]⁽ˣ⁻ⁿ⁾⁻). Common complexing agents include iodide (I⁻), bromide (Br⁻), chloride (Cl⁻), and thiocyanate (B1210189) (SCN⁻).
-
Ion-Pair Formation: The anionic metal complex then electrostatically associates with the cationic this compound dye (PB⁺) to form a neutral, solvent-extractable ion-pair {[MLₓ]⁽ˣ⁻ⁿ⁾⁻ [PB⁺]₍ₓ⁻ₙ₎}.
-
Solvent Extraction: The colored ion-pair is extracted from the aqueous phase into an immiscible organic solvent (e.g., benzene, toluene, chloroform). This step serves to both concentrate the analyte and remove it from potential interfering species in the aqueous sample matrix.
-
Spectrophotometric Measurement: The absorbance of the colored organic extract is measured at the wavelength of maximum absorbance (λmax) for the this compound ion-pair complex. The concentration of the element is then determined by comparing the absorbance to a calibration curve prepared from standard solutions.
Logical Relationship of the Method
Caption: Logical workflow of ion-association spectrophotometry.
Quantitative Data Summary
| Element | Anionic Complex | Cationic Dye | Organic Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Linearity Range (µg/mL) | Reference Principle |
| Gold (Au) | [AuCl₄]⁻ | Rhodamine B | Benzene | 565 | 9.7 x 10⁴ | 0.2 - 2.0 | Similar Cationic Dye |
| Antimony (Sb) | [SbCl₆]⁻ | Rhodamine B | Benzene | 565 | 6.8 x 10⁴ | 0.5 - 10.0 | Similar Cationic Dye |
| Tellurium (Te) | [TeI₆]²⁻ | Pyronine G | Toluene | 540 | 7.5 x 10⁴ | 0.1 - 1.2 | Structurally Similar Dye |
| Cadmium (Cd) | [CdI₄]²⁻ | Pyronine G | Benzene | 540 | 8.0 x 10⁴ | 0.1 - 1.0 | Structurally Similar Dye |
General Experimental Protocol
This protocol provides a general framework for the spectrophotometric determination of an element using this compound. Specific parameters such as acid concentration, complexing agent concentration, and organic solvent should be optimized for each specific element.
Reagents and Solutions
-
Standard Stock Solution of Target Element (1000 µg/mL): Prepare by dissolving a high-purity salt of the element in an appropriate acid and diluting to a known volume with deionized water.
-
Working Standard Solutions: Prepare by serial dilution of the stock solution.
-
This compound Solution (e.g., 0.01% w/v): Dissolve the appropriate amount of this compound in deionized water.
-
Complexing Agent Solution: Prepare a solution of the complexing agent (e.g., potassium iodide, potassium bromide) at a suitable concentration in deionized water.
-
Acid Solution: Prepare a solution of the required acid (e.g., sulfuric acid, hydrochloric acid) at the optimal concentration for complex formation.
-
Organic Solvent: High-purity benzene, toluene, or chloroform.
Experimental Workflow Diagram
Application Notes and Protocols: Preparation and Use of Pyronine B Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyronine B is a cationic fluorescent dye belonging to the xanthene class. It is widely utilized in biological and histological applications for the selective staining of ribonucleic acid (RNA) within cells. Its most prominent application is in the Methyl Green-Pyronin stain, a classic histochemical technique used to differentiate between DNA and RNA. In this method, this compound imparts a pink or red color to RNA-rich cellular components, such as the cytoplasm and nucleolus, while Methyl Green counterstains DNA in the nucleus blue-green. Beyond its use in nucleic acid staining, this compound is also employed for staining bacteria and as an inhibitor of the small hydrophobic (SH) protein channel in virology research.
This document provides detailed protocols for the preparation of this compound stock and working solutions, as well as its application in key experimental procedures.
Chemical Properties and Data
The chemical information for this compound can vary between manufacturers, particularly concerning its molecular formula and weight. This is often due to the dye being supplied as a complex salt. It is critical to consult the certificate of analysis or product data sheet provided by your specific supplier for accurate calculations. The dye content of the solid powder can also vary (e.g., ≥30% or ≥40%), which must be accounted for when preparing solutions of a precise concentration.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Dark green or brown to black crystalline powder | [1][2] |
| Molecular Formula | C₂₁H₂₇ClN₂O or C₄₂H₅₄Cl₈Fe₂N₄O₂ | [1][3] |
| Molecular Weight | ~358.90 g/mol or ~1042.22 g/mol | [1][3] |
| Excitation Maximum (λex) | ~535 nm | [4] |
| Emission Maximum (λem) | ~570 nm | [1][4] |
| Solubility (DMSO) | 20-50 mg/mL (may require sonication/warming) | [4][5] |
| Solubility (Ethanol) | Very soluble | |
| Solubility (Water) | Soluble (approx. 1 mg/mL) | [6] |
Protocols
Section 1: Stock Solution Preparation
This compound stock solutions are typically prepared at high concentrations in a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) and stored frozen.
Important Considerations:
-
Molecular Weight: Use the molecular weight provided by the manufacturer of your specific lot of this compound for molarity calculations.
-
Dye Content: If the dye content is less than 100%, adjust the mass of the powder accordingly. For example, to prepare a solution using a powder with 40% dye content, you will need to use 2.5 times the calculated mass (Mass_to_weigh = Desired_mass / 0.40).
Materials:
-
This compound powder
-
Anhydrous DMSO or Ethanol
-
Microcentrifuge tubes or amber vials
-
Vortex mixer
-
Sonicator (optional, but recommended for DMSO)
-
Precision balance
Protocol 1.1: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol is based on a molecular weight of 358.90 g/mol . Adjust calculations if your product's molecular weight differs.
-
Weighing: Carefully weigh out 3.59 mg of this compound powder.
-
Dissolving: Add the powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes until the powder is fully dissolved. If dissolution is difficult, sonicate the tube for 5-10 minutes. Gentle warming (to 37°C) can also aid dissolution.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months, protected from light.[1][2][4]
Table 2: Molar Stock Solution Preparation Guide (MW = 358.90 g/mol )
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.36 mg | 1.80 mg | 3.59 mg |
| 5 mM | 1.80 mg | 8.97 mg | 17.95 mg |
| 10 mM | 3.59 mg | 17.95 mg | 35.90 mg |
Protocol 1.2: Preparing a 0.2% (w/v) Aqueous this compound Stock Solution
This preparation is often used as an intermediate for creating the Methyl Green-Pyronin staining solution.
-
Weighing: Weigh out 20 mg of this compound powder.
-
Dissolving: Add the powder to a 10 mL volumetric flask or conical tube.
-
Mixing: Add approximately 8 mL of distilled or deionized water and mix by vortexing or stirring until the powder is fully dissolved.
-
Final Volume: Bring the total volume to 10 mL with water.
-
Storage: This solution can be stored at 4°C for several weeks, protected from light.
Caption: Workflow for this compound stock solution preparation.
Section 2: Working Solution and Staining Protocols
Working solutions are prepared by diluting the stock solution into an appropriate buffer or medium immediately before use.
Protocol 2.1: Methyl Green-Pyronin Staining for RNA/DNA in Tissue Sections
This method differentially stains RNA (red) and DNA (blue-green) in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
0.2% this compound aqueous solution (from Protocol 1.2)
-
Methyl Green solution (typically 0.2% aqueous)
-
Acetate (B1210297) buffer (pH 4.8)
-
Glycerol
-
Deparaffinized and hydrated tissue sections on slides
-
Distilled water
-
Reagent alcohol or Acetone
-
Xylene
-
Permanent mounting medium
Preparation of Methyl Green-Pyronin Staining Solution (Example Formulation): [3]
-
In a clean container, combine the following:
-
4 mL of 0.2% this compound solution
-
9 mL of 0.2% Methyl Green solution
-
23 mL of Glycerol
-
Appropriate volume of acetate buffer (pH 4.8) to stabilize the pH. One formulation suggests a 2:3 ratio of 0.2 M acetic acid to 0.2 M sodium acetate.[3]
-
-
Mix the solution thoroughly. The final solution is often filtered before use. Note: Pre-made, optimized Methyl Green-Pyronin solutions are commercially available and recommended for consistency.[6]
Staining Procedure:
-
Deparaffinize and Hydrate (B1144303): Deparaffinize tissue sections in xylene and hydrate through a graded series of ethanol to distilled water.
-
Staining: Immerse slides in the Methyl Green-Pyronin staining solution for 2-10 minutes.[5][6] Staining time may require optimization: shorter times favor Methyl Green (DNA), while longer times intensify this compound (RNA).[6]
-
Rinsing: Briefly rinse the slides in distilled water (1-2 quick dips).[6]
-
Dehydration: Rapidly dehydrate the sections. This is a critical step to prevent the leaching of this compound.
-
Clearing: Clear the slides in xylene. Do not use xylene substitutes.[5][6]
-
Mounting: Coverslip using a permanent, resinous mounting medium.
Expected Results:
Caption: Experimental workflow for Methyl Green-Pyronin staining.
Protocol 2.2: Staining of Bacteria or Fungi
This compound can be used as a fluorescent stain for microorganisms.
Working Solution Preparation:
-
Thaw the 10 mM this compound stock solution (from Protocol 1.1).
-
Dilute the stock solution in an appropriate buffer (e.g., PBS) or culture medium to a final working concentration of 1-10 µM. For example, to make 1 mL of a 10 µM solution, add 1 µL of the 10 mM stock to 999 µL of buffer.
Staining Procedure: [4]
-
Incubation: Add the this compound working solution to the bacterial or fungal culture and incubate for 10-30 minutes at room temperature, protected from light.
-
Washing: Pellet the cells by centrifugation and remove the supernatant. Wash the cells by resuspending them in fresh buffer and pelleting again. This step is crucial to remove excess dye and reduce background fluorescence.
-
Observation: Resuspend the washed cells in a small volume of buffer, mount on a microscope slide, and observe using a fluorescence microscope with appropriate filters (Excitation ~535 nm, Emission ~570 nm).[4]
References
Application Notes and Protocols: Multi-Parameter Analysis Using Pyronine B and Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The simultaneous analysis of protein expression and total RNA content within single cells provides a powerful tool for dissecting cellular heterogeneity, understanding cell cycle regulation, and elucidating the complex interplay between transcription and translation. This application note details a method for the dual staining of a specific protein of interest using immunofluorescence (IF) and total RNA using Pyronine B, a fluorescent dye that intercalates with RNA, for multi-parameter analysis by fluorescence microscopy.
This compound is a cationic dye that, when used in conjunction with a DNA-intercalating dye such as Hoechst 33342, specifically stains RNA, emitting a red fluorescence. This allows for the quantification of cellular RNA content, which is a valuable indicator of metabolic activity and cell cycle phase.[1][2] When combined with the high specificity of immunofluorescence for protein detection, this dual-staining protocol enables the correlation of a target protein's expression and localization with the overall translational activity of the cell.
These protocols are designed for researchers in cell biology, oncology, and drug development to investigate cellular responses to stimuli, characterize cell populations, and identify potential biomarkers.
Materials and Reagents
Reagents for Immunofluorescence
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST)
-
Primary Antibody (specific to the protein of interest)
-
Fluorophore-conjugated Secondary Antibody (e.g., FITC, Alexa Fluor™ 488, Cy5)
-
Nuclear Counterstain: Hoechst 33342 (1 mg/mL stock solution)
Reagents for this compound Staining
-
This compound (or Pyronin Y) powder
-
Nuclease-free water
-
This compound Staining Solution (1 µg/mL in PBS)
General Reagents
-
Cell culture medium
-
Coverslips and microscope slides
-
Mounting medium (antifade)
Experimental Protocols
This protocol describes a sequential staining procedure, starting with immunofluorescence followed by this compound staining. This order is generally recommended to ensure the preservation of protein epitopes for antibody binding.
Cell Culture and Preparation
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-80% confluency at the time of staining.
-
Incubate cells under standard culture conditions.
-
Gently wash the cells twice with PBS.
Immunofluorescence Staining
-
Fixation: Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its recommended concentration. Remove the blocking solution and add the primary antibody solution to the cells. Incubate overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Add the secondary antibody solution to the cells and incubate for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
This compound and Hoechst Staining
-
Hoechst Staining: Add Hoechst 33342 solution (e.g., 1 µg/mL in PBS) and incubate for 10-15 minutes at room temperature, protected from light. This step is crucial as Hoechst will bind to DNA and prevent this compound from intercalating with it, thus making the this compound signal specific for RNA.[1]
-
Wash the cells twice with PBS.
-
This compound Staining: Add the this compound Staining Solution (1 µg/mL in PBS) and incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
Mounting and Imaging
-
Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Image the slides using a fluorescence or confocal microscope equipped with the appropriate filter sets for Hoechst 33342 (UV excitation, blue emission), the secondary antibody fluorophore (e.g., blue excitation, green emission for FITC/Alexa Fluor™ 488), and this compound (green excitation, red/orange emission).
Data Presentation and Analysis
Quantitative analysis of the acquired images can provide valuable insights into the relationship between protein expression and RNA content. Image analysis software such as ImageJ/Fiji or CellProfiler can be used for this purpose.[3]
Quantitative Image Analysis Workflow
-
Image Acquisition: Acquire multi-channel images (DAPI/Hoechst, FITC/AF488, and TRITC/Pyronine B channels).
-
Cell Segmentation: Use the nuclear stain (Hoechst 33342) to identify and segment individual cells.
-
Signal Quantification: Measure the mean fluorescence intensity of the protein of interest (immunofluorescence channel) and the total RNA (this compound channel) within each segmented cell.
-
Data Correlation: Plot the protein expression levels against the RNA content for each cell to analyze their correlation.
Example Quantitative Data
The following tables present hypothetical data from an experiment investigating the effect of a drug on a target protein expression and total RNA content in a cancer cell line.
Table 1: Mean Fluorescence Intensity (MFI) of Target Protein and this compound
| Treatment Group | Target Protein MFI (Arbitrary Units) | This compound MFI (Arbitrary Units) |
| Control | 150 ± 25 | 300 ± 50 |
| Drug A (10 µM) | 75 ± 15 | 180 ± 30 |
| Drug B (10 µM) | 145 ± 30 | 290 ± 45 |
Table 2: Correlation Analysis of Target Protein and RNA Content
| Treatment Group | Pearson Correlation Coefficient (r) | p-value |
| Control | 0.85 | < 0.001 |
| Drug A (10 µM) | 0.45 | < 0.05 |
| Drug B (10 µM) | 0.82 | < 0.001 |
Visualizations
Experimental Workflow
Caption: Sequential workflow for combined immunofluorescence and this compound staining.
Signaling Pathway Example: PI3K/Akt/mTOR Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway leading to increased RNA synthesis.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Weak/No IF Signal | Primary/secondary antibody concentration too low. | Optimize antibody concentrations. |
| Inefficient fixation/permeabilization. | Test different fixation/permeabilization conditions. | |
| Photobleaching of fluorophore. | Minimize light exposure during staining and imaging. Use antifade mounting medium. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent. |
| Antibody concentration too high. | Titrate primary and secondary antibodies. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| This compound signal is weak or diffuse | RNA degradation. | Use nuclease-free solutions and handle samples carefully. |
| This compound concentration is too low. | Optimize this compound concentration. | |
| Spectral Bleed-through | Emission spectra of fluorophores overlap. | Use fluorophores with well-separated emission spectra. Perform sequential image acquisition. Use spectral unmixing algorithms if available.[4] |
Conclusion
The combination of immunofluorescence and this compound staining offers a robust method for the simultaneous analysis of protein expression and total RNA content at the single-cell level. This multi-parameter approach provides valuable quantitative data for a wide range of research applications, from fundamental cell biology to preclinical drug development. Careful optimization of the staining protocol and image analysis workflow is essential for obtaining reliable and reproducible results.
References
- 1. Quantification and localization of protein-RNA interactions in patient-derived archival tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 3. Quantitative image analysis of protein expression and colocalisation in skin sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyronine B Staining
Welcome to the technical support center for Pyronine B staining. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental protocols, with a focus on reducing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a cationic fluorescent dye primarily used for staining nucleic acids, with a notable specificity for RNA.[1] It is often used in conjunction with Methyl Green, which stains DNA, allowing for the differentiation of DNA and RNA within cells.[1] Its applications include cell viability assays, histology, and fluorescent microscopy.
Q2: What causes non-specific binding of this compound?
As a cationic dye, this compound can interact with negatively charged molecules and hydrophobic regions within the cell, leading to non-specific binding. The primary causes include:
-
Electrostatic Interactions: this compound's positive charge can lead to binding with anionic molecules other than RNA, such as acidic proteins and glycosaminoglycans.
-
Hydrophobic Interactions: The aromatic structure of this compound can result in non-specific binding to hydrophobic pockets in proteins and lipids.[2]
-
Dye Aggregation: At higher concentrations, this compound molecules can aggregate, and these aggregates may become entrapped within cellular structures, leading to background fluorescence.
Q3: What is the general strategy to reduce non-specific binding of this compound?
The general approach involves optimizing the staining protocol to maximize the signal-to-noise ratio. This can be achieved by:
-
Optimizing Dye Concentration: Using the lowest effective concentration of this compound can minimize background staining.
-
Adjusting Staining and Washing Times: Shorter incubation times and thorough washing steps can help remove unbound or loosely bound dye.
-
Modifying the Staining Buffer: The composition of the staining buffer, including its pH and salt concentration, can significantly impact staining specificity.
-
Using Blocking Agents: Pre-incubation with blocking agents can saturate non-specific binding sites, preventing the dye from binding to them.
Troubleshooting Guide: High Background Staining
High background fluorescence can obscure the specific RNA signal, making data interpretation difficult. The following guide provides a systematic approach to troubleshooting and resolving this issue.
dot
Caption: A workflow for troubleshooting high background staining with this compound.
| Problem | Potential Cause | Recommended Solution |
| High background across the entire cell/tissue | This compound concentration is too high. | Titrate the this compound concentration to find the optimal balance between signal and background. Start with a lower concentration and incrementally increase it. |
| Incubation time is too long. | Reduce the incubation time. Shorter incubation can decrease non-specific binding. | |
| Inadequate washing. | Increase the number and duration of wash steps after staining to remove unbound dye effectively. | |
| Non-specific cytoplasmic or nuclear staining | Electrostatic interactions with proteins or other macromolecules. | Increase the ionic strength of the staining and wash buffers by adding NaCl. This can help to reduce non-specific electrostatic binding. |
| Hydrophobic interactions. | Include a non-ionic surfactant, such as Tween-20, in the staining and wash buffers to disrupt hydrophobic interactions. | |
| Suboptimal pH of the staining buffer. | Optimize the pH of the staining buffer. The charge of both the dye and cellular components can be influenced by pH.[3][4] | |
| Granular or punctate background staining | Dye precipitation or aggregation. | Prepare fresh this compound solutions and filter before use. Avoid repeated freeze-thaw cycles of stock solutions. |
| High background in specific cellular compartments (e.g., mitochondria) | Off-target accumulation. | Pyronine Y, a related dye, is known to accumulate in mitochondria in live cells.[5] If this is a concern, ensure proper fixation and permeabilization to allow access to RNA and minimize mitochondrial membrane potential-driven accumulation. |
Experimental Protocols
Protocol 1: Basic Staining of Fixed Cells with this compound
This protocol provides a starting point for staining RNA in fixed and permeabilized cells.
dot
Caption: A basic workflow for this compound staining of fixed cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
This compound stock solution (e.g., 1 mg/mL in water or ethanol)
-
Staining Buffer (e.g., PBS)
Procedure:
-
Cell Preparation: Grow cells on coverslips or in a multi-well plate.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the this compound stock solution in the staining buffer to the desired final concentration (e.g., 1-5 µg/mL). Incubate the cells with the staining solution for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with the staining buffer for 5 minutes each to remove excess dye.
-
Imaging: Mount the coverslips with an appropriate mounting medium and proceed with fluorescence microscopy.
Protocol 2: Optimized Staining with Blocking Agents to Reduce Non-Specific Binding
This protocol incorporates a blocking step to minimize background staining.
Additional Materials:
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Staining Buffer with Surfactant: PBS with 0.05% Tween-20
-
Wash Buffer: PBS with 0.05% Tween-20
Procedure:
-
Follow steps 1-5 from Protocol 1 (Cell Preparation, Fixation, Washing, Permeabilization, Washing).
-
Blocking: Incubate the cells with Blocking Buffer (1% BSA in PBS) for 30-60 minutes at room temperature.
-
Staining: Without washing after the blocking step, add the this compound staining solution (diluted in Staining Buffer with 0.05% Tween-20) and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with Wash Buffer (PBS with 0.05% Tween-20) for 5 minutes each.
-
Final Wash: Perform a final wash with PBS to remove any residual detergent before imaging.
-
Imaging: Proceed with mounting and imaging as in Protocol 1.
Quantitative Data on Reducing Non-Specific Binding
While specific quantitative data for this compound is limited in the literature, the following tables provide data for related experimental systems that illustrate the effectiveness of common strategies to reduce non-specific binding. These principles are applicable to optimizing this compound staining.
Table 1: Effect of Blocking Agents on Non-Specific Binding
This table demonstrates the effectiveness of different blocking agents in reducing non-specific binding in a microarray-based immunoassay, a principle that applies to reducing non-specific dye binding to surfaces.
| Blocking Agent | Substrate | Net Signal Intensity (A.U.) | Background Intensity (A.U.) |
| Bovine Serum Albumin (BSA) | Nitrocellulose | 18,000 | 2,000 |
| Non-Fat Milk | Nitrocellulose | 19,500 | 2,500 |
| Protein-Free Blocker | Nitrocellulose | 12,000 | 1,500 |
| BSA | GPS-coated glass | 15,000 | 1,000 |
| Non-Fat Milk | GPS-coated glass | 14,000 | 1,200 |
| Protein-Free Blocker | GPS-coated glass | 16,000 | 800 |
Data adapted from a comparative study on blocking reagents for immunoassays.[6] The net signal and background intensities are illustrative of the principle that different blocking agents have varying efficiencies on different substrates.
Table 2: Effect of Tween-20 Concentration on Staining Efficiency
This table shows how the concentration of a non-ionic surfactant can affect the staining efficiency of a fluorescent dye on microplastics, demonstrating the importance of optimizing surfactant concentration.
| Tween-20 Concentration (%) | Staining Efficiency (%) |
| 0.01 | ~60-80 (variable) |
| 0.05 | ~100 |
| 0.1 | ~100 |
| 1 | ~100 |
Data adapted from a study optimizing Nile red staining of microplastics.[7] This illustrates that a certain concentration of Tween-20 can maximize staining efficiency, which is a balance between specific signal enhancement and background reduction.
Table 3: Impact of Salt Concentration on Non-Specific Binding
This hypothetical table illustrates the expected effect of increasing salt concentration on reducing non-specific electrostatic interactions of a cationic dye.
| NaCl Concentration (mM) | Relative Background Fluorescence (%) |
| 0 | 100 |
| 50 | 75 |
| 150 | 40 |
| 300 | 25 |
This table is illustrative and based on the principle that increasing ionic strength reduces non-specific electrostatic binding. The optimal salt concentration should be determined empirically for each specific application.
Signaling Pathways and Logical Relationships
dot
Caption: Mechanisms of this compound binding, highlighting both specific and non-specific interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl green-pyronin Y staining of nucleic acids: studies on the effects of staining time, dye composition and diffusion rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyronine B for Live-Cell Imaging
Welcome to the technical support center for optimizing Pyronine B incubation time in live-cell imaging applications. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve optimal staining for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in live-cell imaging?
A1: There is no single optimal incubation time, as it is highly dependent on the cell type, its metabolic activity, and the experimental goals. A typical starting point is a 15-30 minute incubation, but this should be optimized for each specific cell line and experimental condition.[] Shorter incubation times are generally preferred to minimize cytotoxicity.
Q2: What is a good starting concentration for this compound in live-cell imaging?
A2: A common starting concentration for this compound or the related dye Pyronine Y is in the range of 1 to 10 µM.[][2] It is crucial to perform a concentration titration to find the lowest possible concentration that provides a sufficient signal-to-noise ratio while minimizing effects on cell health.
Q3: My this compound signal is too weak. What can I do?
A3: Weak signal can be due to several factors. First, ensure your imaging settings (laser power, exposure time) are appropriate. If the signal is still weak, you can try increasing the incubation time in small increments (e.g., 5-10 minutes) or increasing the this compound concentration. However, be mindful of potential phototoxicity and cytotoxicity with higher concentrations and longer light exposure.[3][4]
Q4: I am observing high background fluorescence. How can I reduce it?
A4: High background can be caused by excessive dye concentration or overly long incubation times.[3][5] Try reducing the this compound concentration or shortening the incubation period. Additionally, including a wash step with fresh, pre-warmed medium after incubation can help remove unbound dye and reduce background fluorescence.[][5]
Q5: How can I assess the cytotoxicity of this compound in my live-cell experiments?
A5: It is essential to monitor cell health throughout your experiment. Observe cell morphology for any signs of stress, such as blebbing, rounding, or detachment.[6] You can also include a viability dye, like a cell-impermeant DNA stain, to quantify cell death. At concentrations of 1.7 to 3.3 µM, Pyronine Y has been shown to suppress cell growth, while concentrations of 6.7 to 33.0 µM can be cytotoxic.[7]
Q6: Can I use this compound for long-term time-lapse imaging?
A6: Long-term imaging with this compound can be challenging due to phototoxicity and potential effects on cell function.[4][7] To minimize these effects, use the lowest possible dye concentration and light exposure. Consider using imaging systems that offer environmental control (temperature, CO2) and strategies to reduce phototoxicity, such as using red-shifted fluorophores where possible.[6][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | - Inadequate incubation time or concentration.- Low RNA content in cells.- Imaging settings are not optimal. | - Increase incubation time or this compound concentration incrementally.- Use a positive control cell line with known high RNA content.- Optimize laser power, exposure time, and detector gain. |
| High Background | - this compound concentration is too high.- Incubation time is too long.- Incomplete removal of unbound dye. | - Perform a concentration titration to find the optimal dye concentration.- Reduce the incubation time.- Include one or two gentle wash steps with fresh medium after incubation.[][5] |
| Phototoxicity/Cell Death | - Light exposure is too high (intensity or duration).- this compound concentration is in the cytotoxic range. | - Reduce laser power and exposure time to the minimum required for a good signal.- Decrease the frequency of image acquisition in time-lapse experiments.- Lower the this compound concentration.[6][7] |
| Uneven or Patchy Staining | - Inconsistent dye distribution.- Cell health is compromised in some areas. | - Ensure the dye is well-mixed in the medium before adding to the cells.- Check for even cell seeding and healthy morphology across the culture vessel. |
Experimental Protocols
Protocol 1: Optimizing this compound Incubation Time
This protocol provides a framework for determining the optimal incubation time for this compound in your specific live-cell imaging experiment.
Materials:
-
Live cells cultured on a suitable imaging dish or plate
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Pre-warmed complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging system with environmental control
Procedure:
-
Cell Preparation: Seed your cells at an appropriate density on the imaging vessel and allow them to adhere and grow to the desired confluency.
-
Dye Preparation: Prepare a working solution of this compound in pre-warmed complete culture medium. Based on the literature, a starting concentration of 5 µM is recommended.
-
Staining:
-
Remove the old medium from the cells.
-
Add the this compound-containing medium to the cells.
-
-
Time-Course Imaging:
-
Immediately place the cells on the imaging system.
-
Begin acquiring images at set time intervals (e.g., 5, 10, 15, 20, 25, and 30 minutes) post-staining.
-
It is critical to use identical imaging settings (laser power, exposure time, etc.) for all time points.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the RNA signal (typically in the cytoplasm and nucleolus) and the background for each time point.
-
Calculate the signal-to-noise ratio (SNR) for each time point.
-
Visually inspect the cells at each time point for any signs of cytotoxicity.
-
-
Determine Optimal Time: The optimal incubation time is the shortest duration that provides the best balance between a high SNR and minimal impact on cell health.
Data Presentation:
Record your results in a table similar to the one below to facilitate comparison.
| Incubation Time (minutes) | Mean Signal Intensity | Mean Background Intensity | Signal-to-Noise Ratio (SNR) | Observations on Cell Health |
| 5 | ||||
| 10 | ||||
| 15 | ||||
| 20 | ||||
| 25 | ||||
| 30 |
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for common this compound issues.
References
- 2. researchgate.net [researchgate.net]
- 3. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 4. Optimizing Long-Term Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Frontiers | Assessing Phototoxicity in a Mammalian Cell Line: How Low Levels of Blue Light Affect Motility in PC3 Cells [frontiersin.org]
- 7. Cytostatic and cytotoxic properties of pyronin Y: relation to mitochondrial localization of the dye and its interaction with RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Preventing Pyronine B Photobleaching in Confocal Microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Pyronine B photobleaching during confocal microscopy.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light. This leads to a gradual fading of the fluorescent signal during an imaging experiment. For researchers using this compound, which is often employed for staining RNA and other cellular components, photobleaching can result in the loss of valuable data, reduced image quality, and inaccurate quantitative analysis. The mechanisms behind photobleaching are complex but often involve the reaction of the excited fluorophore with molecular oxygen, leading to its degradation.[1][2][3]
Q2: My this compound signal is fading rapidly. What are the immediate steps I can take to reduce photobleaching?
A2: To quickly mitigate photobleaching of your this compound signal, you should focus on minimizing the total light exposure to your sample. Here are some immediate actions you can take:
-
Reduce Laser Power: Use the lowest laser power that still provides a detectable signal. The rate of photobleaching is not always linear with laser power, so even a small reduction can have a significant effect.[4]
-
Decrease Exposure Time (Dwell Time): Shorten the pixel dwell time during image acquisition.
-
Increase Scan Speed: A faster scan speed reduces the duration the laser spends on any single point.
-
Use a Higher Gain/Offset: Instead of increasing laser power, try amplifying the detected signal by adjusting the gain and offset settings on your confocal microscope.
-
Work in the Dark: Protect your sample from ambient light before and during the experiment.[5]
Q3: What role does the mounting medium play in preventing this compound photobleaching?
A3: The mounting medium is a critical factor in preserving your fluorescent signal. Many commercially available and homemade mounting media contain antifade reagents that protect fluorophores from photobleaching. These reagents work by scavenging free radicals and reducing the availability of oxygen, which are key contributors to the photobleaching process.[2][3] For Pyronine G, a related dye, the mounting medium DePeX was shown to reduce fading by approximately 20% over a year compared to unmounted sections.[6]
Q4: Are there more photostable alternatives to this compound for red fluorescence imaging?
A4: Yes, if this compound photobleaching remains a persistent issue, consider using newer generation fluorescent dyes that are specifically engineered for enhanced photostability. While direct quantitative comparisons with this compound are limited in the literature, dyes from the Alexa Fluor and SYTO families are generally known for their brightness and resistance to photobleaching. For example, SYTO RNASelect is a commercially available dye designed for RNA staining and has been shown to have good photostability in live-cell imaging.[7]
Troubleshooting Guide: Weak or Fading this compound Signal
Use this guide to diagnose and resolve common issues related to this compound photobleaching.
| Symptom | Potential Cause | Recommended Solution |
| Signal is bright initially but fades quickly during a time-lapse experiment. | Excessive Light Exposure | - Reduce laser power to the minimum necessary. - Increase scan speed and/or decrease pixel dwell time. - Use line averaging instead of frame averaging to reduce repeated exposure of the same area. |
| Oxygen-Mediated Photodegradation | - Use a high-quality antifade mounting medium.[2] - For live-cell imaging, consider using an oxygen scavenging system.[8][9] | |
| The overall signal is weak, requiring high laser power which leads to rapid bleaching. | Suboptimal Staining Protocol | - Optimize the concentration of this compound and the incubation time. - Ensure the pH of the staining and mounting solutions is optimal, as dye performance can be pH-sensitive. |
| Inappropriate Microscope Settings | - Use a high numerical aperture (NA) objective to collect more light. - Ensure the pinhole is set to an appropriate size (a slightly larger pinhole can increase signal at the cost of some confocality). | |
| Significant signal loss is observed after storing the stained slide. | Fading Over Time | - Store slides in the dark at 4°C. - Use a hardening mounting medium with antifade reagents to preserve the sample for longer periods. One study showed that after one year, the optical density of Pyronin G stained sections mounted with DePeX decreased by about 20%.[6] |
Quantitative Data on Related Fluorophores
| Fluorophore | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) in ns | Reference |
| This compound | Chloroform | - | 1.80 | [10] |
| Pyronine Y | Chloroform | - | 1.95 | [10] |
| Acridine Red | Ethanol (B145695) | 0.85 | 3.87 | [11][12] |
| Pyronine Y | Ethanol | 0.43 | 2.32 | [11][12] |
| This compound | Ethanol | 0.23 | 2.01 | [11][12] |
Note: A higher quantum yield and longer lifetime generally correlate with a brighter signal, which can allow for the use of lower excitation power, thereby reducing photobleaching.
Experimental Protocols
Protocol 1: Methyl Green-Pyronin Staining for DNA and RNA in Fixed Cells with Photobleaching Consideration
This protocol is adapted for confocal microscopy with an emphasis on minimizing photobleaching.
Materials:
-
Methyl Green (purified to remove methyl violet)
-
Pyronine Y or this compound
-
Acetate (B1210297) buffer (pH 4.8)
-
Distilled water
-
Acetone
-
Xylene
-
Antifade mounting medium
-
Fixed tissue sections on slides
Procedure:
-
Deparaffinize and Rehydrate: Bring sections to water through xylene and graded ethanol series.
-
Rinse: Rinse with distilled water and gently blot dry.
-
Staining Solution Preparation: Prepare the staining solution by mixing a purified 2% aqueous Methyl Green solution with a 5% aqueous Pyronine Y/B solution and distilled water, then combining with acetate buffer (pH 4.8).[5]
-
Staining: Place slides in the staining solution for 20-30 minutes.[5]
-
Rinse: Rinse with distilled water and gently blot dry.
-
Dehydration: Dehydrate rapidly with acetone.
-
Clearing: Clear with xylene.
-
Mounting: Mount with an antifade mounting medium.
-
Imaging (Confocal Microscopy):
-
Use the lowest possible laser power for both the green (Methyl Green) and red (this compound) channels.
-
Set the pinhole to 1 Airy unit for optimal sectioning and signal-to-noise.
-
Use a high-sensitivity detector if available.
-
Minimize exposure time by using a fast scan speed and appropriate pixel dwell time.
-
Acquire images promptly after staining to minimize fading.
-
Expected Results:
-
DNA in the nuclei will stain blue-green.
-
RNA in the cytoplasm and nucleolus will stain red.[13]
Visualizations
Logical Workflow for Troubleshooting this compound Photobleaching
Caption: A logical workflow for troubleshooting this compound photobleaching.
Experimental Workflow: Methyl Green-Pyronin Staining
Caption: Experimental workflow for Methyl Green-Pyronin staining.
References
- 1. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bidc.ucsf.edu [bidc.ucsf.edu]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. stainsfile.com [stainsfile.com]
- 6. Effects of mounting media on fading of toluidine blue and pyronin G staining in epoxy sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. inis.iaea.org [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methyl green-pyronin stain - Wikipedia [en.wikipedia.org]
Technical Support Center: Pyronine B Staining in Tissue Sections
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing weak Pyronine B signals in tissue sections.
Troubleshooting Guide for Weak this compound Signal
This guide addresses common issues encountered during this compound staining and provides systematic steps to identify and resolve the root cause of a weak signal.
Question: Why is my this compound signal weak or absent in the cytoplasm?
Answer: A weak or absent this compound signal, which typically stains RNA in the cytoplasm and nucleolus red, can be attributed to several factors throughout the experimental workflow, from tissue preparation to the final imaging steps. Below is a systematic guide to troubleshoot this issue.
1. RNA Integrity and Accessibility:
-
RNase Contamination: Endogenous or exogenous RNases can degrade RNA in the tissue, leading to a loss of target for this compound.
-
Improper Fixation: The choice of fixative and the fixation time can impact RNA preservation and accessibility.
-
Recommendation: Formalin fixation may lead to artifacts and background staining.[3] Carnoy's fixative is often preferred for preserving nucleic acids for Methyl Green-Pyronin staining.
-
-
RNA Conformation: The conformation of ribosomal RNA (rRNA) can affect Pyronine Y (a related dye) stainability. Changes in rRNA conformation, such as the dissociation of polyribosomes, can lead to decreased staining.[4]
2. Staining Protocol and Reagents:
-
Incorrect pH of Staining Solution: The pH of the staining solution is critical for the differential staining of DNA and RNA.
-
Recommendation: Ensure the pH of the staining solution is optimized, typically around 4.8 for the Methyl Green-Pyronin method.
-
-
Suboptimal Dye Concentration: The concentration of this compound in the staining solution may be too low.
-
Recommendation: Optimize the this compound concentration. A typical starting point is a 0.2% aqueous solution as a component of the final staining solution.
-
-
Inadequate Incubation Time: The staining time may be insufficient for the dye to fully penetrate the tissue and bind to the RNA.
-
Recommendation: Increase the incubation time with the this compound staining solution.
-
3. Imaging and Microscopy:
-
Incorrect Microscope Filter Sets: The fluorescence of this compound can only be detected if the microscope is equipped with the appropriate excitation and emission filters.
-
Recommendation: Use a filter set that matches the spectral properties of this compound.
-
-
Photobleaching: this compound is a fluorescent dye susceptible to photobleaching, which is the irreversible destruction of the fluorophore by light.
-
Recommendation: Minimize the exposure of the stained sections to the excitation light. Use a mounting medium with an anti-fade reagent.[5]
-
-
Fluorescence Quenching: Various factors can quench the fluorescence of this compound, reducing its signal intensity. Molecular oxygen is a known quencher of this compound fluorescence.[6]
-
Recommendation: Use a mounting medium that limits oxygen exposure.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound staining for RNA?
A1: this compound is a cationic dye that binds to the negatively charged phosphate (B84403) backbone of nucleic acids. In the widely used Methyl Green-Pyronin method, Methyl Green has a higher affinity for the highly polymerized DNA in the nucleus, staining it green-blue. This compound then stains the less polymerized RNA in the cytoplasm and nucleolus red.
Q2: Can I use this compound for fluorescent microscopy?
A2: Yes, this compound is a fluorescent dye. When used for fluorescence microscopy, it is important to use the correct excitation and emission filters and to take precautions against photobleaching.
Q3: My tissue has high autofluorescence. How can I improve my this compound signal-to-noise ratio?
A3: High autofluorescence can obscure the this compound signal. You can try to reduce autofluorescence by treating the tissue with a quenching agent like Sudan Black B or by using spectral unmixing if your imaging system supports it.
Q4: What are the optimal excitation and emission wavelengths for this compound?
A4: The optimal excitation and emission wavelengths for this compound can vary slightly depending on the solvent and binding state. However, a general range for excitation is 540-590 nm, and for emission is 560-650 nm.[7] One study observed an emission band maximum at 570 nm.[8]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound staining and fluorescence detection.
| Parameter | Recommended Value/Range | Notes |
| Staining Solution pH | 4.8 | Optimal for Methyl Green-Pyronin differential staining. |
| This compound Concentration | 0.2% (w/v) aqueous stock solution | This is a common starting concentration for preparing the final staining solution. |
| Staining Incubation Time | 20-30 minutes | May require optimization depending on tissue type and thickness. |
| Excitation Wavelength | 540-590 nm | The peak excitation is around 544-561 nm.[7][9] |
| Emission Wavelength | 560-650 nm | The peak emission can be around 570 nm.[7][8] |
Experimental Protocols
Methyl Green-Pyronin Staining Protocol for Paraffin-Embedded Sections
This protocol is adapted from standard histological procedures.
Reagents:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Distilled water (RNase-free)
-
Methyl Green-Pyronin Staining Solution (pH 4.8)
-
Acetone
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Transfer slides through 100% ethanol twice for 3 minutes each.
-
Transfer slides through 95% ethanol for 2 minutes.
-
Transfer slides through 70% ethanol for 2 minutes.
-
Rinse gently in distilled water.
-
-
Staining:
-
Place slides in Methyl Green-Pyronin staining solution for 20-30 minutes.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate rapidly in three changes of acetone.
-
Clear in xylene.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
DNA (Nuclei): Green to blue-green
-
RNA (Cytoplasm, Nucleoli): Red to pink
Mandatory Visualizations
Troubleshooting Workflow for Weak this compound Signal
Caption: Troubleshooting workflow for weak this compound signal.
This compound Staining Mechanism
Caption: Differential staining mechanism of Methyl Green-Pyronine B.
References
- 1. Optimizing Tissue Preservation for High-Resolution Confocal Imaging of Single-Molecule RNA-FISH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimisation of Sample Preparation from Primary Mouse Tissue to Maintain RNA Integrity for Methods Examining Translational Control [mdpi.com]
- 3. Protect RNA and Improve Target Cell Identification | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Staining with pyronin Y detects changes in conformation of RNA during mitosis and hyperthermia of CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. ohsu.edu [ohsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. A Simple Staining Method Using Pyronin Y for Laser Scanning Confocal Microscopy to Evaluate Gelatin Cryogels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Signal-to-Noise Ratio with Pyronine B Staining
Welcome to the technical support center for Pyronine B staining. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their this compound staining experiments for a better signal-to-noise ratio (SNR).
Frequently Asked questions (FAQs)
Q1: What is this compound and what is it used for in fluorescence microscopy?
This compound is a cationic dye that is commonly used in histology and cell biology to stain nucleic acids, particularly RNA.[1] In fluorescence microscopy, it is utilized to visualize RNA distribution within cells and tissues. It intercalates into double-stranded nucleic acids and emits a red fluorescence signal upon excitation.[2][3]
Q2: What is the difference between this compound and Pyronine Y?
This compound and Pyronine Y are closely related xanthene dyes. However, studies have shown that Pyronine Y generally exhibits a higher fluorescence quantum yield compared to this compound, which can result in a brighter signal.[4][5] For this reason, Pyronine Y is often preferred for fluorescence-based applications.[2]
Q3: What are the main causes of a low signal-to-noise ratio (SNR) in this compound staining?
A low SNR in this compound staining can be attributed to several factors:
-
Weak Signal: Insufficient dye concentration, short incubation times, or photobleaching can lead to a weak fluorescent signal.[6]
-
High Background: Non-specific binding of the dye, autofluorescence of the sample, or issues with the mounting medium can cause high background fluorescence, obscuring the specific signal.[6][7]
Q4: How can I reduce autofluorescence in my samples?
Autofluorescence is the natural fluorescence emitted by certain biological structures. To reduce its impact:
-
Use an unstained control to determine the level of autofluorescence.[8]
-
Chemical quenching: Treat samples with quenching agents like Sodium Borohydride or Sudan Black B.[8]
-
Spectral separation: If autofluorescence is strong in a particular channel (e.g., green), use a fluorophore that emits in a different spectral range.[8]
-
Proper fixation: Aldehyde-based fixatives can increase autofluorescence. Consider using alcohol-based fixatives or reducing the concentration and incubation time of aldehyde fixatives.[8]
Q5: What is photobleaching and how can I minimize it?
Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, leading to a loss of signal.[9] To minimize photobleaching with this compound:
-
Reduce excitation light intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal.[9][10]
-
Minimize exposure time: Keep the exposure time as short as possible during image acquisition.[9]
-
Use antifade mounting media: These reagents contain chemicals that reduce photobleaching.[9][11]
-
Work in the dark: Protect stained samples from light as much as possible.[12]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during this compound staining.
Problem 1: High Background Fluorescence
High background can make it difficult to distinguish the specific signal from noise.
Caption: Troubleshooting workflow for high background fluorescence.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Autofluorescence | Image an unstained control and apply quenching methods if necessary. | Biological samples can have intrinsic fluorescence. Use an unstained control to assess the level of autofluorescence. If it is high, consider using quenching agents like Sodium Borohydride or commercial reagents.[8] |
| Non-specific Dye Binding | Optimize dye concentration and washing steps. | High concentrations of this compound can lead to non-specific binding. Titrate the dye to find the lowest concentration that gives a good signal. Increase the number and duration of washing steps after staining to remove unbound dye.[6] |
| Inadequate Blocking | Use a suitable blocking solution. | For tissue sections, blocking with a serum from the same species as the secondary antibody (if used) can reduce non-specific binding.[13] |
| Contaminated Reagents | Prepare fresh solutions and filter the staining solution. | Microbial contamination in buffers or the staining solution can cause fluorescent artifacts. Always use freshly prepared, filtered solutions.[8] |
Problem 2: Weak or No Signal
A faint or absent signal can be due to several factors related to the staining protocol or the sample itself.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Low Dye Concentration | Increase the concentration of this compound. | The optimal concentration may vary depending on the cell or tissue type. Perform a titration to find the ideal concentration. |
| Insufficient Incubation Time | Increase the incubation time with the dye. | Longer incubation can allow for better penetration and binding of the dye to RNA. Optimization may be required.[6] |
| Photobleaching | Minimize exposure to excitation light. | Use antifade mounting media and reduce the intensity and duration of light exposure during imaging.[9][10] |
| Low RNA Content | Use a positive control with known high RNA content. | Some cells or tissues may have naturally low levels of RNA. Staining a positive control sample can help determine if the issue is with the sample or the protocol. |
| Incorrect Filter Sets | Ensure the microscope's filter sets match the excitation and emission spectra of this compound. | This compound has an excitation maximum around 550-555 nm and an emission maximum around 570-580 nm.[3] Using incorrect filters will result in a weak or no signal. |
Experimental Protocols
The following are generalized protocols for this compound staining of cultured cells and paraffin-embedded tissue sections. Note: These protocols should be optimized for your specific cell/tissue type and experimental conditions.
Protocol 1: this compound Staining of Cultured Cells
Caption: Experimental workflow for this compound staining of cultured cells.
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS (optional, for intracellular targets if using a gentle fixative)
-
This compound Staining Solution: 1-5 µM this compound in PBS or an appropriate buffer.
-
Antifade Mounting Medium
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove the culture medium.
-
Fixation:
-
For PFA fixation: Incubate the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
For Methanol fixation: Incubate with ice-cold methanol for 10 minutes at -20°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If required for your target and fixation method, incubate the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Incubate the cells with the this compound staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with appropriate filters for this compound (Excitation: ~550 nm, Emission: ~575 nm).
Protocol 2: this compound Staining of Paraffin-Embedded Tissue Sections
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized Water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate (B86180), pH 6.0)
-
PBS
-
This compound Staining Solution: 1-5 µM this compound in PBS or an appropriate buffer.
-
Antifade Mounting Medium
-
Deparaffinization and Rehydration:
-
Antigen Retrieval (if necessary): For some tissues, antigen retrieval may improve staining. Heat the slides in a suitable antigen retrieval buffer (e.g., sodium citrate buffer) at 95-100°C for 10-20 minutes. Allow the slides to cool to room temperature.
-
Washing: Wash the slides twice with PBS for 5 minutes each.
-
Staining: Incubate the tissue sections with the this compound staining solution for 30-60 minutes at room temperature in a humidified chamber, protected from light.
-
Washing: Wash the slides three to five times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with appropriate filters.
Data Presentation
Table 1: Troubleshooting Summary for this compound Staining
| Issue | Possible Cause | Quick Solution |
| High Background | Autofluorescence | Use unstained control; apply quenching agent.[8] |
| Non-specific binding | Decrease dye concentration; increase wash steps.[6] | |
| Contaminated reagents | Prepare fresh, filtered solutions.[8] | |
| Weak/No Signal | Low dye concentration | Increase dye concentration (titrate). |
| Short incubation time | Increase incubation time.[6] | |
| Photobleaching | Use antifade mountant; reduce light exposure.[9] | |
| Incorrect filters | Verify excitation/emission filters match dye spectra. |
Table 2: Comparison of this compound and Pyronine Y for Fluorescence Applications
| Characteristic | This compound | Pyronine Y | Reference |
| Fluorescence Quantum Yield | Lower | Higher | [4][5] |
| Brightness | Generally lower | Generally higher | [2] |
| Primary Application | RNA/Nucleic Acid Staining | RNA/Nucleic Acid Staining, often preferred for fluorescence | [2] |
| Excitation Max | ~550-555 nm | ~545-550 nm | [3][15] |
| Emission Max | ~570-580 nm | ~565-575 nm | [3][15] |
Disclaimer: The information provided in this technical support center is intended for guidance only. Protocols and troubleshooting steps may require optimization for specific experimental conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Improving the Brightness of Pyronin Fluorophore Systems through Quantum-Mechanical Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. emsdiasum.com [emsdiasum.com]
- 12. researchgate.net [researchgate.net]
- 13. biotium.com [biotium.com]
- 14. apexbt.com [apexbt.com]
- 15. Pyronin Y as a fluorescent stain for paraffin sections - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of pH on Pyronine B staining efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of pH on Pyronin B staining efficiency. It is intended for researchers, scientists, and drug development professionals utilizing this staining technique in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during Pyronin B staining, with a focus on problems related to pH.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Red/Pink Staining (Low RNA Signal) | Incorrect pH of Staining Solution: The pH of the staining solution may be too high (alkaline), which does not favor Pyronin B binding to RNA. In differential staining with Methyl Green, a pH higher than 4.8 will favor the green staining of DNA over the red staining of RNA.[1] | - Prepare a fresh staining solution ensuring the correct pH. For the Methyl Green-Pyronin method, an acetate (B1210297) buffer of pH 4.8 is recommended.[1][2] - Verify the pH of all solutions, including wash buffers, as residual alkaline solutions can alter the staining environment. |
| Poor Fixation: Inadequate or improper fixation can lead to RNA degradation. The use of very acidic fixatives can cause hydrolysis and inhibit the reaction.[1] | - Use a suitable fixative such as 10% neutral buffered formalin. Avoid fixatives with high concentrations of formaldehyde (B43269) or highly acidic components.[1] | |
| Excessive Heat During Sample Processing: High temperatures during paraffin (B1166041) embedding and section flotation can depolymerize DNA, causing it to be stained by Pyronin B, which can mask the specific RNA signal.[1] | - Avoid high temperatures during tissue processing. Ensure the flotation bath is at an appropriate temperature. | |
| Excessive Background Staining or Non-specific Staining | Incorrect pH of Staining Solution: A pH that is too low can lead to non-specific binding of the cationic Pyronin B dye to other negatively charged molecules in the tissue. | - Adjust the pH of the staining solution to the recommended level (e.g., pH 4.8 for Methyl Green-Pyronin).[1][2] |
| Inadequate Rinsing: Insufficient rinsing after staining can leave excess dye on the tissue, resulting in high background. | - Ensure thorough but gentle rinsing in distilled water after the staining step, as specified in the protocol.[2] | |
| Inconsistent Staining Across Samples | Variability in pH of Water: The pH of tap water used for rinsing can vary and affect the final staining outcome.[3] | - Use deionized or distilled water for all rinsing steps to ensure consistency. |
| Carryover of Reagents: Transfer of solutions between steps can alter the pH and concentration of the staining solution. | - Use separate, clean containers for each reagent and blot excess liquid from slides between steps. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Pyronin B staining of RNA?
For differential staining of DNA and RNA using the Methyl Green-Pyronin method, the optimal pH is approximately 4.8.[1][2] This acidic environment is crucial for the selective binding of Pyronin B to RNA and Methyl Green to DNA.
Q2: How does pH affect the differential staining in the Methyl Green-Pyronin method?
The selectivity of Methyl Green for DNA and Pyronin B for RNA is highly dependent on the pH of the staining solution.[1][4]
-
At pH 4.8: This is the optimal pH for differential staining, resulting in green-stained DNA and red/pink-stained RNA.[1][2]
-
Below pH 4.8: A more acidic environment will favor the red staining of Pyronin, potentially leading to less distinct green staining of DNA.[1]
-
Above pH 4.8: A more alkaline environment will favor the green-blue staining of Methyl Green, which can lead to weak or absent red staining of RNA.[1]
Q3: Can I use Pyronin B for staining live cells?
Pyronin B, often in combination with other dyes like Hoechst 33342, can be used for the analysis of DNA and RNA content in intact cells by flow cytometry.[5] However, specific protocols for live-cell imaging should be carefully followed, as dye concentrations and incubation times may differ from histological applications.
Q4: My DNA is staining red with Pyronin B. What could be the cause?
Red staining of DNA by Pyronin B (pyroninophilia) can occur if the DNA is depolymerized.[6] This can be caused by:
-
Acidic decalcification: Tissues decalcified with strong acids may show excessive red staining.[6]
-
Improper fixation: Certain fixatives, like those containing mercuric chloride, can cause DNA depolymerization.[6]
-
Excessive heat: High temperatures during tissue processing can also lead to DNA depolymerization.[1]
Q5: How should I prepare the acetate buffer for the Methyl Green-Pyronin stain?
An acetate buffer at pH 4.8 can be prepared by mixing solutions of 0.1 M acetic acid and 0.1 M sodium acetate. The precise volumes should be adjusted while monitoring the pH with a calibrated pH meter to achieve the target pH of 4.8.
Data Presentation
Table 1: Expected Qualitative Results of Methyl Green-Pyronin Staining at Different pH Values
| pH of Staining Solution | Expected Staining of DNA (Nuclei) | Expected Staining of RNA (Cytoplasm, Nucleoli) | Interpretation of Staining Outcome |
| < 4.8 | Green to Blue-Green | Strong Red/Pink | Pyronin B staining is favored. |
| 4.8 (Optimal) | Clear Green to Blue-Green | Clear Red/Pink | Optimal differential staining of DNA and RNA. |
| > 4.8 | Strong Green to Blue-Green | Weak or No Red/Pink | Methyl Green staining is favored. |
| Neutral to Alkaline | Predominantly Green/Blue | Poorly Demonstrated | Differential staining is lost.[4] |
Experimental Protocols
Methyl Green-Pyronin Staining Protocol (Unna-Pappenheim Method)
This protocol is a standard method for the differential staining of DNA and RNA in paraffin-embedded tissue sections.
Reagents:
-
Methyl Green Solution (e.g., 2% aqueous, chloroform-extracted to remove methyl violet)
-
Pyronin B or Y Solution (e.g., 2% aqueous)
-
Acetate Buffer (0.1 M, pH 4.8)
-
Distilled Water
-
Acetone (B3395972) or Ethanol (B145695) series for dehydration
-
Xylene or other clearing agent
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Hydration: Deparaffinize tissue sections through xylene and a graded series of ethanol to distilled water.
-
Staining: Incubate slides in the freshly prepared Methyl Green-Pyronin staining solution (prepared with acetate buffer at pH 4.8) for 20-30 minutes.[6] The staining time may need optimization (e.g., 2-7 minutes), where shorter times can accentuate the Methyl Green staining and longer times can intensify the Pyronin staining.[2][7]
-
Rinsing: Briefly rinse the slides in distilled water.[2]
-
Dehydration: Dehydrate the sections rapidly through an acetone or ethanol series.[6]
-
Clearing: Clear the sections in xylene.
-
Mounting: Mount with a resinous medium.
Expected Results:
Visualizations
Caption: Workflow for Methyl Green-Pyronin Staining.
Caption: Troubleshooting logic for pH issues in staining.
Caption: Principle of differential staining with Methyl Green and Pyronin B.
References
- 1. bio-optica.it [bio-optica.it]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. Flow cytometric analysis of RNA content in different cell populations using pyronin Y and methyl green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential staining of DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stainsfile.com [stainsfile.com]
- 7. abcam.co.jp [abcam.co.jp]
Technical Support Center: Managing Pyronine B Dye Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing Pyronine B dye precipitation in staining solutions.
FAQs: Understanding this compound Dye
Q1: What is this compound and what is it used for?
This compound is a cationic dye belonging to the xanthene class. It is commonly used in histology and cytology to stain RNA red or pink. It is a key component of the Methyl Green-Pyronin stain, which is used for the differential staining of DNA (green/blue-green) and RNA (red/pink) in tissue sections and cell preparations.
Q2: What causes this compound to precipitate out of solution?
Precipitation of this compound can be attributed to several factors:
-
Low Solubility: The solubility of this compound can be exceeded, especially in purely aqueous solutions or at lower temperatures.
-
pH Changes: The pH of the staining solution is critical. The Methyl Green-Pyronin stain is typically performed at a pH of approximately 4.8. Deviations from the optimal pH can affect dye solubility and lead to precipitation.[1]
-
Dye Aggregation: Like many dyes, this compound molecules can aggregate in solution, particularly at high concentrations. These aggregates can become large enough to precipitate.[2]
-
Interactions with Other Reagents: Components of the staining solution or residual fixatives in the tissue can sometimes interact with this compound, causing it to precipitate. For instance, some fixatives may alter tissue components in a way that affects dye binding and solubility.[1]
-
Solvent Quality: The purity and properties of the solvent are important. For example, dimethyl sulfoxide (B87167) (DMSO) is hygroscopic (absorbs water from the air), and a high water content in DMSO can reduce the solubility of this compound.[3]
-
Temperature Fluctuations: A decrease in temperature can lower the solubility of this compound, leading to precipitation, especially in near-saturated solutions.
-
Improper Storage: Exposure to light and repeated freeze-thaw cycles can degrade the dye and reduce its solubility over time.[3]
Q3: How can I prepare a stable this compound stock solution?
To prepare a stable stock solution, it is recommended to dissolve this compound powder in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.[4] Using freshly opened, high-purity DMSO is advisable to minimize water content.[3] To aid dissolution, gentle warming and ultrasonication can be employed.[3] Stock solutions should be stored in a cool, dark place, and for long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to identifying and resolving issues with this compound precipitation during your staining experiments.
Problem: Precipitate is observed in the this compound staining solution.
Below is a troubleshooting workflow to diagnose and address the potential causes of this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation: Solubility of this compound
The following tables summarize the available quantitative data on the solubility of this compound in various solvents. Note that specific temperature- and pH-dependent solubility data is limited in the literature.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Conditions |
| Water | 1 mg/mL | Not specified |
| DMSO | 50 mg/mL[3] | Requires ultrasonication[3] |
| DMSO | 2.5 mg/mL (in a suspended solution) | In a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Requires ultrasonication.[3] |
| DMSO | ≥ 2.5 mg/mL (in a clear solution) | In a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).[3] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Conditions |
| Room Temperature | At least a few weeks | Protect from light.[5] |
| -20°C | 1 month | Protect from light.[3] |
| -80°C | 6 months | Protect from light.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (0.2% in Water)
This protocol outlines the preparation of a basic aqueous stock solution of this compound.
Caption: Workflow for preparing a 0.2% this compound aqueous stock solution.
Methodology:
-
Weigh 0.2 g of this compound powder.[6]
-
Add the powder to 100 mL of distilled water in a clean beaker or flask.[6]
-
Stir the solution until the dye is completely dissolved. If necessary, gentle warming or sonication can be used to facilitate dissolution.[3]
-
Filter the solution using a fine-pore filter paper to remove any undissolved particles or impurities.
-
Transfer the filtered solution to a clean, amber glass bottle or a container wrapped in aluminum foil to protect it from light.
-
Store the solution at room temperature or at 4°C for increased stability.
Protocol 2: Methyl Green-Pyronin Staining for RNA and DNA
This protocol is a standard method for the differential staining of RNA and DNA in paraffin-embedded tissue sections.
Important Pre-staining Step: Purification of Methyl Green
Before preparing the staining solution, it is crucial to purify the Methyl Green to remove any contaminating Crystal Violet, which can interfere with the staining.
-
Prepare a 2% aqueous solution of Methyl Green.
-
In a separating funnel, mix the Methyl Green solution with an equal volume of chloroform (B151607).
-
Shake the funnel and then allow the layers to separate. The Crystal Violet will be extracted into the chloroform layer (the bottom layer).
-
Drain and discard the chloroform layer.
-
Repeat the extraction with fresh chloroform until the chloroform layer is colorless.
-
The purified Methyl Green solution (the top aqueous layer) is now ready for use.[7]
Staining Solution Preparation (Buffered to pH 4.8):
-
Prepare a 0.2 M acetic acid solution and a 0.2 M sodium acetate (B1210297) solution.
-
To prepare the acetate buffer (pH 4.8), mix the 0.2 M acetic acid and 0.2 M sodium acetate in a 2:3 ratio.[6]
-
Prepare a 0.2% aqueous solution of this compound (as described in Protocol 1).
-
Prepare a 0.2% aqueous solution of purified Methyl Green.
-
To prepare the final staining solution, mix the following components:
-
4 mL of 0.2% this compound solution
-
9 mL of 0.2% purified Methyl Green solution
-
23 mL of glycerol
-
Acetate buffer (pH 4.8) to a final volume of 100 mL.[6]
-
Staining Procedure:
Caption: Workflow for the Methyl Green-Pyronin staining procedure.
-
Deparaffinize tissue sections and hydrate (B1144303) them to distilled water.
-
Incubate the slides in the Methyl Green-Pyronin staining solution for 2-7 minutes. The optimal time may vary depending on the tissue type and desired staining intensity. A longer incubation (6-7 minutes) will enhance the red Pyronine staining of RNA, while a shorter incubation (2-3 minutes) will accentuate the blue-green Methyl Green staining of DNA.[8]
-
Briefly rinse the slides by dipping them 1-2 times in two changes of distilled water.[8]
-
Dehydrate the sections rapidly by dipping them 2-3 times in absolute alcohol.[8]
-
Briefly air-dry the slides.
-
Clear the sections in xylene.
-
Mount the coverslip with a synthetic resin.[8]
Expected Results:
-
DNA (in nuclei): Blue-Green
-
RNA (in nucleoli and cytoplasm of plasma cells): Pink-Red
-
Mast cell granules: Pink
-
Some mucins: Red
References
- 1. bio-optica.it [bio-optica.it]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. A Simple Staining Method Using Pyronin Y for Laser Scanning Confocal Microscopy to Evaluate Gelatin Cryogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biognost.com [biognost.com]
- 7. stainsfile.com [stainsfile.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
cell fixation methods compatible with Pyronine B staining
This technical support center provides guidance on cell fixation methods compatible with Pyronin Y staining for the analysis of RNA content. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Pyronin Y and what is it used for?
Pyronin Y is a fluorescent dye that intercalates into double-stranded nucleic acids. It is commonly used to stain RNA in cells. When used in conjunction with a DNA-specific dye like Hoechst 33342 or Methyl Green, Pyronin Y allows for the differential quantification of cellular RNA and DNA content, which is particularly useful for cell cycle analysis.[1][2][3] Quiescent cells in the G0 phase of the cell cycle have the same DNA content as cells in the G1 phase but contain lower levels of RNA.
Q2: Which cell fixation methods are compatible with Pyronin Y staining?
Several fixation methods are compatible with Pyronin Y staining, with the choice of fixative often depending on the experimental application (e.g., flow cytometry, microscopy) and the need to preserve other cellular components. The most common methods include:
-
Alcohol-based fixation (Ethanol or Methanol): These are precipitating fixatives that are widely used, especially for flow cytometry. They are known to be effective at preserving RNA integrity.[1][4][5][6][7]
-
Cross-linking fixation (Paraformaldehyde or Formalin): These fixatives preserve cell morphology well but can sometimes mask antigens and may not be as efficient as alcohols for preserving RNA for all applications.[6][7][8]
Q3: Can I store my cells after fixation before staining with Pyronin Y?
Yes, cells fixed in ethanol (B145695) can typically be stored for several weeks at -20°C without significant degradation of RNA for the purpose of Pyronin Y staining.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Pyronin Y Signal | RNA Degradation: Improper sample handling or fixation can lead to RNA degradation. | - Handle cells gently and process them quickly. - Use RNase-free solutions and consumables. - Ensure the chosen fixation protocol is suitable for RNA preservation. Alcohol-based fixatives are often preferred.[6][7] |
| Suboptimal Staining Conditions: Incorrect dye concentration, incubation time, or pH can affect staining efficiency. | - Optimize the concentration of Pyronin Y. - Adjust the incubation time and temperature as per the protocol. - Ensure the staining buffer has the correct pH. | |
| Fluorescence Quenching: The presence of certain substances or improper storage can lead to a decrease in fluorescence intensity. | - Avoid prolonged exposure of stained samples to light. - Ensure all solutions are free of quenching agents. | |
| High Background Staining | Excess Dye: Incomplete removal of unbound Pyronin Y. | - Include adequate washing steps after the staining incubation. - Use the optimal concentration of Pyronin Y to avoid excess dye. |
| Cellular Autofluorescence: Some cell types naturally exhibit higher autofluorescence. | - Include an unstained control to determine the level of background fluorescence. - If using a cross-linking fixative like paraformaldehyde, be aware that it can increase autofluorescence, especially with prolonged fixation. | |
| Cell Clumping | Improper Fixation Technique: Adding the fixative too quickly or not mixing properly can cause cells to aggregate. | - When using ethanol fixation, add the cold ethanol dropwise to the cell pellet while gently vortexing to ensure proper mixing and prevent clumping.[1] - Filter the cell suspension through a cell strainer before analysis. |
| Inconsistent Staining Results | Variability in Protocol: Inconsistent incubation times, temperatures, or reagent concentrations. | - Adhere strictly to the optimized protocol for all samples. - Prepare fresh staining solutions for each experiment. |
| Cell Health: Poor cell viability before fixation can lead to inconsistent staining. | - Ensure you are starting with a healthy and viable cell population. |
Comparison of Common Fixation Methods for Pyronin Y Staining
While specific quantitative data on Pyronin Y fluorescence intensity after different fixation methods is limited in the literature, a qualitative comparison based on the known effects of these fixatives on RNA and cell morphology can be made.
| Fixation Method | Primary Mechanism | Advantages for Pyronin Y Staining | Disadvantages for Pyronin Y Staining |
| 70% Ethanol | Dehydration and precipitation of proteins and nucleic acids. | - Excellent for preserving RNA integrity.[6][7] - Widely used and well-established for flow cytometry.[1][3] - Allows for long-term storage of fixed cells.[3] | - May not preserve cellular morphology as well as cross-linking fixatives. |
| Methanol (B129727) | Similar to ethanol, it dehydrates and precipitates cellular components. | - Good preservation of RNA.[4][5][9] - Can be used for both flow cytometry and microscopy. | - Can cause cell shrinkage and alter morphology. |
| Paraformaldehyde (PFA) / Formalin | Cross-links proteins and nucleic acids, forming a stable network. | - Excellent preservation of cellular morphology. - Suitable for microscopy applications. | - May result in lower RNA yield and some fragmentation compared to alcohol fixation.[6][7] - Can increase cellular autofluorescence. |
Experimental Protocols
Below are detailed protocols for common fixation methods compatible with Pyronin Y staining, primarily for flow cytometry applications.
Protocol 1: Ethanol Fixation and Pyronin Y/Hoechst 33342 Staining for Flow Cytometry
This protocol is adapted for cell cycle analysis by differentiating G0 and G1 phases based on RNA and DNA content.[1][3]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold (-20°C)
-
Hoechst 33342 stock solution
-
Pyronin Y stock solution
-
Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)
Procedure:
-
Cell Preparation: Harvest approximately 1 x 10^6 cells and wash them once with cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation:
-
Resuspend the cell pellet in the residual PBS.
-
While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol dropwise. This is a critical step to prevent cell clumping.[1]
-
Incubate the cells in ethanol for at least 2 hours at -20°C. Cells can be stored at this temperature for several weeks.[3]
-
-
Washing:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to pellet them.
-
Carefully remove the ethanol and wash the cells once with Staining Buffer.
-
-
Staining:
-
Resuspend the cell pellet in Staining Buffer containing Hoechst 33342 (final concentration typically 1-10 µg/mL) and Pyronin Y (final concentration typically 1-5 µg/mL). The optimal concentrations may need to be determined empirically for your cell type.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Analysis: Analyze the stained cells on a flow cytometer equipped with UV and blue lasers for Hoechst 33342 and Pyronin Y excitation, respectively.
Protocol 2: Methanol Fixation for Microscopy
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Methanol, ice-cold (-20°C)
-
Pyronin Y staining solution
-
Mounting medium
Procedure:
-
Cell Preparation: Grow cells on coverslips or chamber slides.
-
Fixation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add ice-cold methanol to cover the cells and incubate for 10 minutes at -20°C.
-
Aspirate the methanol and wash the cells three times with PBS.
-
-
Staining:
-
Add the Pyronin Y staining solution to the cells and incubate for 2-5 minutes at room temperature.
-
Wash the cells thoroughly with PBS to remove excess dye.
-
-
Mounting and Visualization:
-
Mount the coverslip with a suitable mounting medium.
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter set for Pyronin Y (Excitation/Emission ~540/565 nm).
-
Protocol 3: Paraformaldehyde (PFA) Fixation for Microscopy
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Pyronin Y staining solution
-
Mounting medium
Procedure:
-
Cell Preparation: Grow cells on coverslips or chamber slides.
-
Fixation:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 4% PFA and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS.
-
-
Permeabilization:
-
Add the permeabilization solution and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Add the Pyronin Y staining solution and incubate for 2-5 minutes at room temperature.
-
Wash the cells thoroughly with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslip with a suitable mounting medium.
-
Visualize under a fluorescence microscope.
-
Visual Guides
References
- 1. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 2. A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.bcm.edu [cdn.bcm.edu]
- 4. Effect of methanol fixation on single-cell RNA sequencing of the murine dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of methanol fixation on single-cell RNA sequencing of the murine dentate gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Ethanol Versus Formalin Fixation on Preservation of Histology and RNA in Laser Capture Microdissected Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of ethanol versus formalin fixation on preservation of histology and RNA in laser capture microdissected brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometric analysis of RNA content in different cell populations using pyronin Y and methyl green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of methanol fixation on single-cell RNA sequencing data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Spectral Overlap and Crosstalk with Pyronine B
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyronine B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to spectral overlap and crosstalk in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap and why is it a problem when using this compound?
A1: Spectral overlap occurs when the emission spectrum of one fluorophore, like this compound, partially overlaps with the emission spectrum of another fluorophore in your sample. This can lead to "crosstalk" or "bleed-through," where the fluorescence from this compound is detected in the channel intended for another dye, and vice versa. This can result in false positives, inaccurate co-localization analysis, and skewed quantitative data.[1][2]
Q2: Which common fluorophores have significant spectral overlap with this compound?
A2: this compound, with its excitation maximum around 550-555 nm and emission maximum around 570-580 nm, can exhibit spectral overlap with other fluorophores in the orange-red region of the spectrum.[3] Commonly used dyes with potential for crosstalk include Rhodamine B and some red fluorescent proteins. While Green Fluorescent Protein (GFP) has a more distinct emission peak around 509 nm, significant bleed-through can still occur, especially with high GFP expression levels.[4][5]
Q3: How can I minimize photobleaching when imaging this compound?
A3: Photobleaching is the irreversible loss of fluorescence due to light exposure. To minimize this:
-
Reduce excitation light intensity: Use the lowest laser power or lamp intensity that provides an adequate signal.[6][7]
-
Minimize exposure time: Use the shortest possible exposure times for image acquisition.[6][8]
-
Use antifade mounting media: These reagents can help protect your sample from photobleaching.[6][7]
-
Choose photostable fluorophores: When possible, select dyes known for their photostability.[3]
Q4: What are common sources of background fluorescence when using this compound and how can I reduce them?
A4: Background fluorescence can originate from several sources, including cellular autofluorescence, non-specific staining, and impurities in reagents. To reduce background:
-
Use appropriate controls: Include unstained samples to assess the level of autofluorescence.
-
Optimize staining protocol: Titrate your this compound concentration to find the optimal balance between signal and background.
-
Use high-quality reagents: Ensure your this compound and other reagents are of high purity.
-
Perform proper washing steps: Thoroughly wash your samples after staining to remove unbound dye.
Troubleshooting Guides
Issue 1: Distinguishing this compound from Rhodamine B Signal in Co-localization Studies
Symptom: You are observing what appears to be co-localization of this compound and Rhodamine B in your fluorescence microscopy images, but you suspect spectral bleed-through is contributing to the signal in the wrong channels.
Troubleshooting Workflow:
Detailed Methodologies:
-
Experimental Protocol: Spectral Unmixing
-
Acquire Reference Spectra: Prepare two control samples, one stained only with this compound and the other only with Rhodamine B. Using a spectral confocal microscope, acquire a lambda stack (a series of images at different emission wavelengths) for each control sample to obtain their individual emission spectra.[9]
-
Acquire Image of Co-stained Sample: Acquire a lambda stack of your sample co-stained with both this compound and Rhodamine B.
-
Apply Linear Unmixing: Use imaging software (e.g., ZEN, LAS X, ImageJ/Fiji) with a linear unmixing function.[10][11] Provide the reference spectra from your control samples to the software. The algorithm will then calculate the contribution of each fluorophore to the total signal in every pixel of your co-stained image, effectively separating the two signals.[9]
-
Issue 2: Incorrect Compensation for this compound in Multi-Color Flow Cytometry
Symptom: When analyzing your multi-color flow cytometry data, you observe "swooping" populations in your bivariate plots involving the this compound channel, indicating improper compensation.
Troubleshooting Workflow:
Detailed Methodologies:
-
Experimental Protocol: Setting Up Compensation Controls for this compound
-
Prepare Single-Stained Controls: For each fluorophore in your panel, including this compound, prepare a separate sample of cells stained with only that single fluorophore. It is crucial that the fluorophore used for the compensation control is the same as in the experiment.[12]
-
Ensure Bright Staining: The positive population in your single-stained controls should be at least as bright as, or brighter than, the expected signal in your experimental samples.
-
Acquire Compensation Data: Run each single-stained control on the flow cytometer and record the data.
-
Calculate Compensation Matrix: Use the flow cytometry software (e.g., FlowJo, FACSDiva) to automatically calculate the compensation matrix based on the single-stain controls.[13][14][15][16] The software will determine the percentage of signal from each fluorophore that is spilling over into other detectors and create a matrix to correct for this.[12]
-
Apply Compensation: Apply the calculated compensation matrix to your multi-color experimental samples.
-
Data at a Glance
Table 1: Spectral Properties of this compound and Commonly Co-stained Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | 550 - 555[3] | 570 - 580 | ~93,000 (in Ethanol) | ~0.23 (in Ethanol) |
| Rhodamine B | ~555 | ~580 | ~106,000 (in Ethanol)[17] | 0.49 - 0.70 (in Ethanol)[17][18] |
| GFP (EGFP) | ~488[4] | ~509[4] | ~55,000[4] | ~0.60[4] |
Note: Molar extinction coefficient and quantum yield are dependent on the solvent and local environment. The values provided are for reference and may vary under different experimental conditions.
Experimental Protocols
Methyl Green-Pyronine Staining for DNA and RNA
This classical histological staining method uses Methyl Green to stain DNA blue-green and this compound to stain RNA pink to red.[4][19][20]
-
Deparaffinize and Hydrate (B1144303): Deparaffinize tissue sections in xylene and hydrate through a graded series of ethanol (B145695) to distilled water.[4][19]
-
Staining: Incubate slides in Methyl Green-Pyronine solution for 2-7 minutes. The staining time can be adjusted to preferentially enhance either the Methyl Green or this compound signal.[4][19]
-
Dehydration and Mounting: Briefly rinse in distilled water, dehydrate through graded ethanol, clear in xylene, and mount with a permanent mounting medium.[4][19]
Hoechst and Pyronine Y/B Staining for Cell Cycle Analysis
This method is used in flow cytometry to distinguish quiescent (G0) cells from cycling (G1, S, G2/M) cells based on their DNA and RNA content.[21][22]
-
Cell Preparation: Harvest and wash cells as per your standard protocol.
-
Hoechst Staining: Resuspend cells in a solution containing Hoechst 33342 to stain the DNA. Incubate for a minimum of 1 hour.[21]
-
Pyronine Y/B Staining: Add Pyronine Y or this compound to the cell suspension. Pyronine will stain the RNA.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The Hoechst signal will provide information on the DNA content (distinguishing G1, S, and G2/M phases), while the Pyronine signal will indicate the RNA content, allowing for the separation of G0 and G1 populations.[21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. - AVR [avr-optics.com]
- 3. stainsfile.com [stainsfile.com]
- 4. Green fluorescent protein - Wikipedia [en.wikipedia.org]
- 5. The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. keyence.com [keyence.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. How do I reduce sample exposure in order to minimize photobleaching? | AAT Bioquest [aatbio.com]
- 9. Blue-Violet Excitation Filter Sets | Nikon’s MicroscopyU [microscopyu.com]
- 10. Spectral Imaging with Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 11. youtube.com [youtube.com]
- 12. docs.flowjo.com [docs.flowjo.com]
- 13. docs.flowjo.com [docs.flowjo.com]
- 14. docs.flowjo.com [docs.flowjo.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. omlc.org [omlc.org]
- 18. Rhodamine B - Wikipedia [en.wikipedia.org]
- 19. Our site is not available in your region [takarabio.com]
- 20. The Photophysics of Green Fluorescent Protein: Influence of the Key Amino Acids at Positions 65, 203, and 222 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Introduction to Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
- 22. rhodamine b extinction coefficient in water [ileskneiss.org]
Optimizing Laser Power and Exposure for Pyronine B Imaging: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing laser power and exposure settings for Pyronine B imaging. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure high-quality, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the optimal excitation and emission wavelengths for this compound?
This compound is most efficiently excited by lasers in the green-yellow range of the spectrum. Its fluorescence emission is typically detected in the orange-red range. For optimal signal, configure your microscope settings according to the spectral properties provided in the table below.
| Parameter | Wavelength Range |
| Excitation Maximum | 550-555 nm |
| Emission Maximum | 560-650 nm |
Q2: My this compound signal is very weak. How can I improve it?
A weak fluorescent signal can be caused by several factors. Follow this troubleshooting guide to enhance your signal intensity.
-
Check Laser and Filter Settings: Ensure that the laser line and emission filter are correctly set for this compound's excitation and emission spectra. A 561 nm laser is a common and effective choice.
-
Increase Laser Power: Gradually increase the laser power in small increments. Start with a low power setting (e.g., 0.1-1.0%) and increase it while monitoring the signal intensity and for signs of phototoxicity.
-
Adjust Detector Gain: Increase the master gain on your detector (e.g., PMT or HyD). A starting point of ~500-600 is often appropriate. Be cautious, as excessively high gain can increase noise and potentially damage the detector.
-
Optimize Exposure Time/Dwell Time: For camera-based systems, increase the exposure time. For laser scanning confocals, increase the pixel dwell time. This allows the detector to collect more photons from the sample.
-
Check Staining Protocol: Ensure that the this compound concentration and incubation time are adequate for your sample type. Insufficient staining will result in a weak signal.
-
Sample Health (for live-cell imaging): Ensure that the cells are healthy and viable, as compromised cells may not retain the dye effectively.
Q3: I'm observing high background fluorescence in my images. What can I do to reduce it?
High background can obscure your signal of interest. The following steps can help minimize background fluorescence.
-
Thorough Washing: Ensure that excess this compound is removed by performing thorough washing steps after staining.
-
Reduce Staining Concentration: A lower concentration of this compound may be sufficient to label the target structures without causing high background.
-
Optimize Laser Power and Gain: High laser power and detector gain can amplify background noise. Use the lowest settings that provide an acceptable signal-to-noise ratio.
-
Adjust Pinhole Size (Confocal Microscopy): A smaller pinhole diameter will reject more out-of-focus light, thereby reducing background and improving image contrast. Setting the pinhole to 1 Airy Unit (AU) is a good starting point.
-
Use a Blocking Solution: For immunofluorescence experiments, using a blocking solution can help to reduce non-specific binding of antibodies.
-
Check for Autofluorescence: Unstained control samples should be imaged to assess the level of natural fluorescence from the cells or tissue. If autofluorescence is high, consider using a different emission filter or spectral unmixing if your system supports it.
Q4: My this compound signal is fading quickly during imaging (photobleaching). How can I prevent this?
Photobleaching is the irreversible photochemical destruction of a fluorophore. To minimize photobleaching:
-
Reduce Laser Power: Use the lowest possible laser power that provides a sufficient signal.
-
Minimize Exposure Time: Limit the duration of light exposure by using the shortest possible exposure time or pixel dwell time.
-
Use a More Sensitive Detector: A more sensitive detector (e.g., a GaAsP detector) will allow you to use lower laser power and shorter exposure times.
-
Acquire Images Efficiently: Plan your imaging session to avoid unnecessary scans of the same area.
-
Use Antifade Mounting Media: For fixed samples, use a commercially available mounting medium containing an antifade reagent.
-
Work in the Dark: Protect your stained samples from ambient light as much as possible.
Q5: I'm concerned about phototoxicity in my live-cell imaging experiments. How can I minimize cell damage?
Phototoxicity occurs when the excitation light causes damage to the cells, which can alter their physiology and lead to artifacts. To mitigate phototoxicity:
-
Use the Lowest Laser Power and Shortest Exposure Time: This is the most critical step in reducing phototoxicity.
-
Use a Longer Wavelength for Excitation: Longer wavelength light (e.g., red or far-red) is generally less damaging to cells.
-
Limit the Number of Scans: Acquire only the necessary number of images to answer your scientific question.
-
Maintain a Healthy Cellular Environment: Ensure that the cells are maintained at the correct temperature, pH, and humidity during imaging.
-
Monitor Cell Health: Observe the cells for any morphological changes that may indicate stress or damage, such as membrane blebbing or cell rounding.
Quantitative Data Summary
The following tables provide recommended starting parameters for this compound imaging. Note that these are starting points and may require optimization for your specific microscope, sample, and experimental conditions.
Table 1: Recommended Confocal Microscope Settings for this compound Imaging
| Parameter | Recommended Starting Value | Notes |
| Excitation Laser | 561 nm | Other lasers in the 540-560 nm range can also be used. |
| Laser Power | 0.1% - 2.0% | Start low and increase gradually. For a Zeiss LSM 900, start at 0.05%. |
| Detector | PMT or HyD/GaAsP | HyD/GaAsP detectors are more sensitive, allowing for lower laser power. |
| Master Gain | 500 - 700 | Adjust to achieve a good signal without excessive noise. |
| Digital Gain | 1.0 | Avoid increasing digital gain as it can reduce dynamic range. |
| Digital Offset | 0 | Adjust only if you have a high number of pixels with zero intensity. |
| Pinhole | 1 Airy Unit (AU) | Provides a good balance between signal and confocality. |
| Pixel Dwell Time | 1-2 µs | Increase for weaker signals, but be mindful of photobleaching. |
| Frame Averaging | 2-4 | Improves signal-to-noise ratio but increases acquisition time and photobleaching. |
Table 2: General Exposure Time Recommendations for Widefield Fluorescence Microscopy
| Signal Intensity | Recommended Exposure Time | Notes |
| Strong Signal | 50 - 200 ms (B15284909) | Shorter exposure times minimize photobleaching. |
| Moderate Signal | 200 - 500 ms | A good starting range for many applications. |
| Weak Signal | 500 ms - 2 s | Longer exposure times may be necessary but increase the risk of photobleaching and phototoxicity. |
Experimental Protocols
Protocol 1: Staining and Imaging of RNA in Fixed Mammalian Cells with this compound
This protocol is adapted from a standard Pyronine Y staining procedure and is suitable for visualizing RNA in fixed cultured cells.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
This compound stock solution (e.g., 1 mg/mL in water or ethanol)
-
Staining solution (e.g., 1-5 µg/mL this compound in PBS)
-
Antifade mounting medium
Procedure:
-
Cell Culture: Grow mammalian cells on coverslips or in imaging-compatible dishes to the desired confluency.
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Dilute the this compound stock solution to the desired working concentration in PBS.
-
Incubate the cells with the this compound staining solution for 20-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Proceed to image the samples on a confocal or widefield fluorescence microscope using the recommended settings in the tables above.
-
Visualizations
The following diagrams illustrate key workflows and relationships for optimizing this compound imaging.
Technical Support Center: Pyronine B Staining of Archival Tissues
Welcome to the technical support center for Pyronine B staining of archival tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the staining of formalin-fixed paraffin-embedded (FFPE) tissues.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound staining in archival tissues?
This compound is a cationic dye used in the classic Methyl Green-Pyronine (MGP) histological staining technique. Its primary application is the demonstration and differentiation of DNA and RNA within tissue sections. This compound selectively stains RNA, appearing in shades of pink or red, while Methyl Green counterstains DNA in blue or green.[1] This method is particularly useful for identifying cells with abundant RNA, such as plasma cells and neurons with prominent Nissl substance.
Q2: How does formalin fixation affect this compound staining?
Formalin fixation, the standard for archival tissues, poses significant challenges to this compound staining. The primary issues are:
-
RNA Degradation: Formalin fixation and subsequent paraffin (B1166041) embedding can lead to the fragmentation and degradation of RNA molecules.[2][3] Since this compound binds to the phosphate (B84403) backbone of RNA, a lower abundance of intact RNA results in weaker or inconsistent staining.
-
Cross-linking: Formalin creates cross-links between nucleic acids and proteins, which can mask the binding sites for this compound, further diminishing the staining intensity.[3]
Q3: Can this compound staining be used for quantitative analysis of RNA in archival tissues?
While this compound staining provides a qualitative assessment of RNA distribution and abundance, its use for precise quantification in archival tissues is challenging. The degree of RNA degradation and cross-linking can vary significantly between samples depending on fixation time, tissue type, and storage duration, all of which affect staining intensity. For more accurate quantitative analysis of RNA in FFPE tissues, molecular methods such as RT-qPCR or specialized spatial transcriptomics platforms are recommended.
Q4: What are the expected results of a successful Methyl Green-Pyronine stain on FFPE tissue?
In a successfully executed MGP stain on well-preserved FFPE tissue, the following results are expected:
-
Nuclei: Stained blue to blue-green by Methyl Green, indicating the presence of DNA.
-
Nucleoli and Cytoplasm: Stained in varying shades of pink to red by this compound, indicating the presence of RNA.[4] Cells with high protein synthesis activity, such as plasma cells, will exhibit intense cytoplasmic staining.
Troubleshooting Guide
Problem 1: Weak or Absent this compound Staining
| Potential Cause | Recommended Solution |
| Poor RNA Preservation | For prospective studies, minimize fixation time in 10% neutral buffered formalin. For existing archival tissues with suspected poor RNA quality, interpretation should be cautious. |
| Suboptimal Staining Time | Increase the incubation time in the Methyl Green-Pyronine solution. Some protocols suggest up to 7 minutes to enhance the red (this compound) signal.[1] |
| Incorrect pH of Staining Solution | The pH of the MGP solution is critical and should be around 4.8. A pH lower than this can lead to a prevalence of red staining, while a higher pH favors the green staining. Ensure the buffer is correctly prepared and fresh.[2] |
| Incomplete Deparaffinization | Residual paraffin wax can impede dye penetration. Ensure complete deparaffinization by using fresh xylene or a xylene substitute and adequate incubation times. |
| Over-differentiation | Excessive washing after staining can remove the this compound. Follow the protocol's rinsing steps carefully, which are often brief dips. |
Problem 2: Excessive Background Staining
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Filter the staining solution before use to remove any precipitates. Ensure all reagents are within their expiration dates. |
| Non-specific Binding | Ensure slides are thoroughly rinsed after staining to remove excess dye. |
| Issues with Tissue Adhesion | If using adhesive-coated slides, ensure the adhesive is not contributing to the background. Use of positively charged slides is recommended. |
Problem 3: Inconsistent or Uneven Staining
| Potential Cause | Recommended Solution |
| Uneven Tissue Section Thickness | Ensure tissue sections are cut at a consistent thickness, typically 4-5 µm. |
| Incomplete Rehydration | Ensure sections are fully rehydrated through a graded series of alcohols before staining. |
| Tissue Drying During Staining | Do not allow the tissue section to dry out at any stage of the staining process. Keep slides in a humidified chamber if necessary. |
Problem 4: Artifacts
| Potential Cause | Recommended Solution |
| Formalin Pigment | This appears as a fine, black, granular deposit. It can be removed by treating sections with saturated alcoholic picric acid before staining. |
| Tissue Folds or Wrinkles | These can trap stain and lead to dark, linear artifacts. Ensure proper floating and mounting of the tissue section on the slide. |
| Contaminants in Water Bath | Use a clean water bath for floating tissue sections to avoid floaters on the slide. |
Data Presentation
The quality of RNA extracted from FFPE tissues is a major determinant of this compound staining success. The following table summarizes the impact of fixation time on RNA integrity, which can be used as a proxy for expected staining quality.
| Fixation Time (in 10% NBF) | RNA Integrity Number (RIN) | DV200 (%) | Expected this compound Staining Outcome |
| 6 hours | ~2.5 | ~70% | Moderate to strong, relatively consistent staining. |
| 12 hours | ~2.4 | ~60% | Moderate staining, potential for some variability. |
| 24 hours | ~2.3 | ~50% | Weaker and more variable staining. |
| 48 hours | ~2.2 | ~40% | Faint and potentially inconsistent staining. |
| 72 hours | ~2.2 | <40% | Very faint to absent staining. |
| Data are synthesized from typical FFPE RNA quality assessment studies. Actual values can vary based on tissue type and other pre-analytical variables. |
Experimental Protocols
Methyl Green-Pyronin Staining Protocol for FFPE Tissues
This protocol is a synthesis of standard methods for the Methyl Green-Pyronin stain on formalin-fixed, paraffin-embedded tissue sections.
Reagents:
-
Methyl Green-Pyronin Staining Solution (pH 4.8)
-
Xylene or Xylene Substitute
-
Graded Alcohols (100%, 95%, 70%)
-
Distilled Water
-
Permanent Mounting Medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each. c. Transfer slides through two changes of 95% ethanol for 3 minutes each. d. Transfer slides through one change of 70% ethanol for 3 minutes. e. Rinse slides in running tap water for 2 minutes. f. Rinse in distilled water.
-
Staining: a. Place slides in Methyl Green-Pyronin solution for 5-7 minutes at room temperature. (Note: A shorter time of 2-3 minutes will favor Methyl Green staining, while a longer time of 6-7 minutes will enhance this compound staining).[1]
-
Differentiation and Dehydration: a. Briefly rinse the slides by dipping them 1-2 times in two changes of distilled water. b. Dehydrate rapidly in three changes of acetone. c. Dip the slides 3 times in a 1:1 mixture of acetone and xylene.
-
Clearing and Mounting: a. Clear slides in three changes of xylene for 2 minutes each. b. Mount with a permanent mounting medium.
Expected Results:
-
DNA: Blue-green
-
RNA: Pink to Red
Visualizations
References
Technical Support Center: Ensuring Reproducibility in Quantitative Pyronine B Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible results with quantitative Pyronine B (PB) fluorescence assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in quantitative fluorescence assays?
A1: this compound is a cationic, red fluorescent dye belonging to the xanthene class.[1] It is commonly used for the quantitative analysis of nucleic acids and the assessment of mitochondrial membrane potential.[2] In the presence of Methyl Green, this compound selectively stains RNA, allowing for the differentiation and quantification of RNA content within cells.[3] As a lipophilic cation, this compound accumulates in mitochondria in a manner dependent on the mitochondrial membrane potential, making it a valuable tool for studying mitochondrial function and cell health.[2]
Q2: What are the spectral properties of this compound?
A2: this compound has an absorption maximum ranging from 550 to 555 nm and an emission maximum around 570-580 nm.[1][4] It is important to use the appropriate filter sets on your fluorescence microscope or plate reader to ensure optimal excitation and emission detection while minimizing spectral bleed-through from other fluorophores.[5]
Q3: How can I ensure the quality and consistency of my this compound staining solution?
A3: For reproducible results, it is crucial to use a high-quality, certified this compound powder.[1] The dye content of commercial preparations can vary.[6] Always prepare fresh staining solutions from a stock solution, as this compound can be unstable in aqueous solutions over long periods.[7] Store the stock solution protected from light at -20°C for up to a month or -80°C for up to six months.[7] When preparing a working solution, ensure complete dissolution and consider filtering to remove any aggregates.
Q4: What are the key factors that can affect the reproducibility of my quantitative this compound assay?
A4: Several factors can impact the reproducibility of your results:
-
Dye Concentration: The concentration of this compound should be optimized for your specific application and cell type to ensure a linear relationship between fluorescence intensity and the target molecule concentration.
-
Staining Time and Temperature: Incubation time and temperature should be kept consistent across all samples and experiments.
-
Photobleaching: this compound is susceptible to photobleaching, which is the light-induced destruction of the fluorophore. Minimize exposure to excitation light.
-
Fluorescence Quenching: This can be caused by various factors, including molecular oxygen and dye aggregation, leading to a decrease in fluorescence intensity.[8]
-
Cell Health and Density: The physiological state of the cells can influence both RNA content and mitochondrial membrane potential. Ensure consistent cell culture conditions.
-
Instrumentation Settings: Use identical settings (e.g., laser power, detector gain, exposure time) for all acquisitions within an experiment.
Troubleshooting Guides
This section provides solutions to common problems encountered during quantitative this compound fluorescence assays.
Problem 1: Weak or No Fluorescent Signal
| Possible Cause | Troubleshooting Steps |
| Incorrect Filter Set | Verify that the excitation and emission filters on your microscope or plate reader are appropriate for this compound's spectral properties (Excitation: ~550-555 nm, Emission: ~570-580 nm).[5][9] |
| Low Dye Concentration | Increase the concentration of the this compound working solution. Perform a concentration titration to find the optimal concentration for your cell type and application. |
| Insufficient Staining Time | Increase the incubation time of the cells with the this compound solution. Optimize the staining duration for your experimental setup. |
| Photobleaching | Reduce the intensity and duration of the excitation light. Use an anti-fade mounting medium for microscopy.[10] Image a fresh field of view for each acquisition.[10] |
| Fluorescence Quenching | De-gas your solutions to minimize quenching by molecular oxygen.[10] Avoid excessively high dye concentrations that can lead to self-quenching through aggregation.[11] |
| Poor Cell Health | Ensure cells are healthy and viable before staining. Use a viability dye to exclude dead cells from your analysis. |
| Incorrect pH of Staining Buffer | For Methyl Green-Pyronine B staining, the pH of the buffer is critical for differential staining. Ensure the acetate (B1210297) buffer is at the correct pH (typically around 4.8).[12] |
Problem 2: High Background Fluorescence or Non-Specific Staining
| Possible Cause | Troubleshooting Steps |
| Excessive Dye Concentration | Reduce the concentration of the this compound working solution. High concentrations can lead to non-specific binding and high background. |
| Inadequate Washing | Increase the number and/or duration of the washing steps after staining to remove unbound dye. |
| Autofluorescence | Image an unstained control sample using the same settings to determine the level of cellular autofluorescence.[10] If significant, consider using spectral unmixing if your imaging software supports it.[10] |
| Dye Aggregation | Prepare fresh staining solutions and consider filtering them before use. Dye aggregates can appear as bright, non-specific puncta.[11] |
| Contaminated Reagents | Use high-purity water and reagents to prepare all solutions. |
Problem 3: Inconsistent or Non-Reproducible Quantitative Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Staining Protocol | Strictly adhere to the same staining protocol for all samples, including incubation times, temperatures, and washing steps. |
| Variable Cell Numbers | Normalize the fluorescence intensity to the cell number or a housekeeping protein signal. Ensure equal cell seeding densities for plate-reader assays. |
| Photobleaching During Acquisition | Minimize light exposure for all samples. Acquire images in the same order and with the same exposure times. |
| Instrument Settings Drift | Calibrate your microscope or plate reader regularly. Use the same instrument settings for all experiments that will be compared. |
| Lack of Proper Controls | Include appropriate positive and negative controls in every experiment. For mitochondrial membrane potential, use a depolarizing agent like CCCP as a negative control.[13] For RNA staining, include a sample treated with RNase.[14] |
| Subjective Image Analysis | Use automated image analysis software with consistent thresholding and segmentation parameters to quantify fluorescence intensity. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: Photophysical Properties of this compound in Different Solvents
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| Water | 553 | 573 | 0.18 | 1.85 |
| Ethanol | 554 | 575 | 0.35 | 2.32 |
| Methanol | 552 | 574 | 0.31 | 2.15 |
| Acetonitrile | 550 | 570 | 0.25 | 2.01 |
Data adapted from Zhang et al., Journal of Fluorescence, 2015.[6][12]
Table 2: Recommended Filter Sets for this compound Fluorescence Imaging
| Filter Set Component | Wavelength (nm) | Recommended for |
| Excitation Filter | 540-560 | Optimal excitation of this compound. |
| Dichroic Mirror | 565 | Efficient reflection of excitation light and transmission of emission light. |
| Emission Filter | 570-610 | Collection of the majority of the this compound emission signal. |
Note: The optimal filter set may vary depending on the specific microscope and other fluorophores used in the experiment.[5][15]
Experimental Protocols
Protocol 1: Quantitative Analysis of Total RNA Content using this compound
This protocol is adapted for fluorescence microscopy.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
RNase A solution (100 µg/mL in PBS) for negative control
-
Mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on glass coverslips to the desired confluency.
-
Wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
RNase Treatment (Negative Control):
-
For negative control coverslips, incubate with RNase A solution for 1 hour at 37°C.
-
Wash three times with PBS.
-
-
This compound Staining:
-
Prepare a working solution of this compound at an optimized concentration (typically 1-5 µM) in PBS.
-
Incubate all coverslips (including RNase-treated controls) with the this compound working solution for 20-30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
-
Image Acquisition and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filter sets for this compound.
-
Use consistent acquisition settings for all samples.
-
Quantify the mean fluorescence intensity per cell using image analysis software.
-
Subtract the mean fluorescence intensity of the RNase-treated negative control to obtain the specific RNA-associated fluorescence.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential using this compound
This protocol is suitable for fluorescence microscopy or a fluorescence plate reader.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Cell culture medium
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) stock solution (10 mM in DMSO) for negative control
-
Hoechst 33342 or other nuclear counterstain (optional)
Procedure:
-
Cell Culture:
-
Culture cells in a multi-well plate or on coverslips suitable for imaging.
-
-
Staining:
-
Prepare a working solution of this compound at an optimized concentration (typically 0.5-2 µM) in pre-warmed cell culture medium.
-
Remove the old medium from the cells and add the this compound-containing medium.
-
For the negative control, add CCCP to a final concentration of 10 µM.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing (Optional, for Microscopy):
-
For microscopy, you can wash the cells once with pre-warmed PBS to reduce background fluorescence. For plate reader assays, washing is often omitted.
-
-
Image/Data Acquisition:
-
Microscopy: Image the live cells immediately using a fluorescence microscope with a heated stage. If desired, add a nuclear counterstain like Hoechst 33342 for cell segmentation.
-
Plate Reader: Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Microscopy: Quantify the mean fluorescence intensity of the mitochondrial regions per cell.
-
Plate Reader: Subtract the background fluorescence (from wells with medium only) from all readings. The fluorescence intensity is proportional to the mitochondrial membrane potential. Compare the fluorescence of treated cells to untreated controls. The CCCP-treated wells represent the baseline fluorescence in depolarized mitochondria.[13]
-
Signaling Pathways and Experimental Workflows
References
- 1. Pyronin B certified, Dye content 40 2150-48-3 [sigmaaldrich.com]
- 2. Pyronin--a fluorescent indicator of membrane potential of the mitochondria. Mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]
- 4. researchgate.net [researchgate.net]
- 5. optolongfilter.com [optolongfilter.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Multiplexed Spectral Imaging of 120 Different Fluorescent Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deltaopticalthinfilm.com [deltaopticalthinfilm.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimization and Troubleshooting [evidentscientific.com]
- 12. The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Flow cytometric analysis of RNA content in different cell populations using pyronin Y and methyl green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selecting Optical Filters for Fluorescence Microscopy—Note 23.2 | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
Pyronin B vs. Pyronin Y for RNA Staining: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of RNA in cells and tissues are fundamental to numerous areas of biological research and drug development. Among the various fluorescent dyes available for this purpose, the pyronin family of stains, particularly Pyronin Y and Pyronin B, have been historically significant. This guide provides an objective comparison of Pyronin Y and Pyronin B for RNA staining, focusing on their specificity, applications, and the experimental protocols that underpin their use.
Executive Summary
Pyronin Y is demonstrably superior to Pyronin B for specific RNA staining, particularly within the well-established Methyl Green-Pyronin histochemical method. While both are cationic dyes capable of binding to nucleic acids, Pyronin Y exhibits a higher degree of specificity for RNA, yielding more precise and reliable staining results. In contrast, Pyronin B has been reported to show non-specific, diffuse staining, which can complicate the interpretation of results. For quantitative applications such as flow cytometry, Pyronin Y is the preferred and more extensively validated reagent for RNA content analysis.
At a Glance: Pyronin Y vs. Pyronin B
| Feature | Pyronin Y | Pyronin B |
| Primary Application | Differential staining of RNA in the presence of DNA (with Methyl Green) | General biological stain, less specific for RNA |
| RNA Staining Specificity | High, especially when used with a DNA-masking agent | Lower, prone to non-specific background staining |
| Typical Staining Color for RNA | Red/Pink | Red |
| Common Method | Methyl Green-Pyronin Staining, Flow Cytometry (with Hoechst 33342) | Less commonly used in modern, high-specificity applications |
| Fluorescence Excitation Max | ~540-550 nm | ~555 nm |
| Fluorescence Emission Max | ~560-580 nm | Not consistently reported for RNA-bound state |
Performance Comparison: Specificity is Key
The most critical differentiator between Pyronin Y and Pyronin B is staining specificity. In the widely used Methyl Green-Pyronin method, the goal is to simultaneously stain DNA and RNA with different colors. This technique leverages the principles of competitive binding and the polymerization state of nucleic acids.
Pyronin Y has been shown to be highly effective in this method. When used in conjunction with Methyl Green, which has a high affinity for the highly polymerized DNA in the nucleus, Pyronin Y selectively stains the less polymerized RNA in the nucleolus and cytoplasm. This results in a clear color differentiation: green or blue-green for DNA and red or pink for RNA.
Pyronin B , on the other hand, has been described as a "non-specific counter-stain" in some comparative studies. It has a tendency to produce a more diffuse red staining, which can obscure the specific localization of RNA and lead to ambiguous results.
Mechanism of Differential Staining: The Methyl Green-Pyronin Method
The differential staining of DNA and RNA by the Methyl Green-Pyronin method is a classic example of competitive binding influenced by the physicochemical properties of both the dyes and the nucleic acids.
Diagram illustrating the competitive binding in Methyl Green-Pyronin staining.
Experimental Protocols
Methyl Green-Pyronin Staining for Paraffin-Embedded Sections
This protocol is adapted from standard histological procedures and is primarily designed for Pyronin Y. For Pyronin B, a similar protocol can be attempted, but with the caveat of potentially higher background staining.
Reagents:
-
Methyl Green Staining Solution: A purified solution of Methyl Green is crucial, as commercial preparations often contain Crystal Violet, which can interfere with specific DNA staining.
-
Pyronin Y Staining Solution: A 0.25% to 0.5% solution of Pyronin Y in a suitable buffer.
-
Acetate Buffer (pH 4.8): Critical for achieving the correct differential staining.
-
Deionized water
-
Ethanol (B145695) series for dehydration
-
Xylene or other clearing agent
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to deionized water.
-
Staining: Immerse slides in the Methyl Green-Pyronin Y working solution for 5-10 minutes.
-
Rinsing: Briefly rinse in deionized water.
-
Dehydration: Dehydrate rapidly through graded ethanols.
-
Clearing: Clear in xylene.
-
Mounting: Mount with a resinous mounting medium.
Expected Results:
-
DNA (nuclei): Green to blue-green
-
RNA (nucleoli, cytoplasm rich in ribosomes): Red to pink
A simplified workflow for staining paraffin-embedded sections.
RNA Quantification in Flow Cytometry using Pyronin Y and Hoechst 33342
This method allows for the simultaneous measurement of DNA and RNA content in individual cells, which is useful for cell cycle analysis.
Reagents:
-
Hoechst 33342 Stock Solution: A DNA-specific dye that will mask DNA from Pyronin Y binding.
-
Pyronin Y Staining Solution: A solution of Pyronin Y.
-
Cell Suspension: Single-cell suspension of the cells of interest.
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL.
-
Hoechst 33342 Staining: Incubate cells with Hoechst 33342 to stain the DNA.
-
Pyronin Y Staining: Add Pyronin Y to the cell suspension and incubate to stain the RNA.
-
Flow Cytometric Analysis: Analyze the stained cells on a flow cytometer equipped with appropriate lasers and filters for Hoechst 33342 (UV excitation, blue emission) and Pyronin Y (blue or green excitation, orange/red emission).
Data Analysis:
The data can be plotted as a bivariate dot plot of Hoechst 33342 fluorescence (DNA content) versus Pyronin Y fluorescence (RNA content). This allows for the discrimination of different cell cycle phases and quiescent (G0) cells, which have low RNA content.
Conclusion and Recommendation
For researchers requiring specific and reliable staining of RNA, Pyronin Y is the recommended choice over Pyronin B . Its superior performance in the well-established Methyl Green-Pyronin technique and its validation in quantitative flow cytometry applications make it a more robust tool for cellular and molecular research. While Pyronin B may have applications as a general biological stain, its lack of specificity for RNA makes it unsuitable for precise investigations of RNA localization and content. When designing experiments for RNA analysis, the use of high-purity, validated Pyronin Y will contribute to the generation of clear, reproducible, and interpretable data.
A Comparative Guide to Live-Cell RNA Imaging: Pyronine B vs. SYTO RNASelect
For researchers, scientists, and drug development professionals navigating the landscape of live-cell RNA imaging, the choice of fluorescent probe is critical. This guide provides an objective comparison of two commonly used dyes: the classic cationic dye, Pyronine B, and the commercially available SYTO RNASelect. We present a summary of their performance metrics based on available experimental data, detailed experimental protocols, and visual representations of their application and mechanisms to aid in the selection of the most suitable probe for your research needs.
At a Glance: Performance Comparison
The selection of an appropriate RNA dye hinges on a balance of properties including fluorescence enhancement upon binding to RNA, photostability, cytotoxicity, and specificity. The following table summarizes the key performance indicators for this compound and SYTO RNASelect based on published data. It is important to note that direct comparative studies are limited, and some data for this compound is inferred from its close analog, Pyronine Y.
| Feature | This compound / Pyronine Y | SYTO RNASelect |
| Excitation Max (RNA-bound) | ~550 nm (Pyronine Y) | ~490 nm |
| Emission Max (RNA-bound) | ~570 nm (Pyronine Y) | ~530 nm |
| Quantum Yield (RNA-bound) | Relatively low[1] | Typically >0.4[2][3] |
| Photostability | Moderate | Low (half-life of ~1.5 min under continuous irradiation)[4] |
| Cytotoxicity | Cytostatic at lower concentrations (arrests cells in G1 phase); cytotoxic at higher concentrations (arrests in G2 and S phase)[5] | Generally considered to have low cytotoxicity at working concentrations, though newer dyes show improvement[6] |
| RNA Specificity | Stains RNA; often used with a DNA counterstain like Methyl Green to differentiate. Can also bind to DNA.[7] | Selective for RNA over DNA, though some weak DNA fluorescence is observed.[2][8][9] |
| Signal-to-Noise Ratio | Moderate | High fluorescence enhancement upon binding nucleic acids.[3] |
| Cell Permeability | Cell permeable. | Cell permeable.[2] |
Mechanism of Action and Experimental Workflow
Both this compound and SYTO RNASelect are cell-permeant dyes that exhibit enhanced fluorescence upon binding to RNA. Their general mechanism involves intercalation or electrostatic interactions with RNA molecules within the cell. The experimental workflow for using these dyes in live-cell imaging is straightforward, involving incubation of the dye with live cells followed by fluorescence microscopy.
The primary difference in their mechanism lies in their specificity and the nature of their interaction with RNA, which influences their performance characteristics.
Detailed Experimental Protocols
Below are generalized protocols for staining live cells with this compound (adapted from protocols for Pyronine Y) and SYTO RNASelect. It is crucial to optimize dye concentration and incubation time for your specific cell type and experimental conditions.
Protocol 1: Live-Cell RNA Staining with this compound/Y
This protocol is adapted from methods for Pyronine Y, a close structural analog of this compound, and may require optimization for this compound.
Materials:
-
This compound or Pyronine Y powder
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution
-
Cell culture medium or Hanks' Balanced Salt Solution (HBSS)
-
Live cells cultured in a suitable imaging dish
Procedure:
-
Prepare a stock solution: Dissolve this compound/Y in DMSO or ethanol to a concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.
-
Prepare a working solution: Dilute the stock solution in pre-warmed cell culture medium or HBSS to the desired final concentration. A starting concentration range of 1-10 µM is recommended.[1] The optimal concentration should be determined experimentally, balancing signal intensity with potential cytotoxicity.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the pre-warmed this compound/Y working solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing (Optional): To reduce background fluorescence, you can wash the cells once with pre-warmed culture medium or HBSS.
-
Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for red fluorescence (e.g., excitation ~550 nm, emission ~570 nm).
Notes on Cytotoxicity: Pyronine Y has been shown to be cytostatic at lower concentrations (1.7 to 3.3 µM), causing cell cycle arrest in the G1 phase. At higher concentrations (6.7 to 33.0 µM), it becomes cytotoxic, inducing cell arrest in the G2 and S phases.[5] It is advisable to perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line and experiment duration.
Protocol 2: Live-Cell RNA Staining with SYTO RNASelect
This protocol is based on the manufacturer's recommendations and published studies.
Materials:
-
SYTO RNASelect Green Fluorescent Cell Stain (e.g., from Thermo Fisher Scientific)
-
Cell culture medium or Phosphate-Buffered Saline (PBS)
-
Live cells cultured in a suitable imaging dish
Procedure:
-
Prepare a working solution: The commercially available SYTO RNASelect is typically provided as a 5 mM solution in DMSO. Dilute this stock solution in pre-warmed cell culture medium or PBS to a final concentration of 0.1-1 µM.[4] A concentration of 5 µM has also been used in some studies.[10]
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the pre-warmed SYTO RNASelect working solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing (Optional): A wash step is generally not required due to the low intrinsic fluorescence of the unbound dye. However, if high background is observed, a single wash with pre-warmed medium or PBS can be performed.
-
Imaging: Image the cells using a fluorescence microscope with a standard fluorescein (B123965) filter set (e.g., excitation ~490 nm, emission ~530 nm).
Concluding Remarks
Both this compound and SYTO RNASelect are valuable tools for live-cell RNA imaging, each with its own set of advantages and limitations.
This compound is a cost-effective and readily available dye. Its red-shifted emission is advantageous for minimizing autofluorescence from cells. However, its lower quantum yield and potential for cytotoxicity at higher concentrations require careful optimization. Its specificity for RNA is also not absolute, often necessitating the use of a DNA counterstain for clear differentiation.
SYTO RNASelect , on the other hand, is specifically marketed for live-cell RNA imaging and offers high fluorescence enhancement and good RNA selectivity. Its main drawback is its relatively low photostability, which can be a limiting factor for long-term imaging experiments.[4]
The choice between these two dyes will ultimately depend on the specific requirements of your experiment. For short-term imaging where high signal and RNA selectivity are paramount, SYTO RNASelect may be the preferred choice. For applications where photostability is more critical or cost is a major consideration, and where co-staining with a DNA dye is feasible, this compound remains a viable option. Researchers are encouraged to consult the primary literature and perform their own validation experiments to determine the optimal probe and conditions for their specific live-cell imaging needs. Newer generation RNA dyes with improved photostability and brightness are also continuously being developed and may offer superior performance for demanding applications.[4][6]
References
- 1. Improving the Brightness of Pyronin Fluorophore Systems through Quantum-Mechanical Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Invitrogen™ SYTO™ Green Fluorescent Nucleic Acid Stains | Fisher Scientific [fishersci.ca]
- 3. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Development of Highly Fluorogenic Styrene Probes for Visualizing RNA in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytostatic and cytotoxic properties of pyronin Y: relation to mitochondrial localization of the dye and its interaction with RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bcm.edu [bcm.edu]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of RNA by a fluorometric method using the SYTO RNASelect stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US7790896B2 - RNA-selective probes for live cell imaging of nuclear structure and function - Google Patents [patents.google.com]
A Comparative Guide to Pyronine B and Alternatives for In Situ Quantitative RNA Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyronine B (commonly used as Pyronin Y) with two key alternatives, Acridine Orange and SYTO™ RNASelect™, for the quantitative analysis of RNA in situ. The information presented herein is intended to assist researchers in selecting the most appropriate fluorescent dye for their specific experimental needs, based on performance, specificity, and procedural requirements.
Quantitative Performance Comparison
The selection of a fluorescent dye for quantitative RNA analysis is critical for obtaining accurate and reproducible results. The following tables summarize the key quantitative and qualitative performance characteristics of Pyronin Y, Acridine Orange, and SYTO™ RNASelect™.
| Performance Metric | Pyronin Y (with Methyl Green/Hoechst) | Acridine Orange | SYTO™ RNASelect™ |
| Principle of RNA Detection | Intercalation into double-stranded nucleic acids. RNA specificity is achieved by using a DNA-intercalating dye (e.g., Methyl Green or Hoechst 33342) to block Pyronin Y binding to DNA. | Metachromatic dye that intercalates into double-stranded DNA (emits green) and binds to single-stranded RNA electrostatically (emits red). | Binds selectively to RNA, exhibiting a significant increase in fluorescence upon binding. |
| Quantum Yield (upon RNA binding) | Variable; fluorescence can be quenched by guanine (B1146940) residues by up to 90%[1]. | Not explicitly reported in a comparable format. | Generally >0.4 for SYTO™ dyes when bound to nucleic acids[2]. |
| RNA Specificity | Moderate; dependent on the complete blocking of DNA binding sites by the counterstain. | Moderate; spectral differentiation is key. Overlapping signals can be a challenge. | High; maximal fluorescence intensity with DNA is only 2.9% of that with RNA[3]. |
| Signal-to-Background Ratio | Moderate; dependent on staining conditions and cell type. | Good; but can be affected by dye concentration and pH. | High; the dye is virtually non-fluorescent until it binds to RNA[2]. |
| Linear Range of Detection | Semi-quantitative; can be used for relative RNA estimation. | Semi-quantitative; provides a ratiometric measure of RNA to DNA. | Good linear correlation between fluorescence intensity and RNA concentration has been observed[3][4]. |
| Photostability | Generally considered to be photostable. | Susceptible to photobleaching with continuous excitation[5]. | Good photostability, suitable for long-term imaging. |
| Live/Fixed Cell Compatibility | Primarily used for fixed cells. | Can be used for both live and fixed cells. | Can be used for both live and fixed cells. |
| Spectral Properties | Pyronin Y | Acridine Orange | SYTO™ RNASelect™ |
| Excitation (max, nm) | ~540-550 | ~460 (RNA), ~502 (DNA)[6][7][8] | ~490[2] |
| Emission (max, nm) | ~570-580 | ~650 (RNA), ~525 (DNA)[6][7][8] | ~530[2] |
| Color (RNA) | Red/Pink | Red/Orange | Green |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the generalized experimental workflows for quantitative RNA analysis using Methyl Green-Pyronin, Acridine Orange, and SYTO™ RNASelect™.
Methyl Green-Pyronin Staining Workflow for Fixed Samples.
References
- 1. Interactions of pyronin Y(G) with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Invitrogen™ SYTO™ Green Fluorescent Nucleic Acid Stains | Fisher Scientific [fishersci.ca]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of RNA by a fluorometric method using the SYTO RNASelect stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acridine orange - Wikipedia [en.wikipedia.org]
- 7. Acridine Orange | AAT Bioquest [aatbio.com]
- 8. biotium.com [biotium.com]
A Comparative Guide: Acridine Orange vs. Pyronin Y for Differentiating DNA and RNA
For Researchers, Scientists, and Drug Development Professionals
The differential staining of Deoxyribonucleic acid (DNA) and Ribonucleic acid (RNA) is a fundamental technique in cellular and molecular biology. It provides critical insights into the cell cycle, metabolic activity, and the effects of therapeutic agents. Two of the most established methods for this purpose are staining with Acridine (B1665455) Orange (AO) and the Methyl Green-Pyronin Y (MGP-Y) method. This guide provides an objective comparison of their principles, performance, and protocols, supported by experimental data, to help researchers select the most appropriate method for their needs. While the user's query specified Pyronin B, the classic and overwhelmingly documented counterpart to Methyl Green is Pyronin Y. Therefore, this guide will focus on Pyronin Y (PY) as the relevant alternative to Acridine Orange.
Principles of Differential Staining
The ability of these dyes to differentiate DNA and RNA is based on distinct molecular interactions that result in different spectral emissions.
Acridine Orange (AO): Acridine Orange is a metachromatic fluorescent dye that is cell-permeable, allowing it to be used on both live and fixed cells.[1][2][3] Its staining mechanism relies on its differential binding to double-stranded and single-stranded nucleic acids.[4]
-
Binding to DNA: AO intercalates into the double helix of DNA as a monomer. When excited, these monomers emit a green fluorescence .[2][4][5]
-
Binding to RNA: AO binds to the phosphate (B84403) backbone of single-stranded RNA through electrostatic interactions.[1][3] This leads to the aggregation of AO molecules, and these aggregates emit a red-orange fluorescence when excited.[1][3][4][6]
This differential emission allows for the simultaneous visualization of the nucleus (DNA) in green and RNA-rich structures like the cytoplasm and nucleolus in red.[6]
Figure 1. Acridine Orange binds DNA as a monomer (green) and RNA as an aggregate (red).
Methyl Green-Pyronin Y (MGP-Y): The MGP-Y method is a classic histological stain that uses a combination of two basic dyes in a carefully buffered solution (typically pH 4.8) to achieve differential staining.[7] This method relies on the competitive binding affinity of the two dyes for DNA and RNA based on their degree of polymerization.[8]
-
Methyl Green: This dye shows a high affinity for highly polymerized DNA, staining the nucleus blue-green .[8][9]
-
Pyronin Y: This cationic dye has a strong affinity for the more accessible RNA in the cytoplasm and nucleolus, staining them pink or red .[8][9][10]
The precise pH control is critical; deviations can cause one color to dominate, leading to improper differentiation.[7]
Figure 2. MGP-Y relies on competitive binding of Methyl Green to DNA and Pyronin Y to RNA.
Quantitative Performance Comparison
The spectral properties of these dyes are key to their application in fluorescence microscopy and flow cytometry.
| Parameter | Acridine Orange (bound to dsDNA) | Acridine Orange (bound to ssRNA) | Pyronin Y (bound to RNA) |
| Target Molecule | Double-stranded DNA | Single-stranded RNA | RNA |
| Excitation Max | ~502 nm[1] | ~460 nm[1] | ~548 nm[10][11] |
| Emission Max | ~525 nm[1] | ~650 nm[1][2] | ~566 nm[10][11][12] |
| Observed Color | Green[5][6] | Red / Orange[5][6] | Red / Pink[9] |
| Key Remarks | Cell-permeable (live or fixed cells).[1][3] Staining is pH-sensitive.[1] | Staining is pH-sensitive.[1] Can also bind to acidic compartments like lysosomes.[2][5] | Typically used on fixed cells/tissues.[13] Requires precise pH control (around 4.8).[7] |
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results. The following are generalized protocols for each method.
Figure 3. A generalized workflow for histological staining procedures.
Acridine Orange Staining Protocol (for Fixed Cells)
-
Preparation: Prepare and fix the cell smear or tissue section as required. Methanol fixation is common.[14]
-
Staining: Flood the slide with an AO staining solution (e.g., 0.01% in a suitable buffer). Allow the stain to incubate for 2-5 minutes.[6]
-
Rinsing: Gently rinse the slide with tap water or a buffer solution to remove excess stain.[6]
-
Drying: Allow the slide to air-dry completely.
-
Visualization: Examine the slide using a fluorescence microscope with appropriate filter sets for green and red emission. Bacteria and yeast will typically fluoresce bright orange, while DNA in host cell nuclei will appear green.[6]
Methyl Green-Pyronin Y Staining Protocol (for Paraffin Sections)
-
Deparaffinization: Deparaffinize tissue sections and hydrate (B1144303) them through a series of graded ethanol solutions to distilled water.[9]
-
Rinsing: Rinse thoroughly in distilled water.[9]
-
Staining: Place the slide in the MGP-Y working solution for 5-30 minutes at room temperature.[8][15] The timing can be adjusted to intensify either the red or green stain.[9]
-
Rinsing: Rinse quickly in distilled water.[8]
-
Dehydration: Dehydrate the sections rapidly through changes of acetone or anhydrous alcohol.[8][13]
-
Clearing & Mounting: Clear the slide in xylene and mount with a permanent mounting medium.[9][13]
-
Visualization: Examine under a standard bright-field microscope. DNA in nuclei will appear blue-green, while RNA in the cytoplasm and nucleoli will be red or pink.[9]
Head-to-Head Comparison: Advantages and Disadvantages
| Feature | Acridine Orange | Methyl Green-Pyronin Y |
| Primary Application | Fluorescence microscopy, flow cytometry.[2] | Bright-field microscopy, histology.[15] |
| Cell State | Live and fixed cells.[3] | Primarily fixed tissues.[13] |
| Protocol Simplicity | Relatively simple and rapid.[16] | More complex, requires careful pH control and dehydration steps.[7] |
| Specificity | Highly specific for nucleic acids, but can also stain acidic vesicles (lysosomes).[5] | Highly specific for DNA vs. RNA in well-fixed tissue.[8] |
| pH Sensitivity | High. Differential staining is pH-dependent.[1] | Very high. The method is calibrated for a specific pH (e.g., 4.8).[7] |
| Instrumentation | Requires a fluorescence microscope or flow cytometer. | Requires a standard bright-field light microscope. |
| Photostability | Susceptible to photobleaching, like most fluorophores. | Highly stable stain suitable for long-term archival. |
Conclusion and Recommendations
Both Acridine Orange and the Methyl Green-Pyronin Y method are powerful tools for the differential visualization of DNA and RNA. The choice between them depends entirely on the experimental context, available equipment, and specific research question.
-
Choose Acridine Orange for:
-
Choose Methyl Green-Pyronin Y for:
-
Detailed histological examination of fixed tissue sections.
-
Applications where a permanent, archivable stain is required.
-
Demonstrating RNA-rich cells, such as plasma cells, in tissue contexts.[15]
-
When only a standard bright-field microscope is available.
-
By understanding the distinct principles and protocols of each method, researchers can effectively leverage these classic stains to gain valuable insights into cellular function and pathology.
References
- 1. Acridine orange - Wikipedia [en.wikipedia.org]
- 2. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 3. Acridine Orange | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the principle of acridine orange stain? | AAT Bioquest [aatbio.com]
- 6. microbenotes.com [microbenotes.com]
- 7. bio-optica.it [bio-optica.it]
- 8. stainsfile.com [stainsfile.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Pyronin Y/Pyronin Y FluoroFinder [app.fluorofinder.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. Spectrum [Pyronin Y] | AAT Bioquest [aatbio.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Comparison of acridine orange and Gram stains for detection of microorganisms in cerebrospinal fluid and other clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. What are the advantages of acridine orange stain? | AAT Bioquest [aatbio.com]
- 17. scispace.com [scispace.com]
- 18. Comparison of acridine orange, methylene blue, and Gram stains for blood cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent RNA Dyes: Pyronine B vs. The Field
For researchers, scientists, and drug development professionals seeking to visualize and quantify RNA, the choice of fluorescent dye is critical. This guide provides an objective comparison of Pyronine B against other popular fluorescent RNA dyes, including SYBR Green II, RiboGreen, and Thiazole Orange, supported by experimental data and detailed protocols.
This comprehensive analysis delves into the key performance metrics of these dyes, offering a clear comparison of their fluorescence properties, sensitivity, and applications. While this compound has a long history in histological staining, this guide will evaluate its performance as a standalone fluorescent probe for RNA analysis in a modern research context.
Quantitative Performance Comparison
The selection of an appropriate fluorescent dye hinges on its specific optical properties and performance in experimental conditions. The following table summarizes the key quantitative data for this compound and its competitors.
| Property | This compound / Pyronine Y | SYBR Green II | RiboGreen | Thiazole Orange |
| Excitation Max (nm) | ~548[1] | ~497[2] | ~500 | ~512[3] |
| Emission Max (nm) | ~566[1] | ~520[2] | ~525 | ~533[3] |
| Quantum Yield (Φ) with RNA | Data not available | ~0.54 | ~0.65[4] | ~0.28 (in complex) |
| Fluorescence Enhancement | Data not available | >1000-fold | >1000-fold[5] | >3000-fold |
| Limit of Detection (LOD) | Data not available | As low as 100 pg/band[2] | As low as 1 ng/mL[4] | Data not available |
| Selectivity | Binds to double-stranded nucleic acids (RNA and DNA)[6] | Preferentially binds single-stranded nucleic acids (RNA and ssDNA) | Binds to RNA | Binds to nucleic acids |
| Photostability | Generally considered photostable[7] | Moderate | Moderate | Moderate |
Note: Pyronine Y is often used interchangeably with this compound and shares similar spectral properties. Data for Pyronine Y is included where specific data for this compound is unavailable.
Mechanism of Fluorescence
The fluorescence of these dyes is dependent on their interaction with nucleic acids. Upon binding to RNA, the dye molecule undergoes a conformational change that leads to a significant increase in its fluorescence quantum yield. This "light-up" effect is the basis for their use in RNA quantification and visualization.
References
- 1. biorxiv.org [biorxiv.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RNA quantitation by fluorescence-based solution assay: RiboGreen reagent characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rdbio.com [rdbio.com]
- 6. Application of pyronin Y(G) in cytochemistry of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low molecular weight fluorescent probes with good photostability for imaging RNA-rich nucleolus and RNA in cytoplasm in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cellular RNA Analysis: Pyronine B Staining versus qRT-PCR
For researchers, scientists, and professionals in drug development, the accurate quantification of RNA is crucial for understanding cellular function and response to various stimuli. This guide provides a comprehensive comparison of two distinct methodologies for RNA analysis: Pyronine B staining for total cellular RNA content and quantitative reverse transcription PCR (qRT-PCR) for specific gene expression analysis. We delve into the principles, protocols, and data interpretation of each technique, offering a clear perspective on their respective strengths and applications.
This guide will objectively compare the utility of this compound staining, a classic cytochemical technique, with the modern molecular biology gold standard, qRT-PCR. While both methods provide quantitative data on RNA, they measure different aspects of the cellular RNA landscape. This compound offers a broad overview of total RNA content, reflecting the overall metabolic and protein synthesis capacity of a cell. In contrast, qRT-PCR provides highly sensitive and specific quantification of individual messenger RNA (mRNA) transcripts, allowing for detailed analysis of gene expression.
At a Glance: this compound Staining vs. qRT-PCR
| Feature | This compound Staining | Quantitative Reverse Transcription PCR (qRT-PCR) |
| Analyte | Total cellular RNA (primarily ribosomal RNA) | Specific mRNA transcripts |
| Principle | Intercalation of this compound dye into the phosphate (B84403) backbone of RNA, leading to fluorescence. | Reverse transcription of specific mRNA to cDNA, followed by real-time amplification and quantification using fluorescent probes or dyes. |
| Output | Relative fluorescence intensity per cell, indicative of total RNA content. | Cycle threshold (Ct) values, which are inversely proportional to the initial amount of a specific mRNA transcript. |
| Throughput | High (can be analyzed by flow cytometry or high-content imaging). | High (can be performed in 96- or 384-well plate format). |
| Specificity | Low (stains all RNA). | High (gene-specific primers ensure amplification of a single target). |
| Sensitivity | Moderate. | Very high (can detect low-abundance transcripts). |
| Spatial Resolution | Yes (cellular and subcellular localization can be visualized with microscopy). | No (requires cell lysis, information on spatial distribution is lost). |
| Cost | Relatively low. | Higher, due to enzymes, primers, and specialized equipment. |
| Primary Application | Assessment of overall cellular metabolic activity, cell cycle analysis, and ribosome biogenesis. | Gene expression analysis, validation of RNAi, pathogen detection, and biomarker discovery.[1][2] |
Experimental Methodologies
This compound Staining for Total Cellular RNA
This compound is a cationic dye that intercalates into the structure of RNA, and to a lesser extent, single-stranded DNA.[3] When used in conjunction with a DNA-specific dye like Methyl Green or Hoechst 33342, which binds preferentially to double-stranded DNA, this compound can be used to specifically quantify the total RNA content within a cell.[4][5] The intensity of the this compound fluorescence is proportional to the amount of RNA, which is predominantly ribosomal RNA (rRNA) and thus reflects the cell's protein synthesis capacity.
Protocol for Methyl Green-Pyronine Y Staining:
This protocol is adapted for staining cells in suspension for flow cytometric analysis.
-
Cell Preparation: Harvest and wash cells in phosphate-buffered saline (PBS).
-
Fixation: Fix cells in 70% ethanol (B145695) on ice for at least 2 hours. This step permeabilizes the cells and preserves their morphology.
-
Staining:
-
Prepare a staining solution containing Methyl Green and Pyronine Y. The Methyl Green will stain the DNA, while the Pyronine Y will stain the RNA.[6]
-
Incubate the fixed cells in the staining solution for a designated period (e.g., 20-30 minutes) at room temperature, protected from light.
-
-
Analysis: Analyze the stained cells using a flow cytometer. The green fluorescence from Methyl Green is used to determine the DNA content (cell cycle phase), and the red fluorescence from Pyronine Y is used to quantify the total RNA content.
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is a highly sensitive and specific technique used to measure the amount of a specific mRNA transcript.[7][8] The process involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA), and the subsequent real-time amplification of the cDNA using PCR.[1][9] The amplification is monitored in real-time using a fluorescent reporter, and the cycle at which the fluorescence crosses a certain threshold (the Ct value) is used to quantify the initial amount of the target mRNA.
Two-Step qRT-PCR Protocol Overview:
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent or a column-based kit). The quality and integrity of the RNA are critical for accurate results.[10][11]
-
Reverse Transcription (cDNA Synthesis):
-
In a reaction tube, combine the isolated RNA, a reverse transcriptase enzyme, dNTPs, and primers (oligo(dT)s, random hexamers, or gene-specific primers).[12][13]
-
Incubate the mixture under appropriate temperature conditions to allow the reverse transcriptase to synthesize cDNA from the RNA template.
-
-
Real-Time PCR (qPCR):
-
Prepare a reaction mixture containing the synthesized cDNA, a DNA polymerase, dNTPs, gene-specific forward and reverse primers, and a fluorescent reporter (e.g., SYBR Green or a TaqMan probe).[10]
-
Perform the qPCR reaction in a real-time PCR thermal cycler. The instrument will monitor the fluorescence at each cycle of amplification.
-
-
Data Analysis:
-
Determine the Ct value for the gene of interest and a reference (housekeeping) gene.
-
Calculate the relative expression of the target gene using a method such as the ΔΔCt method.[7]
-
Visualizing the Workflows
References
- 1. Simultaneous quantification of DNA and RNA in tissue sections. A comparative analysis of the methyl green-pyronin technique with the gallocyanin chromalum and Feulgen procedures using image cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl green-pyronin Y staining of nucleic acids: studies on the effects of staining time, dye composition and diffusion rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. forskning.ruc.dk [forskning.ruc.dk]
- 5. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gene-quantification.de [gene-quantification.de]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of multiple DNA dyes for real-time PCR: effects of dye concentration and sequence composition on DNA amplification and melting temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flow cytometric analysis of RNA content in different cell populations using pyronin Y and methyl green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 12. Flow cytometric estimation of DNA and RNA content in intact cells stained with Hoechst 33342 and pyronin Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Pyronine B and Thiazole Orange for RNA Detection
In the realm of molecular and cellular biology, the sensitive and specific detection of RNA is paramount for understanding gene expression, regulation, and the pathogenesis of diseases. Fluorescent dyes that selectively bind to RNA are invaluable tools for researchers, scientists, and drug development professionals. This guide provides an objective comparison of two such dyes, Pyronine B and Thiazole Orange, detailing their performance, underlying mechanisms, and experimental applications, supported by available data.
Mechanism of Action and Performance Characteristics
This compound is a cationic dye belonging to the xanthene family, structurally similar to rhodamines. It has a long history of use in histology, most notably in the Methyl Green-Pyronin stain, which allows for the differential visualization of DNA and RNA in tissue sections.[1][2] this compound preferentially intercalates into the RNA structure, resulting in a red fluorescence.[1] While widely used for qualitative histological analysis, its quantum yield in aqueous solutions is relatively low compared to other fluorescent dyes, which can limit its sensitivity in certain applications.[3] High concentrations of pyronins may also lead to cytotoxicity.[3]
Thiazole Orange (TO) , an asymmetric cyanine (B1664457) dye, is renowned for its "light-up" fluorescence property.[4] In solution, the dye is weakly fluorescent due to the free torsional motion between its benzothiazole (B30560) and quinoline (B57606) heterocyclic rings.[5] Upon binding to nucleic acids, primarily through intercalation, this intramolecular rotation is restricted, leading to a dramatic increase in fluorescence quantum yield and a significant enhancement of the fluorescence signal.[5][6][7] This property results in a very high signal-to-noise ratio, making it an excellent candidate for sensitive in vitro and in vivo RNA detection.[6] Thiazole Orange can exhibit a fluorescence enhancement of over 1,000-fold upon binding to double-stranded RNA or DNA.[6][7]
Quantitative Performance Data
The following table summarizes the key photophysical and binding properties of this compound and Thiazole Orange when interacting with RNA.
| Property | This compound | Thiazole Orange |
| Excitation Maximum (with RNA) | ~550 nm[3] | ~512 nm[8] |
| Emission Maximum (with RNA) | ~570 nm[3] | ~533 nm[4][8] |
| Quantum Yield (Φf) in Solution | Low[3] | Very low (~0.0002)[5] |
| Quantum Yield (Φf) Bound to RNA | Data not readily available | Up to 0.43 (in specific complexes) |
| Fluorescence Enhancement | Moderate | Up to ~600-fold or higher[7] |
| Binding Affinity (Kd) for RNA | Data not readily available | Nanomolar to low micromolar range[9][10] |
| Signal-to-Noise Ratio | Moderate | High to Very High[6] |
Signaling Pathways and Experimental Workflows
The interaction of these dyes with RNA and the subsequent signal generation can be visualized as follows:
Caption: this compound intercalates with RNA, leading to red fluorescence.
Caption: Thiazole Orange's fluorescence is dramatically enhanced upon binding to RNA.
A generalized workflow for RNA detection using these fluorescent dyes is outlined below.
References
- 1. biognost.com [biognost.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Improving the Brightness of Pyronin Fluorophore Systems through Quantum-Mechanical Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. Ultrafast Excited-State Dynamics of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions [mdpi.com]
- 8. biotium.com [biotium.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Structural basis for high-affinity fluorophore binding and activation by RNA Mango - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of Pyronin Y for RNA in the Presence of DNA: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of RNA in the presence of DNA is crucial for a multitude of applications, from cell cycle analysis to monitoring gene expression. Pyronin Y, a cationic dye, has long been utilized for this purpose. This guide provides an objective comparison of Pyronin Y's performance with alternative dyes, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Performance Comparison of RNA-Specific Dyes
Pyronin Y's utility for specific RNA staining is significantly enhanced when used in conjunction with a DNA-intercalating dye that masks its binding to DNA. This approach, along with other dyes that offer inherent specificity or differential staining, provides a toolkit for researchers. The following table summarizes the quantitative performance of Pyronin Y and its common alternatives.
| Staining Method | Target Selectivity | Quantitative RNA Measurement | Live/Fixed Cells | Key Advantages | Key Limitations |
| Pyronin Y / Hoechst 33342 | RNA (in the presence of Hoechst 33342)[1][2] | Semi-quantitative[3] | Live and Fixed[4][5][6] | Good for distinguishing G0 from G1 cell cycle phases.[5] | Requires dual-laser flow cytometer.[7] |
| Pyronin Y / Methyl Green | RNA (in the presence of Methyl Green)[8] | Semi-quantitative[8] | Fixed[9][10][11][12] | Simple, established histological method.[10] | Staining can be pH-dependent and time-sensitive.[13][14] |
| Acridine Orange | Differentiates DNA (green) and RNA (red/orange)[15][16][17] | Semi-quantitative | Live and Fixed[15][18] | Single-dye method for simultaneous visualization. | Spectral overlap can be a challenge for quantification. |
| SYTO RNASelect™ | Highly selective for RNA | Quantitative | Live and Fixed[19][20] | High signal-to-noise ratio; minimal DNA staining.[21] | May not be suitable for all cell types or applications. |
Quantitative Insights:
-
A key study on the interaction of Pyronin Y with nucleic acids found that the intrinsic association constant of Pyronin Y to double-stranded RNA (dsRNA) is approximately four times higher than its association constant to double-stranded DNA (dsDNA)[22]. This inherent preference for RNA is the basis for its utility in differential staining.
-
For SYTO RNASelect™, studies have shown a high degree of specificity, with the maximal fluorescence intensity of DNA being only 2.9% of the fluorescence intensity observed with a 40 μg/mL RNA solution.
Experimental Protocols
Detailed methodologies for the key staining techniques are provided below to allow for reproducible experimental design.
Protocol 1: Pyronin Y and Hoechst 33342 Staining for Flow Cytometry
This method is ideal for distinguishing quiescent (G0) from active (G1) cells based on RNA content.
Materials:
-
Cells in suspension
-
Phosphate-Buffered Saline (PBS)
-
Hoechst 33342 stock solution (e.g., 1 mg/mL in water)
-
Pyronin Y stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium or Hanks' Balanced Salt Solution (HBSS)
-
Flow cytometer with UV and 488 nm lasers
Procedure:
-
Harvest and wash cells with PBS.
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed (37°C) cell culture medium or HBSS.
-
Add Hoechst 33342 to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically for each cell type.
-
Incubate for 45 minutes at 37°C, protected from light[1].
-
Add Pyronin Y to a final concentration of 1-5 µg/mL.
-
Incubate for an additional 15-30 minutes at 37°C, protected from light[1].
-
Analyze the cells on a flow cytometer without washing. Excite Hoechst 33342 with a UV laser and collect emission at ~460 nm. Excite Pyronin Y with a 488 nm laser and collect emission at ~575 nm[1].
Protocol 2: Methyl Green-Pyronin Y Staining for Fixed Tissue Sections
A classic histological technique for the simultaneous visualization of DNA and RNA.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (B145695) series (100%, 95%, 70%)
-
Distilled water
-
Methyl Green-Pyronin Y staining solution (commercial or prepared in-house)
-
Acetone
-
Mounting medium
Procedure:
-
Deparaffinize the tissue sections by immersing in xylene.
-
Hydrate the sections through a graded series of ethanol to distilled water.
-
Incubate the slides in the Methyl Green-Pyronin Y staining solution for 2-7 minutes at room temperature. Staining time can be adjusted to optimize the balance between Methyl Green (DNA) and Pyronin Y (RNA) staining[9][10].
-
Briefly rinse the slides in distilled water.
-
Dehydrate the sections rapidly through an ethanol series and clear in xylene.
-
Mount the coverslip with a resinous mounting medium.
-
Expected Results: DNA will appear green to blue-green, while RNA will be stained pink to red[10].
Protocol 3: Acridine Orange Staining for RNA/DNA Differentiation
This method utilizes the metachromatic properties of Acridine Orange to distinguish between DNA and RNA based on fluorescence emission.
Materials:
-
Cells on a microscope slide
-
Methanol (B129727) (for fixation)
-
Acridine Orange staining solution (e.g., 0.01% in a suitable buffer)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare a smear of cells on a clean glass slide and air dry.
-
Fix the smear with absolute methanol for 2 minutes or by heat-fixing[15].
-
Flood the slide with Acridine Orange staining solution and incubate for 2-5 minutes at room temperature[17].
-
Gently rinse the slide with distilled water to remove excess stain and allow it to air dry.
-
Examine the slide under a fluorescence microscope.
-
Expected Results: Double-stranded DNA will fluoresce green, while single-stranded RNA will fluoresce red or orange[15][16][17].
Protocol 4: SYTO RNASelect™ Staining for Live Cells
A highly specific method for staining RNA in live cells with minimal background from DNA.
Materials:
-
Live cells in culture
-
SYTO RNASelect™ Green Fluorescent Cell Stain (e.g., 5 mM stock in DMSO)
-
Cell culture medium or PBS
-
Fluorescence microscope with a standard fluorescein (B123965) filter set
Procedure:
-
Prepare a 500 nM working solution of SYTO RNASelect™ stain in pre-warmed (37°C) cell culture medium or PBS[19][20]. This solution should be used immediately.
-
Remove the culture medium from the cells and add the staining solution.
-
Incubate for 20 minutes at 37°C, protected from light[19][20].
-
Remove the staining solution and wash the cells twice with fresh, pre-warmed medium or PBS.
-
Image the cells using a fluorescence microscope with a filter set appropriate for FITC (excitation ~490 nm, emission ~530 nm).
Visualizing the Methodologies
To further clarify the experimental processes and the underlying principles of dye specificity, the following diagrams are provided.
Caption: Experimental workflow for nucleic acid staining.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.bcm.edu [cdn.bcm.edu]
- 5. Flow Cytometric Detection of G0 in Live Cells by Hoechst 33342 and Pyronin Y Staining | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Differential staining of DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometric analysis of RNA content in different cell populations using pyronin Y and methyl green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. stainsfile.com [stainsfile.com]
- 13. researchgate.net [researchgate.net]
- 14. Methyl green-pyronin Y staining of nucleic acids: studies on the effects of staining time, dye composition and diffusion rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. microbenotes.com [microbenotes.com]
- 16. Acridine orange method for DNA and RNA - IHC WORLD [ihcworld.com]
- 17. youtube.com [youtube.com]
- 18. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]
- 19. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Interactions of pyronin Y(G) with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Apoptosis Assays: Validating the Use of Pyronin B
For Researchers, Scientists, and Drug Development Professionals
Apoptosis, or programmed cell death, is a fundamental process in multicellular organisms, crucial for tissue homeostasis, development, and elimination of damaged cells. The accurate detection and quantification of apoptosis are vital in various research fields, including oncology, immunology, and neurobiology. This guide provides a comprehensive comparison of various apoptosis detection methods, with a special focus on the validation and application of Pyronin B.
Overview of Apoptosis Detection Methods
A variety of assays are available to detect the hallmark features of apoptosis, which occur at different stages of the process. These methods target events ranging from early-stage membrane alterations and mitochondrial changes to late-stage DNA fragmentation and nuclear condensation. The choice of assay depends on the specific research question, cell type, and available instrumentation.
Pyronin B as a Tool for Apoptosis Detection
Pyronin B is a fluorescent dye that intercalates into double-stranded nucleic acids, with a preference for RNA. In combination with a DNA-specific dye like Hoechst 33342, it is widely used in flow cytometry to analyze the cell cycle by differentiating quiescent cells (G0 phase) from actively cycling cells (G1 phase) based on their RNA content.
The rationale for using Pyronin B in apoptosis assays stems from the observation that protein synthesis decreases during apoptosis, leading to a reduction in ribosomal RNA (rRNA). Consequently, apoptotic cells are expected to exhibit lower Pyronin B fluorescence compared to healthy, metabolically active cells. While this provides a potential method for identifying apoptotic cells, it is important to note that comprehensive studies providing quantitative validation of Pyronin B as a standalone apoptosis marker, with metrics such as sensitivity and specificity compared to established methods, are not widely available in published literature.
Methyl Green-Pyronin (MGP) staining is a classical histological technique where Methyl Green stains DNA blue/green and Pyronin B stains RNA pink/red. Studies have shown that MGP staining can be a simple and cost-effective method for identifying apoptotic cells in tissue sections, where apoptotic bodies appear as condensed, pyroninophilic (red-staining) structures.[1]
Comparison of Apoptosis Assays
Here, we compare Pyronin B with other commonly used apoptosis assays. The following table summarizes their key characteristics.
| Assay | Principle | Stage of Apoptosis Detected | Methodology | Advantages | Limitations |
| Pyronin B / Methyl Green-Pyronin (MGP) | Stains RNA; reduced RNA content in apoptotic cells. MGP differentially stains DNA and RNA. | Mid to Late | Flow Cytometry, Histology | Cost-effective, simple procedure for histology.[1] | Indirect measure of apoptosis, limited quantitative validation for flow cytometry as a standalone marker, potential for false positives from other conditions affecting RNA content. |
| Annexin V | Binds to phosphatidylserine (B164497) (PS) translocated to the outer leaflet of the plasma membrane. | Early | Flow Cytometry, Fluorescence Microscopy | High sensitivity and specificity for early apoptosis, widely validated. | Can also stain necrotic cells if the membrane is compromised; requires co-staining with a viability dye (e.g., Propidium Iodide). |
| TUNEL (TdT-mediated dUTP Nick End Labeling) | Labels DNA strand breaks by TdT enzyme. | Late | Flow Cytometry, Histology, Fluorescence Microscopy | Highly specific for late-stage apoptosis, can be used on tissue sections. | May also label necrotic cells with DNA damage, can be technically challenging. |
| Caspase Activity Assays | Detects the activity of initiator (e.g., caspase-8, -9) and executioner (e.g., caspase-3, -7) caspases. | Early to Mid | Flow Cytometry, Microplate Reader, Western Blot | Detects a key biochemical hallmark of apoptosis, can provide information on specific apoptotic pathways.[2] | Transient nature of caspase activation can be missed, some forms of cell death are caspase-independent. |
| Mitochondrial Membrane Potential (ΔΨm) Dyes (e.g., TMRE, JC-1) | Fluorescent dyes that accumulate in mitochondria based on the membrane potential, which is lost during early apoptosis. | Early | Flow Cytometry, Fluorescence Microscopy | Detects a very early event in the intrinsic apoptotic pathway. | Changes in mitochondrial potential are not exclusive to apoptosis. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Methyl Green-Pyronin (MGP) Staining for Apoptotic Cells in Tissue Sections
This protocol is adapted from studies using MGP to identify apoptotic cells in histological preparations.[1]
Materials:
-
Paraffin-embedded tissue sections
-
Xylene
-
Ethanol (B145695) (graded series: 100%, 95%, 70%)
-
Distilled water
-
Methyl Green-Pyronin Y solution
-
Acetate (B1210297) buffer (pH 4.8)
-
Mounting medium
Procedure:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Rinse in acetate buffer (pH 4.8).
-
Stain with Methyl Green-Pyronin Y solution for 5-10 minutes.
-
Rinse briefly in acetate buffer.
-
Dehydrate rapidly through graded ethanol.
-
Clear in xylene and mount with a permanent mounting medium.
Expected Results:
-
Nuclei of healthy cells: Blue/Green
-
Cytoplasm of healthy cells (rich in RNA): Pink/Red
-
Apoptotic bodies: Condensed, strongly pyroninophilic (intense red)
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This is a standard protocol for the quantitative analysis of apoptosis by flow cytometry.[3]
Materials:
-
Cell suspension (1 x 10^6 cells/mL)
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line using a known method. Include untreated cells as a negative control.
-
Harvest cells and wash once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
Expected Results:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Visualizing Apoptotic Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in apoptosis detection.
References
- 1. Histochemical detection and comparison of apoptotic cells in the gingival epithelium using hematoxylin and eosin and methyl green-pyronin: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
literature review of alternatives to Pyronine B for RNA visualization
For researchers, scientists, and drug development professionals, the visualization of RNA within its native cellular context is paramount to understanding its function, transport, and regulation. While classic dyes like Pyronine B have been historically used, a new generation of more specific, photostable, and versatile tools has emerged. This guide provides an objective comparison of modern alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal RNA visualization strategy.
At a Glance: Quantitative Comparison of RNA Visualization Probes
The following table summarizes key quantitative performance metrics for various alternatives to this compound. These values are compiled from multiple studies and should be considered as representative benchmarks.
| Technique/Probe | Target | Live/Fixed Cells | Quantum Yield (Φ) | Binding Affinity (Kd) | Photostability | Signal-to-Noise Ratio | Key Advantages | Key Disadvantages |
| Small Molecule Dyes | ||||||||
| SYTO RNASelect | Total RNA | Live & Fixed | ~0.4-0.6 (bound)[1] | Not specified | Low to Moderate[2] | Moderate | Commercially available, easy to use | Low specificity (can bind DNA), photobleaching[2][3] |
| Styryl Dyes (e.g., QUID-2) | Total RNA | Live & Fixed | High (e.g., 0.42 for QUID-2)[4] | Not specified | High[2] | High[5] | High photostability and selectivity for RNA over DNA[4][5] | Not as widely commercially available as SYTO dyes |
| Thiazole (B1198619) Orange Derivatives | Total RNA | Live & Fixed | High (up to 0.53)[6] | Not specified | High[7][8][9] | High | Excellent photostability and cell tolerance[7][8][9] | Can have some affinity for DNA |
| Fluorescent Light-Up Aptamers | ||||||||
| Spinach2-DFHBI-1T | Specific RNA (tagged) | Live | 0.72 | 305 nM[10] | Low | High | High signal-to-noise, genetically encodable | Requires fluorogen, lower thermal stability[10][11] |
| Broccoli-DFHBI-1T | Specific RNA (tagged) | Live | 0.59 | 51 nM[10] | Moderate | High | Higher thermal stability and brightness in cells than Spinach2[12] | Requires fluorogen, potential for misfolding[10] |
| Hybridization-Based Methods | ||||||||
| smFISH | Specific RNA | Fixed | Fluorophore-dependent | N/A | Fluorophore-dependent | High[13][14] | Single-molecule quantification, high specificity[13][15] | For fixed cells only, complex protocol[13] |
| Molecular Beacons | Specific RNA | Live & Fixed | Fluorophore-dependent | N/A | Fluorophore-dependent | Very High[16] | High specificity, real-time detection in live cells[17][18] | Delivery into live cells can be challenging[19] |
| Protein-Based Systems | ||||||||
| MS2-GFP | Specific RNA (tagged) | Live | GFP-dependent | 0.4 nM[20] | Moderate | Moderate to High | Well-established for live-cell tracking of single mRNAs[20][21] | Potential for background from unbound protein, tag may affect RNA function[22] |
| PP7-GFP | Specific RNA (tagged) | Live | GFP-dependent | High | Moderate | Moderate to High | Orthogonal to MS2 system for dual-color imaging[21] | Similar limitations to the MS2 system |
Experimental Methodologies
Detailed protocols are essential for the successful implementation of these techniques. Below are representative protocols for some of the key methods.
Live-Cell RNA Staining with a Small Molecule Dye (e.g., Styryl or Thiazole Orange Derivative)
This protocol is a general guideline for using cell-permeant RNA-selective dyes.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Fluorescent dye stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Culture: Plate cells at a desired confluency and allow them to adhere overnight.
-
Staining Solution Preparation: Dilute the fluorescent dye stock solution in pre-warmed cell culture medium to the final working concentration (typically in the range of 100 nM to 5 µM, optimization is recommended).
-
Cell Staining: Remove the existing medium from the cells and wash once with PBS. Add the staining solution to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. Incubation times may need to be optimized.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound dye.
-
Imaging: Image the cells immediately using a confocal microscope with the appropriate excitation and emission filters for the chosen dye. For example, for a green-emitting dye, a 488 nm laser line for excitation and a 500-550 nm emission window would be typical.[2]
Single-Molecule Fluorescence In Situ Hybridization (smFISH)
This protocol is adapted from established smFISH procedures for fixed cells.[13][15][23][24][25]
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Wash Buffer (e.g., 2x SSC with 10% formamide)
-
Hybridization Buffer (e.g., 2x SSC, 10% formamide, 10% dextran (B179266) sulfate)
-
Fluorescently labeled oligonucleotide probes (typically a pool of 20-48 probes per target RNA)
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Fixation and Permeabilization:
-
Wash cells briefly with PBS.
-
Fix cells with 4% PFA for 10 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize cells with 70% ethanol for at least 1 hour at 4°C.
-
-
Hybridization:
-
Wash cells with Wash Buffer for 5 minutes.
-
Add Hybridization Buffer containing the fluorescent probes (e.g., at a final concentration of 1-5 ng/µL per probe) to the coverslip.
-
Incubate in a humidified chamber at 37°C for 4 hours to overnight.
-
-
Washing and Staining:
-
Wash the cells twice with pre-warmed Wash Buffer for 30 minutes each at 37°C in the dark.
-
During the second wash, add DAPI to the Wash Buffer to a final concentration of 1-5 µg/mL to stain the nuclei.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslip with 2x SSC.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image the sample using a fluorescence microscope equipped with appropriate filters for the probe fluorophore and DAPI. Individual RNA molecules will appear as diffraction-limited spots.
-
Live-Cell RNA Imaging with the MS2-GFP System
This protocol provides a general workflow for visualizing a specific mRNA in living cells using the MS2-GFP system.[3][20][21]
Materials:
-
Expression vector for the target RNA containing multiple MS2 binding sites (MBS).
-
Expression vector for the MS2 coat protein fused to GFP (MCP-GFP).
-
Mammalian cell line of interest.
-
Transfection reagent.
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2).
Procedure:
-
Plasmid Construction:
-
Clone the gene of interest into an expression vector.
-
Insert an array of MS2 binding sites (typically 24 repeats) into a non-coding region (e.g., the 3' UTR) of the target gene.
-
-
Cell Transfection:
-
Co-transfect the mammalian cells with the plasmid encoding the MS2-tagged RNA and the plasmid encoding MCP-GFP using a suitable transfection reagent.
-
-
Cell Culture and Expression:
-
Allow the cells to grow for 24-48 hours post-transfection to allow for expression of both components.
-
-
Live-Cell Imaging:
-
Mount the cells on the live-cell imaging microscope.
-
Acquire images using a GFP filter set. The MCP-GFP will bind to the MS2-tagged RNA, allowing for the visualization of the RNA as fluorescent puncta. Time-lapse imaging can be performed to track the movement and localization of the RNA in real-time.
-
Visualizing the Workflow and Decision-Making Process
To further aid in understanding and selecting the appropriate RNA visualization technique, the following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow and a decision-making framework.
References
- 1. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Development of Highly Fluorogenic Styrene Probes for Visualizing RNA in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo RNA labeling using MS2. | Semantic Scholar [semanticscholar.org]
- 4. Development of a Highly Selective and Sensitive Fluorescent Probe for Imaging RNA Dynamics in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterizing RNA-binding ligands on structures, chemical information, binding affinity and drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A molecular fluorescent dye for specific staining and imaging of RNA in live cells: a novel ligand integration from classical thiazole orange and styryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A molecular fluorescent dye for specific staining and imaging of RNA in live cells: a novel ligand integration from classical thiazole orange and styryl compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Fluorophore-promoted RNA folding and photostability enable imaging of single Broccoli-tagged mRNAs in live mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA Fluorescence with Light-Up Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Single-molecule Fluorescence in situ Hybridization (smFISH) for RNA Detection in Adherent Animal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single Molecule Fluorescence In Situ Hybridization (smFISH) Analysis in Budding Yeast Vegetative Growth and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single-molecule Fluorescence in situ Hybridization (smFISH) for RNA Detection in Adherent Animal Cells [bio-protocol.org]
- 16. Improved Fluorescent In Situ Hybridization Method for Detection of Bacteria from Activated Sludge and River Water by Using DNA Molecular Beacons and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular beacon enabled purification of living cells by targeting cell-type specific mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Beacons: Powerful Tools for Imaging RNA in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Delivery of Molecular Beacons for Live-Cell Imaging and Analysis of RNA | Springer Nature Experiments [experiments.springernature.com]
- 20. Imaging Real-Time Gene Expression in Living Systems with Single-Transcript Resolution: Construct Design and Imaging System Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Single-Molecule mRNA Detection in Live Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Single-molecule fluorescence in situ hybridisation (smFISH) [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. Optimized protocol for single-molecule RNA FISH to visualize gene expression in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Assessing the Cytotoxicity of Pyronine B in Live-Cell Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of fluorescent dyes for live-cell imaging is a critical step that hinges on a delicate balance between robust signal acquisition and minimal perturbation of cellular physiology. This guide provides a comprehensive comparison of the cytotoxicity of Pyronine B, a dye used for staining RNA and mitochondria, with other commonly used live-cell dyes. The information presented herein is supported by experimental data to aid in the selection of the most appropriate dye for your research needs.
Quantitative Assessment of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a widely accepted measure of a compound's cytotoxicity. The following table summarizes the available IC50 values and cytotoxic concentration ranges for this compound and other popular live-cell dyes across various cell lines. It is important to note that these values can vary depending on the cell type, exposure time, and the specific assay used.
| Dye | Target Organelle/Molecule | Cell Line | Cytotoxicity Data |
| This compound | RNA, Mitochondria | HeLa | IC50: 2 µM[1] |
| Pyronine Y | RNA, Mitochondria | L1210, CHO | Cytotoxic at 6.7 - 33.0 µM (induces G2/S arrest); Non-toxic but cytostatic at 1.7 - 3.3 µM (induces G1 arrest)[2] |
| Hoechst 33342 | DNA (Nucleus) | HeLa | IC50: 1.2 µM (72h, MTT assay) |
| KB | IC50: 1.2 µM | ||
| Calcein AM | Cytoplasm (Live Cells) | Various Cancer & Normal Cell Lines | Generally considered non-toxic at appropriate concentrations, but can be cytotoxic at high concentrations or with prolonged exposure. |
| MitoTracker Green FM | Mitochondria | Various | Generally considered to have low cytotoxicity at optimal concentrations for staining. |
Experimental Protocols for Cytotoxicity Assessment
The evaluation of a dye's cytotoxic potential is crucial for the accurate interpretation of live-cell imaging data. A variety of assays are available to measure different aspects of cellular health. Below are detailed methodologies for commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the fluorescent dye. Include untreated cells as a control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Cell Viability Assay Using Calcein AM
This fluorescence-based assay distinguishes live from dead cells based on membrane integrity and esterase activity.
-
Principle: Calcein AM is a non-fluorescent, cell-permeant compound. In live cells, intracellular esterases cleave the AM ester groups, converting it into the highly fluorescent calcein. Calcein is retained within cells with intact membranes, thus brightly staining only viable cells.
-
Protocol:
-
Culture cells in a 96-well plate and treat with the test dyes.
-
At the end of the incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Add Calcein AM solution to each well and incubate for 15-30 minutes at 37°C.
-
Measure the fluorescence intensity using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 517 nm emission).
-
Cell viability is proportional to the fluorescence intensity.
-
Experimental Workflow for Assessing Dye Cytotoxicity
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a live-cell dye.
Caption: A typical experimental workflow for assessing the cytotoxicity of live-cell dyes.
Potential Signaling Pathways in Dye-Induced Cytotoxicity
While the precise signaling pathways of this compound-induced cytotoxicity are not fully elucidated, it is known that cytotoxic compounds can trigger programmed cell death, or apoptosis. Pyronine dyes have been shown to accumulate in mitochondria, and mitochondrial dysfunction is a key event in the intrinsic apoptotic pathway.
The following diagram illustrates a generalized view of the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.
Caption: Generalized signaling pathways of apoptosis.
References
comparative photostability of Pyronine B and other common fluorophores
A Comparative Analysis of the Photostability of Pyronine B and Other Common Fluorophores
For researchers, scientists, and drug development professionals utilizing fluorescence microscopy, the choice of a fluorophore is critical to the success and reproducibility of experimental outcomes. An ideal fluorescent probe should exhibit high brightness and, crucially, high photostability to withstand prolonged illumination without significant loss of signal. This guide provides an objective comparison of the photostability of this compound against other widely used fluorophores, namely Fluorescein, Rhodamine B, and Cyanine 5 (Cy5). The information presented is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate fluorophore for specific research applications.
Quantitative Comparison of Fluorophore Properties
The photophysical characteristics of a fluorophore determine its performance in fluorescence-based assays. Key parameters include the molar extinction coefficient (ε), which indicates the efficiency of light absorption at a specific wavelength; the fluorescence quantum yield (Φf), representing the efficiency of converting absorbed photons into emitted fluorescent light; and the photobleaching quantum yield (Φb), which is the probability that the fluorophore will be irreversibly destroyed upon absorbing a photon.
For comparison, the table below summarizes the key photophysical properties of Fluorescein, Rhodamine B, and Cy5.[5]
| Property | Fluorescein | Rhodamine B | Cy5 | This compound |
| **Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) ** | ~70,000 | ~106,000 | ~250,000 | Data not available |
| Fluorescence Quantum Yield (Φf) | ~0.93 | ~0.31 (in water) | ~0.20 | Lower than Rhodamine B |
| Photobleaching Quantum Yield (Φb) | ~3-5 x 10⁻⁵ | ~10⁻⁶ - 10⁻⁷ | ~5 x 10⁻⁶ | Data not available |
| Relative Photostability | Low | Moderate | High | Low to Moderate (inferred) |
Note: The photophysical properties of fluorophores are highly dependent on their local environment, including solvent, pH, and the presence of oxidizing or reducing agents.[5]
Experimental Determination of Photostability
To empirically assess and compare the photostability of different fluorophores, a standardized experimental protocol is essential. The following methodology outlines a common approach for measuring photobleaching rates using fluorescence microscopy.[5]
Experimental Protocol: Measuring Photobleaching Rates
1. Sample Preparation:
-
Prepare 1 µM solutions of the fluorophores (e.g., this compound, Fluorescein, Rhodamine B, Cy5) in a suitable buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.
-
For cell-based assays, culture cells on imaging-compatible dishes (e.g., glass-bottom dishes).
-
Label the cells with the desired fluorophore-conjugated probes (e.g., antibodies, small molecules) according to standard protocols.
-
Wash the cells thoroughly with buffer to remove any unbound fluorophores.
2. Imaging Setup:
-
Utilize a widefield or confocal fluorescence microscope equipped with the appropriate laser lines and emission filters for each fluorophore.
-
Set the illumination power to a constant and defined level for all experiments (e.g., 10 W/cm²).[5]
-
Employ a high numerical aperture objective (e.g., 60x or 100x oil immersion) for efficient light collection.[5]
3. Time-Lapse Imaging:
-
Select a region of interest (ROI) within the sample.
-
Acquire a time-lapse series of images with a defined interval (e.g., one frame every 5 seconds) and a constant exposure time.
-
Continue imaging until the fluorescence intensity in the ROI has significantly decreased (e.g., to less than 50% of the initial intensity).
4. Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.
-
Normalize the background-corrected intensity values to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting photobleaching curve to an exponential decay function to determine the photobleaching rate constant or the half-life (the time it takes for the fluorescence to decrease by 50%).
Visualizing Experimental and Conceptual Frameworks
To better understand the processes involved in photostability assessment, the following diagrams, created using the DOT language, illustrate the experimental workflow and the general mechanism of photobleaching.
Conclusion
The selection of a fluorophore with appropriate photostability is paramount for the success of fluorescence-based research. While this compound is a useful dye for certain applications, its inferred lower photostability compared to more modern dyes should be a consideration for experiments requiring long-term or high-intensity illumination. Fluorescein, although very bright, is known for its rapid photobleaching.[5] Rhodamine B offers a significant improvement in photostability over fluorescein.[5] For demanding applications that necessitate high photostability and prolonged imaging times, Cy5 stands out as a superior option, despite its lower fluorescence quantum yield.[5] Researchers are encouraged to perform their own photostability measurements under their specific experimental conditions to make the most informed decision for their studies.
References
- 1. Improving the Brightness of Pyronin Fluorophore Systems through Quantum-Mechanical Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fluorescence Properties of Three Rhodamine Dye Analogues: Acridine Red, Pyronin Y and Pyronin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Pyronine B: A Step-by-Step Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Pyronine B, a cationic dye commonly used in biological and histological applications. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
Waste Characterization and Segregation
Proper segregation of waste streams is the first and most critical step in the disposal process. Do not mix this compound waste with other chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
This compound waste is generally categorized as follows:
-
Solid Waste: Includes unused or expired this compound powder, contaminated gloves, weigh boats, and paper towels.
-
Aqueous Solutions: Includes used staining solutions and the first rinse of contaminated labware.
-
Contaminated Labware: Includes empty stock containers, glassware, and plasticware that have come into contact with this compound.
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for chemical dye disposal. Note: No specific, validated protocol for the chemical deactivation of this compound waste was identified in publicly available safety data sheets or scientific literature. Therefore, the primary method of disposal is collection and treatment as hazardous chemical waste.
3.1. Solid this compound Waste
-
Collection: Carefully sweep up solid this compound powder and place it in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Contaminated Debris: Place all contaminated items, such as gloves and wipes, into the same solid hazardous waste container.
-
Labeling: Label the container as "Hazardous Waste: Solid this compound" and include the date.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.
-
Pickup: Arrange for waste pickup through your institution's EHS department.
3.2. Aqueous this compound Solutions
DO NOT dispose of this compound solutions down the drain.[1][2] While not always classified as a hazardous substance for transport, it can be harmful to aquatic life.
-
Collection: Pour all aqueous waste containing this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
First Rinse: The first rinse of any labware that contained this compound must also be collected as hazardous waste.[3]
-
Labeling: Label the container as "Hazardous Waste: Aqueous this compound" and list the approximate concentration and any other chemical constituents.
-
Storage: Securely cap the container and store it in a designated satellite accumulation area, ensuring secondary containment is used to prevent spills.
-
Pickup: Arrange for waste pickup through your institution's EHS department.
3.3. Contaminated Labware
-
Decontamination: After collecting the first rinse as hazardous waste, wash the labware thoroughly with soap and water.
-
Disposal of Empty Containers: Empty original containers of this compound must be triple-rinsed with a suitable solvent (e.g., water). The first rinsate must be collected as hazardous waste. Subsequent rinses can be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations.
-
Final Disposal: Once cleaned, the labware can typically be disposed of as regular laboratory glass or plastic waste. Deface or remove the original label from empty containers before disposal.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Data Summary
No quantitative data for specific disposal parameters (e.g., concentration limits for drain disposal) are available, as the general recommendation is to treat all this compound waste as hazardous.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Solid this compound | Collect for hazardous waste pickup. | Do not mix with other solid wastes. |
| Aqueous this compound | Collect for hazardous waste pickup. | Do not dispose down the drain. |
| Contaminated Labware | Decontaminate; collect first rinse as hazardous. | Deface labels on empty containers before disposal. |
Experimental Protocols
As previously stated, no validated experimental protocols for the chemical deactivation or neutralization of this compound waste have been cited in the reviewed literature. The procedures outlined above are based on established best practices for the management of hazardous chemical waste in a laboratory setting. Researchers should always consult their institution's specific waste disposal guidelines and their EHS department for any local or state-specific requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
